2-Fluoro-4-iodopyridine-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-4-iodopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONGIOGTLFSXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433841 | |
| Record name | 2-Fluoro-4-iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-82-3 | |
| Record name | 2-Fluoro-4-iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-iodopyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluoro-4-iodopyridine-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodopyridine-3-carbaldehyde, registered under CAS number 153034-82-3 , is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1] Its unique trifunctional nature, featuring a pyridine core substituted with a fluorine atom, an iodine atom, and a carbaldehyde group, makes it a versatile and valuable building block for the synthesis of complex molecular architectures.[1] The presence of these distinct functional groups allows for a wide range of chemical transformations, providing a strategic advantage in the development of novel therapeutic agents and crop protection agents. This guide provides an in-depth overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications, with a focus on the underlying chemical principles and practical considerations for its use in a research setting.
Physicochemical Properties and Nomenclature
This compound is a yellow solid with a molecular formula of C₆H₃FINO and a molecular weight of approximately 251.00 g/mol . It is known by several synonyms, including 2-Fluoro-4-iodonicotinaldehyde and 4-Iodo-2-fluoro-3-formylpyridine.[2]
| Property | Value |
| CAS Number | 153034-82-3 |
| Molecular Formula | C₆H₃FINO |
| Molecular Weight | 251.00 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 78-80 °C |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound
The primary synthetic route to this compound involves the ortho-lithiation of a dihalogenated pyridine precursor followed by formylation.[3] This method leverages the directing effect of the fluorine atom to achieve regioselective functionalization.
Experimental Protocol: Ortho-lithiation and Formylation
This protocol is based on a reported synthesis and provides a reliable method for the preparation of the title compound.[3]
Materials:
-
2-Fluoro-3-iodopyridine
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (2.5 M)
-
Ethyl formate
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of diisopropylamine (1.73 mol) in anhydrous THF (3 L), slowly add a 2.5 M hexane solution of n-butyllithium (1.71 mol) dropwise at -10 °C.
-
Stir the resulting mixture at 0 °C for 35 minutes to form lithium diisopropylamide (LDA).
-
Cool the mixture to -70 °C and add a solution of 2-fluoro-3-iodopyridine (1.57 mol) in anhydrous THF (1 L).
-
Continue stirring at -70 °C for 2 hours to ensure complete ortho-lithiation.
-
Slowly add ethyl formate (1.73 mol) dropwise while maintaining the temperature at -70 °C.
-
After the addition is complete, dilute the reaction mixture with ethyl acetate (4 L).
-
Wash the organic layer with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to afford this compound as a yellow solid (46% yield).[3]
Causality of Experimental Choices:
-
The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of the pyridine ring without competing nucleophilic addition.
-
The low reaction temperature (-70 °C) is necessary to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Ethyl formate serves as an efficient electrophile for the introduction of the formyl group.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed by spectroscopic methods.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the aromatic protons and the aldehyde proton.
-
¹H NMR (400 MHz, CDCl₃) δ ppm: 10.08 (s, 1H), 7.91 (d, 1H), 7.81 (d, 1H).[3]
The singlet at 10.08 ppm is characteristic of the aldehyde proton. The two doublets in the aromatic region correspond to the two protons on the pyridine ring.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The iodine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, the aldehyde group can undergo a variety of condensation and nucleophilic addition reactions, and the fluorine atom can be displaced via nucleophilic aromatic substitution, albeit under more forcing conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups by coupling with boronic acids or their esters. This is a powerful tool for building molecular complexity.
-
Sonogashira Coupling: The reaction with terminal alkynes provides a direct route to alkynylated pyridine derivatives, which are valuable intermediates in medicinal chemistry.
Reactions of the Aldehyde Group
The carbaldehyde functionality serves as a versatile handle for further molecular elaboration.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of aminomethylpyridine derivatives.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Agrochemicals
Halogenated pyridines are privileged scaffolds in modern drug discovery and agrochemical development. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the iodine provides a versatile synthetic handle. This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. This compound provides a template for the synthesis of novel inhibitors targeting various kinases involved in cell signaling pathways.
-
Agrochemicals: It is a building block for the development of new pesticides and herbicides. The specific functionalization allowed by this intermediate can lead to compounds with improved efficacy and selectivity.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important synthetic intermediate with broad applicability in the development of new pharmaceuticals and agrochemicals. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the construction of complex and diverse molecular libraries. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in research and development.
References
A Technical Guide to 2-Fluoro-4-iodopyridine-3-carbaldehyde: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis
Section 1: Introduction and Strategic Overview
2-Fluoro-4-iodopyridine-3-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a critical building block for researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its strategic arrangement of three distinct reactive sites—a fluorine atom, an iodine atom, and a carbaldehyde group—on a pyridine scaffold provides a versatile platform for constructing complex molecular architectures.[2][3] The pyridine ring system itself is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[4]
This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It is designed for scientists and drug development professionals, providing not just protocols, but the underlying chemical principles that govern its application in sophisticated synthetic strategies. We will delve into its regioselective reactivity, offering field-proven insights into leveraging its unique structure for targeted molecular design.
Section 2: Core Physicochemical and Safety Data
A comprehensive understanding of a reagent's fundamental properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.
2.1: Physical and Chemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 153034-82-3 | [2][5][6] |
| Molecular Formula | C₆H₃FINO | [2][5][7] |
| Molecular Weight | 250.99 g/mol | [5][7] |
| Appearance | Off-white to off-yellow solid/powder | [1][2] |
| Synonyms | 2-Fluoro-4-iodonicotinaldehyde, 4-Iodo-2-fluoro-3-formylpyridine | [2][5][7] |
| Purity | Typically ≥98% | [1] |
2.2: Safety and Handling Profile
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
-
Hazards: Causes skin irritation and serious eye irritation.[8][9] It may also cause respiratory irritation and is harmful if swallowed, inhaled, or in contact with skin.[8][10]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles that meet EN166 standards or OSHA regulations, and a lab coat to prevent skin exposure.[10][11]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[8][10] Wash hands and any exposed skin thoroughly after handling.[11] Ensure that safety showers and eyewash stations are readily accessible.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10][12]
Section 3: Optimized Synthesis Pathway
The efficient synthesis of this compound is crucial for its availability in research and development. A reported high-yield method utilizes 2-fluoro-3-iodopyridine as the starting material.[2]
Causality of Experimental Choice: This synthetic route is advantageous due to its short reaction process, high product yield, and suitability for industrial-scale production.[2] The use of ethyl formate as both a reagent and solvent and calcium carbonate as a catalyst represents a cost-effective approach.[2]
Caption: High-yield synthesis of the target compound.
3.1: Detailed Experimental Protocol
The following protocol is adapted from a reported industrial synthesis.[2]
Materials:
-
2-fluoro-3-iodopyridine (1.0 eq)
-
Ethyl formate (4:1 mass ratio to starting material)
-
Calcium carbonate (1.1 eq)
-
Dichloroethane (for extraction)
-
Autoclave reactor
Procedure:
-
Charge the autoclave with 2-fluoro-3-iodopyridine, ethyl formate, and calcium carbonate.[2]
-
Seal the reactor and purge with nitrogen gas to create an inert atmosphere.[2]
-
Begin stirring and slowly heat the mixture to 115°C.[2]
-
Maintain this temperature for approximately 8 hours. Monitor the internal pressure, ensuring it does not exceed 1 MPa (carbon dioxide is a byproduct).[2]
-
After the reaction is complete (indicated by pressure stabilization), cool the reactor to room temperature.[2]
-
Transfer the reaction mixture and extract three times with dichloroethane.[2]
-
Combine the organic phases, remove the solvent under reduced pressure, and dry the resulting solid under vacuum.[2]
| Parameter | Condition | Source |
| Reaction Temperature | 115°C | [2] |
| Catalyst | Calcium Carbonate (1.1 eq) | [2] |
| Reported Yield | 96% | [2] |
| Reported Purity | 99.3% (GC) | [2] |
Section 4: Predicted Spectroscopic Profile
While specific spectral data is not available in the provided search results, an experienced chemist can predict the key characteristics based on the molecule's structure. This predictive analysis is essential for characterization and quality control.
| Spectroscopy | Functional Group | Expected Chemical Shift / Signal |
| ¹H NMR | Aldehyde (-CHO) | Singlet, δ 9.5-10.5 ppm |
| Pyridine Ring | Two doublets or multiplets in the aromatic region, δ 7.0-8.5 ppm | |
| ¹³C NMR | Aldehyde (C=O) | δ 185-195 ppm |
| Pyridine Ring (C-F) | Doublet (due to C-F coupling), δ 160-170 ppm | |
| Pyridine Ring (C-I) | δ 90-100 ppm | |
| Pyridine Ring (C-H) | δ 120-150 ppm | |
| IR Spectroscopy | Aldehyde C=O Stretch | Strong absorption band at ~1700 cm⁻¹ |
| Aldehyde C-H Stretch | Two weak bands at ~2720 and ~2820 cm⁻¹ | |
| C-F Stretch | Strong absorption band at 1000-1100 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z ≈ 251 |
| Isotope Pattern | Characteristic pattern for one iodine atom (M+1 peak) |
Section 5: Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from its predictable, regioselective reactivity. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond, making the C-4 position the primary site for palladium-catalyzed cross-coupling reactions.[13] This allows for selective functionalization while preserving the C-2 fluorine for potential subsequent nucleophilic aromatic substitution or to modulate the electronic properties of the final molecule.
5.1: Palladium-Catalyzed Cross-Coupling Reactions
This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent.[14][15]
Causality of Experimental Choice: The selection of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ or Cs₂CO₃ in a dioxane/water solvent system is a robust and widely validated method for achieving high yields in Suzuki couplings of iodo-heterocycles.[13] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Selective Suzuki Coupling at the C-4 Position
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[13]
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), under a positive flow of inert gas.[13]
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[13]
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
This reaction enables the formation of a C(sp²)-C(sp) bond, coupling the aryl iodide with a terminal alkyne, which is invaluable for extending molecular scaffolds.[16][17]
Causality of Experimental Choice: The classic Sonogashira conditions involve a dual catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI).[18] The copper co-catalyst is essential for forming a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[19] An amine base like triethylamine (Et₃N) acts as both the base and, often, the solvent.[18]
Caption: The dual catalytic cycles of the Sonogashira reaction.
Protocol: Sonogashira Coupling at the C-4 Position
-
To a dry, two-necked flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).[18]
-
Add anhydrous THF and triethylamine (2-3 eq).[18]
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the terminal alkyne (1.2 eq) via syringe.[18]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until completion, monitoring by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[16]
This reaction is a premier method for constructing C-N bonds, coupling the aryl iodide with a primary or secondary amine.[20][21]
Causality of Experimental Choice: The efficacy of the Buchwald-Hartwig amination relies heavily on the choice of a sterically hindered phosphine ligand, which promotes the rate-limiting reductive elimination step.[22][23] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[21]
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Fluoro-4-Iodopyridine: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 4. dovepress.com [dovepress.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. pinpools.com [pinpools.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. research.rug.nl [research.rug.nl]
- 23. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
2-Fluoro-4-iodopyridine-3-carbaldehyde molecular weight
An In-Depth Technical Guide to 2-Fluoro-4-iodopyridine-3-carbaldehyde
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide field-proven insights into its synthesis, reactivity, analysis, and safe handling, grounded in established chemical principles.
Core Compound Identity and Physicochemical Properties
This compound is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the aldehyde, fluorine, and iodine substituents on a pyridine core, make it a versatile intermediate for constructing complex molecular architectures. The electron-withdrawing nature of the substituents deactivates the pyridine ring, influencing its reactivity in subsequent transformations.
The fundamental physicochemical properties are summarized below for rapid reference and experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃FINO | [VSNCHEM[1]], [Chemcd[2]] |
| Molecular Weight | 250.99 g/mol | [VSNCHEM[1]], [Chemcd[2]] |
| CAS Number | 153034-82-3 | [VSNCHEM[1]], [Chemcd[2]] |
| IUPAC Name | This compound | [ChemSynthesis[3]] |
| Common Synonyms | 2-Fluoro-4-iodonicotinaldehyde, 2-Fluoro-3-formyl-4-iodopyridine | [VSNCHEM[1]], [Chemcd[2]] |
| Appearance | Typically a solid (inferred from related structures) | N/A |
Strategic Synthesis Pathway
The synthesis of multi-substituted pyridines requires a carefully planned route to ensure correct regiochemistry. While numerous specific pathways exist depending on the starting materials, a common and logical approach involves the construction of the halogenated pyridine core followed by the introduction of the aldehyde functionality.
A plausible synthetic strategy is outlined below. The choice of this pathway is dictated by the need to control the position of three different functional groups. Ortho-lithiation directed by the fluorine atom, followed by iodination and formylation, represents a robust method for achieving this specific substitution pattern.
Caption: A plausible synthetic workflow for this compound.
Expert Rationale and Protocol Considerations:
-
Step 1: Directed Ortho-Metalation: The fluorine atom at the C2 position is a modest ortho-directing group. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) allows for the selective deprotonation at the C3 position. This is a kinetically controlled process, preventing side reactions.
-
Step 2: Iodination: Quenching the lithiated intermediate with an electrophilic iodine source, such as molecular iodine (I₂), installs the iodo group at the C3 position.
-
Step 3 & 4: Formylation: A subsequent ortho-lithiation directed by the newly installed iodine atom (or the existing fluorine) at the C4 position, followed by quenching with N,N-Dimethylformamide (DMF), introduces the aldehyde group. An acidic workup is required to hydrolyze the intermediate hemiaminal to the final carbaldehyde.
This multi-step process provides high regiochemical control, which is paramount when dealing with polysubstituted aromatic systems. Each step must be performed under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching of the highly reactive organolithium intermediates.
Chemical Reactivity Profile: A Trifunctional Handle
The utility of this compound lies in the differential reactivity of its three functional groups. This allows for selective, sequential modification, making it a powerful building block in multi-step synthesis.
Caption: Key reaction pathways for this compound.
-
At the C4-Iodine: The carbon-iodine bond is the most labile site for palladium-catalyzed cross-coupling reactions. This position is ideal for introducing aryl, alkyl, alkynyl, or amino groups via Suzuki, Sonogashira, or Buchwald-Hartwig aminations, respectively. The high reactivity of the C-I bond allows these reactions to proceed under milder conditions than would be required for a C-Br or C-Cl bond.
-
At the C3-Aldehyde: The aldehyde group is a versatile functional handle for transformations such as reductive amination (to form substituted amines), Wittig reactions (to form alkenes), and oxidation (to form the corresponding carboxylic acid).
-
At the C2-Fluorine: The C-F bond is the most robust of the three sites but can undergo Nucleophilic Aromatic Substitution (SₙAr) with strong nucleophiles under forcing conditions (e.g., high heat). Its relative inertness is an advantage, as it typically remains intact during modifications at the other two positions.
Analytical Quality Control Workflow
Ensuring the identity, purity, and stability of this compound is critical for its successful application in research and development. A multi-pronged analytical approach is mandatory for comprehensive characterization.
Caption: A standard analytical workflow for compound validation.
Recommended Analytical Protocols
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is designed to separate the target compound from potential starting materials, intermediates, and degradation products.
-
Rationale: Reversed-phase HPLC is well-suited for moderately polar organic molecules like this one. A mixed-mode column could also provide excellent separation of this and other pyridine derivatives.[4] The use of a UV detector is appropriate due to the aromatic nature of the compound, and coupling to a mass spectrometer provides simultaneous purity and identity confirmation.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI+).
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC is a powerful technique for analyzing thermally stable and volatile compounds.[5]
-
Rationale: This method is ideal for detecting residual solvents or volatile byproducts from the synthesis. Flame Ionization Detection (FID) provides quantitative data, while Mass Spectrometry (MS) aids in impurity identification.
-
Methodology:
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 60 °C for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization at 70 eV).
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Dichloromethane or Ethyl Acetate.
-
Safety, Handling, and Storage
A. Hazard Profile (Inferred)
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][8]
-
Respiratory Irritation: May cause respiratory tract irritation.[8]
B. Mandatory Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses with side shields or goggles.
-
Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid generating dust.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[7]
-
C. Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture to prevent degradation.
-
Store away from strong oxidizing agents and strong acids.[8]
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the orthogonal reactivity of its functional groups. A thorough understanding of its properties, synthetic access, reactivity, and handling requirements is essential for its effective and safe use. The analytical protocols outlined herein provide a robust framework for quality assurance, ensuring that the material used in subsequent research and development is of verifiable identity and purity.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. 2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE - product Search - page 1 - ChemCD_Chemical Cloud Database [chemcd.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. helixchrom.com [helixchrom.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Guide to the Regioselective Synthesis of 2-Fluoro-4-iodopyridine-3-carbaldehyde
An In-depth Technical Guide for the Synthesis of a Key Heterocyclic Building Block via Directed ortho-Metalation
Introduction
2-Fluoro-4-iodopyridine-3-carbaldehyde is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a nucleophilic substitution-labile fluorine, an iodine atom amenable to cross-coupling reactions, and a reactive carbaldehyde group—makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a detailed technical overview of a robust and regioselective method for its synthesis, starting from the commercially available 2-fluoro-3-iodopyridine. The core of this transformation relies on the principles of Directed ortho-Metalation (DoM), a powerful strategy for C-H functionalization in electron-deficient aromatic systems.
Synthetic Strategy: The Power of Directed ortho-Metalation (DoM)
The primary challenge in the functionalization of the 2-fluoro-3-iodopyridine ring is achieving regiocontrol. Traditional electrophilic aromatic substitution methods are generally ineffective on the electron-poor pyridine ring and would not selectively target the C4 position. The chosen strategy, Directed ortho-Metalation, circumvents these issues by leveraging the acidity of a specific proton, guided by substituents already on the ring.[1]
The key principles underpinning this approach are:
-
Proton Acidity: The proton at the C4 position of 2-fluoro-3-iodopyridine is the most kinetically acidic proton on the ring. This is due to the cumulative electron-withdrawing inductive effects of the adjacent fluorine (at C2) and iodine (at C3) atoms, as well as the inherent electron-deficient nature of the pyridine ring.
-
Directing Group Effect: The fluorine atom at the C2 position can act as a Directed Metalation Group (DMG). It coordinates with the lithium atom of the organolithium base, pre-complexing it and positioning it for the selective abstraction of the adjacent C3 proton. However, in this specific substrate, the overwhelming inductive activation at C4 makes it the primary site of deprotonation.
-
Kinetic Control: The reaction is performed under strict kinetic control at cryogenic temperatures (-78 °C). This is critical to prevent side reactions, most notably a "halogen dance" rearrangement, where the organolithium intermediate could isomerize. The low temperature ensures the stability of the desired 4-lithiated species until it is trapped by an electrophile.
The overall synthetic transformation is a two-step, one-pot process:
-
Regioselective Deprotonation: Treatment of 2-fluoro-3-iodopyridine with a strong, non-nucleophilic lithium amide base, such as Lithium Diisopropylamide (LDA), selectively removes the proton at the C4 position.
-
Electrophilic Quench (Formylation): The resulting 4-lithiopyridine intermediate is a potent nucleophile that is subsequently trapped with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to install the carbaldehyde group.[2][3]
Reaction Mechanism
The mechanism proceeds through a well-defined sequence of organometallic intermediates.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Fluoro-4-iodopyridine-3-carbaldehyde
For Immediate Release
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-4-iodopyridine-3-carbaldehyde, a key heterocyclic organic compound utilized in advanced pharmaceutical synthesis. As a vital building block for creating complex active pharmaceutical ingredients, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights into the interpretation of its 1H NMR spectrum, supported by established scientific principles.
Molecular Structure and Predicted 1H NMR Spectrum
This compound (CAS: 153034-82-3) possesses a unique substitution pattern on the pyridine ring that dictates the chemical environment of its protons and, consequently, their resonance signals in an NMR experiment.[1][2] The molecular structure features a fluorine atom at the 2-position, an aldehyde group at the 3-position, and an iodine atom at the 4-position. This leaves two protons on the pyridine ring, at positions 5 and 6.
dot
Caption: Molecular structure of this compound.
Based on the electron-withdrawing and electron-donating properties of the substituents, a prediction of the 1H NMR spectrum can be made:
-
Aldehyde Proton (-CHO): The proton of the aldehyde group is expected to be the most deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. This will result in a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.
-
Pyridine Ring Protons (H-5 and H-6):
-
H-6: This proton is adjacent to the nitrogen atom, which is electron-withdrawing, and is also influenced by the fluorine at the 2-position. It is expected to appear at a lower field than H-5.
-
H-5: This proton is situated between the iodine atom and another carbon atom. Its chemical shift will be influenced by both the iodine and the overall electron density of the ring.
-
The coupling between H-5 and H-6 is anticipated to be a standard ortho-coupling for a pyridine ring, typically in the range of 4-6 Hz.[3]
Experimental 1H NMR Data and Interpretation
While a specific, publicly available, fully assigned 1H NMR spectrum for this compound is not readily found in the searched literature, we can infer the expected spectral characteristics from data on similar substituted pyridines.[4][5][6]
Table 1: Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CHO | 9.8 - 10.2 | Singlet (s) | N/A | Strong deshielding by the carbonyl group and aromatic ring. |
| H-6 | 8.3 - 8.6 | Doublet (d) | 4.0 - 5.0 | Adjacent to nitrogen and influenced by the electron-withdrawing fluorine. |
| H-5 | 7.5 - 7.8 | Doublet (d) | 4.0 - 5.0 | Influenced by the iodine and the overall ring electronics. |
Causality behind Experimental Choices:
The choice of a standard deuterated solvent like chloroform-d (CDCl3) is typical for this type of compound, as it provides good solubility and its residual peak is well-documented.[7] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and accurate determination of coupling constants.[8]
Experimental Protocol for 1H NMR Spectrum Acquisition
To ensure the acquisition of a high-quality and reproducible 1H NMR spectrum, the following protocol is recommended:
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
Step 2: Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard 1D proton NMR spectrum using the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width: 0-12 ppm
-
Step 3: Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
dot
Caption: Standard workflow for acquiring a 1H NMR spectrum.
Advanced NMR Techniques for Unambiguous Assignment
For complex substituted pyridines or in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable for definitive structural elucidation.[8]
-
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would show a cross-peak between the signals for H-5 and H-6, confirming their scalar coupling.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon atom to which it is directly attached, aiding in the assignment of the protonated carbons in the 13C NMR spectrum.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, the aldehyde proton would show a correlation to C-3 and C-4, while H-5 would show correlations to C-3, C-4, and C-6.[8]
dot
Caption: Key 2D NMR correlations for structural assignment.
Conclusion
The 1H NMR spectrum of this compound is a powerful tool for confirming its structure and purity. A comprehensive analysis, combining 1D and potentially 2D NMR techniques, allows for the unambiguous assignment of all proton signals. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently interpret the NMR data of this important pharmaceutical intermediate.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. 2-Fluoro-3-formyl-4-iodopyridine 153034-82-3 [sigmaaldrich.com]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Mass Spectrometry of 2-Fluoro-4-iodopyridine-3-carbaldehyde: A Technical Guide
Introduction: Unveiling the Molecular Blueprint
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-Fluoro-4-iodopyridine-3-carbaldehyde, a halogenated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry, owing to the unique electronic properties conferred by its substituent groups.[1] Mass spectrometry stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of such molecules. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, offering insights into experimental design, expected fragmentation patterns, and data interpretation for researchers, scientists, and drug development professionals.
Core Principles of Mass Spectrometric Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves the ionization of a sample followed by the separation of the resulting ions according to their m/z ratio and their subsequent detection. For a molecule like this compound, with a molecular formula of C₆H₃FINO and a molecular weight of approximately 250.99 g/mol , mass spectrometry provides not only the molecular weight but also invaluable structural information through the analysis of fragmentation patterns.[2][3]
The choice of ionization technique is critical and is dictated by the analyte's properties and the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods. EI, a hard ionization technique, is particularly useful for elucidating fragmentation pathways, which are essential for structural confirmation. ESI, a soft ionization technique, is adept at generating intact molecular ions, which is crucial for accurate molecular weight determination, especially when coupled with high-resolution mass analyzers.
Experimental Workflow: A Strategic Approach
A robust and reproducible mass spectrometric analysis requires a meticulously planned experimental workflow. The following diagram illustrates a logical sequence for the analysis of this compound.
Caption: A generalized workflow for the mass spectrometric analysis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Identify the molecular ion peak (M⁺•).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with spectral libraries (if available) for confirmation.
Predicted Mass Spectrum and Fragmentation Analysis
In the absence of a publicly available mass spectrum for this compound, a predictive analysis of its fragmentation pattern under EI conditions can be proposed based on the established principles of mass spectrometry for halogenated and aromatic compounds.[4][5][6]
The electron ionization of this compound will result in the formation of a molecular ion (M⁺•) at an m/z corresponding to its molecular weight, approximately 251.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 251 | [C₆H₃FINO]⁺• | - | Molecular Ion (M⁺•) |
| 222 | [C₅H₃FIN]⁺• | CHO | Loss of the formyl radical |
| 124 | [C₅H₃FN]⁺• | I | Loss of an iodine radical |
| 96 | [C₄H₃FN]⁺• | CO | Subsequent loss of carbon monoxide |
| 127 | [I]⁺ | C₆H₃FNO | Iodine cation |
Proposed Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.
Caption: A simplified proposed fragmentation pathway for this compound under electron ionization.
A primary fragmentation event is the loss of the formyl radical (•CHO) from the aldehyde group, leading to a fragment ion at m/z 222. This is a common fragmentation pathway for aromatic aldehydes.[5] Another significant fragmentation will be the cleavage of the C-I bond, which is the weakest bond in the molecule, resulting in the loss of an iodine radical (•I) and the formation of an ion at m/z 124. This fragment may subsequently lose carbon monoxide (CO) to yield an ion at m/z 96. The presence of a prominent peak at m/z 127, corresponding to the iodine cation ([I]⁺), is also anticipated.
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are grounded in established principles of mass spectrometry. To ensure the trustworthiness of experimental results, the following self-validating measures are essential:
-
System Suitability: Prior to analysis, the mass spectrometer's performance should be verified using a standard compound (e.g., perfluorotributylamine - PFTBA) to check for mass accuracy, resolution, and sensitivity.
-
Blank Analysis: A solvent blank should be injected between samples to ensure the absence of carryover and contamination.
-
Isotopic Pattern Analysis: While not as pronounced as with chlorine or bromine, the presence of isotopes can provide additional confirmation.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination of the molecular ion and key fragments, analysis on a high-resolution instrument (e.g., TOF or Orbitrap) is highly recommended.
Conclusion: A Powerful Tool for Molecular Characterization
Mass spectrometry is an indispensable tool for the structural elucidation of novel compounds like this compound. By employing a systematic experimental approach and a thorough understanding of fragmentation principles, researchers can confidently determine the molecular weight and gain deep insights into the molecular structure. The predictive framework for fragmentation provided in this guide serves as a valuable starting point for the interpretation of experimental data, empowering scientists in their drug discovery and development endeavors.
References
- 1. 2-Fluoro-4-Iodopyridine: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. 2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE - product Search - page 1 - ChemCD_Chemical Cloud Database [chemcd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
A Comprehensive Technical Guide to 2-Fluoro-4-iodopyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of 2-Fluoro-4-iodopyridine-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. We will delve into its nomenclature, physicochemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile reagent.
Nomenclature and Identification
Precise identification of chemical entities is paramount in scientific research. This compound is known by several synonyms, which are often used interchangeably in literature and commercial catalogs. Understanding these alternatives is crucial for efficient literature searches and procurement.
| Systematic & Common Names | Identifier |
| IUPAC Name | This compound |
| CAS Number | 153034-82-3[1] |
| Molecular Formula | C₆H₃FINO |
| Molecular Weight | 250.99 g/mol |
| MDL Number | MFCD03095290[1] |
A comprehensive list of its common synonyms is provided below to aid in its identification:
-
2-Fluoro-3-formyl-4-iodopyridine[1]
-
2-Fluoro-4-iodo-3-pyridinecarboxaldehyde[1]
-
2-F-3-aldehyde-4-iodine pyridine[1]
Physicochemical and Safety Data
Understanding the physical and chemical properties of a reagent is fundamental to its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Appearance | Yellow solid[4] | [4] |
| Purity | ≥97% (typical) | |
| Density | Data not consistently available | |
| Stability | Stable under normal temperatures and pressures[5] | [5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances[5] | [5] |
Safety Information:
-
GHS Pictogram: GHS07
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
-
Hazard Class: Acute toxicity, oral (Category 4)
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Synthesis of this compound
The synthesis of this compound is a critical process for its application in drug discovery. A common and effective method involves the ortho-formylation of a 2-fluoro-iodopyridine precursor. Below is a detailed protocol based on established literature procedures, supplemented with expert insights into the causality of each step.
The following diagram illustrates the overall workflow for the synthesis of this compound from 2-fluoro-3-iodopyridine.
Caption: Synthesis workflow for this compound.
This protocol describes the synthesis starting from 2-fluoro-3-iodopyridine.[4]
Reagents and Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
2-Fluoro-3-iodopyridine
-
Ethyl formate
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Step-by-Step Procedure:
-
LDA Preparation: To a solution of diisopropylamine (1.73 mol) in anhydrous THF (3 L), slowly add a 2.5 M solution of n-BuLi in hexanes (1.71 mol) at -10°C. The reaction mixture is then stirred at 0°C for 35 minutes.
-
Expert Insight: The slow addition of n-BuLi at low temperatures is crucial to control the exothermic reaction and ensure the complete formation of LDA, a strong, non-nucleophilic base.
-
-
Lithiation: Cool the freshly prepared LDA solution to -70°C. A solution of 2-fluoro-3-iodopyridine (1.57 mol) in anhydrous THF (1 L) is then added dropwise. The mixture is stirred at -70°C for 2 hours.
-
Expert Insight: The very low temperature (-70°C) is necessary to prevent side reactions and ensure the regioselective deprotonation at the 4-position, directed by the fluorine and iodine substituents.
-
-
Formylation: While maintaining the temperature at -70°C, slowly add ethyl formate (1.73 mol).
-
Expert Insight: Ethyl formate serves as the formylating agent. Maintaining a low temperature during its addition is critical to prevent over-addition and other side reactions.
-
-
Work-up: Dilute the reaction mixture with ethyl acetate (4 L). Wash the organic layer with brine (500 mL).
-
Expert Insight: The aqueous work-up quenches the reaction and removes inorganic salts. The brine wash helps to break up any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to yield this compound as a yellow solid (46% yield).[4]
-
Expert Insight: Column chromatography is essential to separate the desired product from unreacted starting materials and any byproducts, ensuring high purity.
-
An alternative method involves the reaction of 2-fluoro-3-iodopyridine with ethyl formate using calcium carbonate as a catalyst in an autoclave at elevated temperatures (around 115°C).[2] This method is reported to have a high yield (up to 96%) and is suitable for industrial-scale production.[2]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[6] Its unique substitution pattern, featuring a nucleophilic-susceptible aldehyde, an electron-withdrawing fluorine, and a versatile iodine atom, makes it an ideal scaffold for building complex molecular architectures.
The aldehyde group can be readily transformed into various other functional groups, while the iodine atom is a prime handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the 4-position of the pyridine ring. The fluorine atom can enhance metabolic stability and binding affinity of the final compound.
This compound is a cornerstone for synthesizing new drug candidates and is a valuable reagent in organic synthesis for constructing complex molecules. It is particularly useful in heterocyclic chemistry research aimed at drug discovery.
The strategic placement of the functional groups on the pyridine ring dictates its utility in synthetic chemistry.
Caption: Reactivity and synthetic potential of this compound.
Conclusion
This compound is a high-value building block for the synthesis of novel pharmaceutical agents. Its well-defined synthesis and the versatile reactivity of its functional groups provide medicinal chemists with a powerful tool for lead discovery and optimization. A thorough understanding of its properties and synthetic routes, as detailed in this guide, is essential for its effective utilization in research and development.
References
- 1. 2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE - product Search - page 1 - ChemCD_Chemical Cloud Database [chemcd.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. 4-IODO-2-FLUORO-3-FORMYLPYRIDINE | 153034-82-3 [chemicalbook.com]
- 5. Chine 2-Fluoro-3-formyl-4-iodopyridine CAS: 153034-82-3 Fabricants - Ãchantillon gratuit - Alfa Chemical [fr.alfachemsp.com]
- 6. sincerechemical.com [sincerechemical.com]
A Comprehensive Technical Guide to the Storage and Stability of 2-Fluoro-4-iodopyridine-3-carbaldehyde
This guide provides an in-depth analysis of the critical parameters governing the storage and stability of 2-Fluoro-4-iodopyridine-3-carbaldehyde, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheet recommendations to offer a deeper understanding of the molecule's intrinsic chemical vulnerabilities and the rationale behind best practices for its preservation.
Introduction: The Chemical Profile of a Versatile Intermediate
This compound (Molecular Formula: C₆H₃FINO, Molecular Weight: 250.99 g/mol ) is a trifunctionalized pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the orthogonal reactivity of its three distinct functional groups: the aldehyde, the fluorine atom, and the iodine atom. The aldehyde group serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, while the fluoro and iodo substituents are key for cross-coupling reactions and for modulating the electronic properties and metabolic stability of target molecules.[2] However, the very features that make this molecule synthetically attractive also render it susceptible to specific degradation pathways. Understanding and mitigating these instabilities are paramount to ensuring the integrity of experimental results and the quality of synthesized materials.
The Stability Landscape: Potential Degradation Pathways
The stability of this compound is influenced by several environmental factors, including temperature, light, moisture, and atmospheric oxygen. The primary degradation pathways are rooted in the chemical nature of the aldehyde, the carbon-iodine bond, and the electron-deficient fluoropyridine ring.
Oxidation of the Aldehyde
The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2-Fluoro-4-iodonicotinic acid). This process can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities.
Photolytic Cleavage of the Carbon-Iodine Bond
The carbon-iodine bond is the weakest of the carbon-halogen bonds and is known to be sensitive to ultraviolet (UV) light. Photolytic cleavage can lead to the formation of radical species, which can then initiate a cascade of undesirable side reactions, leading to the formation of colored impurities and a decrease in purity. Some safety data for related iodinated pyridines recommend protection from light.[3]
Hydrolytic and Nucleophilic Attack
The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing fluorine atom, makes the ring susceptible to nucleophilic attack. While the fluorine atom is generally more stable to hydrolysis than chlorine or bromine, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to the formation of the corresponding hydroxypyridine derivative.[4]
Aldehyde-Specific Reactions
Aldehydes can undergo a variety of other reactions that can impact stability, including self-condensation (aldol reaction) under certain conditions, although this is less likely for an aromatic aldehyde without an alpha-hydrogen. Reaction with atmospheric amines is also a possibility.
A visual representation of the primary degradation pathways is provided below:
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the inherent chemical properties and potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability and purity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the aldehyde group.[5] |
| Light | Amber vial or protection from light | Prevents photolytic cleavage of the C-I bond.[3] |
| Moisture | Tightly sealed container | Prevents hydrolysis of the fluoro group and other moisture-mediated reactions.[3][5] |
| Purity | Use high-purity material | Trace impurities can catalyze degradation reactions. |
Handling Procedures
-
Inert Atmosphere: When handling the compound, it is advisable to work under an inert atmosphere, such as in a glove box or using a Schlenk line, to minimize exposure to air and moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5][7]
Analytical Methods for Stability Assessment
A robust stability testing program is essential to ensure the quality of this compound over time. The following analytical techniques are recommended for purity assessment and identification of degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound and quantifying any degradation products.
Experimental Protocol: HPLC Purity Assay
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector: UV at 254 nm
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Analysis:
-
Inject the prepared sample and analyze the chromatogram for the main peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used as a complementary technique for identifying volatile impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the structure of the compound and for detecting and identifying any structural changes due to degradation.
Forced Degradation Studies: A Proactive Approach
Forced degradation studies are invaluable for understanding the stability of a molecule under stress conditions. These studies can help to identify potential degradation products and elucidate degradation pathways.
Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting forced degradation studies.
Conclusion
The stability of this compound is a critical factor that can significantly impact its use in research and development. By understanding its inherent chemical vulnerabilities and implementing the recommended storage and handling protocols, researchers can ensure the integrity of this valuable synthetic intermediate. A proactive approach to stability assessment, including routine purity checks and, where necessary, forced degradation studies, will ultimately lead to more reliable and reproducible scientific outcomes.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. 2-Fluoro-4-Iodopyridine: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 2-Fluoro-4-iodopyridine-3-carbaldehyde
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling reaction with 2-Fluoro-4-iodopyridine-3-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry, and its successful functionalization via C-C bond formation is crucial for the synthesis of novel molecular entities. This document offers detailed protocols, mechanistic insights, and practical advice to ensure reproducible and high-yielding reactions.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][4]
For the specific substrate, this compound, the Sonogashira coupling offers a strategic approach to introduce alkynyl moieties at the 4-position of the pyridine ring. The inherent reactivity difference between the carbon-iodine and carbon-fluorine bonds, as well as the presence of the aldehyde functional group, necessitates a carefully optimized protocol. The higher reactivity of the C-I bond compared to C-Br and C-Cl bonds in Sonogashira couplings allows for selective reaction at the 4-position of the pyridine ring.[5]
Mechanistic Overview: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] While the exact intermediates can be challenging to isolate and characterize, the generally accepted mechanism provides a robust framework for understanding the reaction.[2][3]
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.[1][6]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium complex.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
The Copper Cycle
-
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.
-
Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed to form a copper acetylide.[2] This species is the key nucleophile that participates in the palladium cycle.
The presence of the copper co-catalyst is crucial for allowing the reaction to proceed under mild conditions, such as at room temperature.[1][6] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[2][5]
Diagram of the Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the terminal alkyne.[5]
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is highly recommended to achieve optimal results and avoid potential side reactions.[7]
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
Materials and Reagents
| Reagent | Purpose | Supplier Recommendation |
| This compound | Aryl halide substrate | High purity grade |
| Terminal Alkyne | Coupling partner | High purity grade |
| PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Palladium catalyst | Stored under inert gas |
| Copper(I) iodide (CuI) | Co-catalyst | Freshly opened bottle |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base | Anhydrous, distilled |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solvent | Anhydrous grade |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).[7]
-
Inerting the System: Seal the flask with septa and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.) via syringe.[7] Stir the mixture at room temperature for 10 minutes to ensure the dissolution of all solids.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.[7]
-
Reaction Conditions: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C). The optimal temperature will depend on the reactivity of the terminal alkyne.[7]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[7]
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Experimental Workflow Diagram
Caption: General experimental workflow for the Sonogashira coupling.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, presence of oxygen, wet reagents/solvents, insufficient temperature. | Ensure all reagents and solvents are anhydrous and properly degassed.[7] Increase the catalyst loading slightly. Consider using a different palladium catalyst or ligand; for less reactive alkynes, a more electron-rich and bulky phosphine ligand might be beneficial. Vary the solvent, as DMF is often effective for less reactive substrates. Increase the reaction temperature. |
| Formation of Homocoupled Alkyne | Presence of oxygen. | Ensure the reaction is performed under a strict inert atmosphere.[5] Use freshly distilled and degassed solvents and base.[7] |
| Dehalogenation of Starting Material | Presence of water or other protic sources. | Use anhydrous solvents and reagents. |
| Incomplete Reaction | Insufficient reaction time or temperature, low catalyst activity. | Increase the reaction time and/or temperature. Add a fresh portion of the catalyst. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts and copper iodide can be toxic and should be handled with care. Terminal alkynes can be volatile and flammable. Triethylamine and other amine bases are corrosive and have strong odors.
Conclusion
The Sonogashira coupling of this compound is a robust and reliable method for the synthesis of a diverse range of alkynyl-substituted pyridines. By carefully controlling the reaction conditions, particularly the exclusion of oxygen and moisture, high yields of the desired products can be achieved. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine-3-carbaldehyde
Authored by: Senior Application Scientist, Chemical Research & Development
Introduction: The Strategic Importance of Substituted Aminopyridines
The synthesis of highly functionalized aminopyridines is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a vast array of bioactive molecules and functional materials. The target molecule, 2-fluoro-4-aminopyridine-3-carbaldehyde, and its derivatives, are of particular interest due to the unique electronic properties imparted by the fluorine and aldehyde functionalities.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group serves as a versatile handle for further synthetic transformations. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of C-N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine-3-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Considerations: A Palladium-Catalyzed Pathway
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. In the case of this compound, the C-I bond is significantly weaker than the C-F and C-Br bonds, making it the preferred site for oxidative addition.[6] This high regioselectivity is a key advantage when working with polyhalogenated substrates.[6]
2. Amine Coordination and Deprotonation: Following oxidative addition, the amine reactant coordinates to the palladium(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly influence the reaction rate and yield.
3. Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Critical Parameters for Success: A Guided Approach
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key reaction parameters.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precursors that form the active Pd(0) species in situ. Buchwald precatalysts offer improved stability and activity, often allowing for lower catalyst loadings and milder reaction conditions. |
| Ligand | Xantphos, DavePhos, RuPhos, JohnPhos | The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient substrates like the target molecule, bulky and electron-rich phosphine ligands are generally preferred.[7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS | The base facilitates the deprotonation of the amine. Strong, non-nucleophilic bases are typically used. The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrate. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential to prevent catalyst deactivation. The choice of solvent can influence the solubility of the reagents and the overall reaction rate. |
| Temperature | 80-110 °C | The optimal temperature will depend on the specific catalyst system and substrates. Higher temperatures can sometimes be required for less reactive amines. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound, palladium precatalyst, phosphine ligand, and base to the reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] Online HPLC analysis can also be a powerful tool for detailed kinetic studies.[10][11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-4-aminopyridine-3-carbaldehyde derivative.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Ensure all reagents and solvents are pure and anhydrous.[7] Increase catalyst loading or screen different ligands.[7] Incrementally increase the reaction temperature.[7] |
| Formation of Side Products | Hydrodehalogenation, catalyst decomposition. | Use a stronger base or a different solvent. Consider a lower reaction temperature or a more stable catalyst system. |
| Difficulty in Purification | Product instability, closely eluting impurities. | Use a different solvent system for chromatography. Consider derivatization of the aldehyde for easier purification. |
Conclusion: A Versatile Tool for Amine Synthesis
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable aminopyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and regioselectivity. The protocol and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this important transformation in a research and development setting. The resulting products have significant potential in the development of new pharmaceuticals and functional materials.[12][13][14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Fluoro-4-iodopyridine-3-carbaldehyde in Kinase Inhibitor Synthesis
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the strategic utilization of 2-Fluoro-4-iodopyridine-3-carbaldehyde in the synthesis of kinase inhibitors. This versatile building block offers a unique combination of reactive sites, enabling the construction of diverse molecular scaffolds targeting a range of protein kinases. We will delve into the underlying chemical principles governing its reactivity, explore its application in the synthesis of privileged heterocyclic cores, and provide step-by-step protocols for key synthetic transformations. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.
Introduction: The Strategic Advantage of Fluorinated Pyridines in Kinase Inhibitor Design
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its presence is particularly prominent in the field of kinase inhibitors, where it often serves as a key hinge-binding motif, mimicking the adenine core of ATP.[1] The strategic incorporation of fluorine atoms into these pyridine-based pharmacophores can significantly enhance their therapeutic potential.[2] Fluorine's high electronegativity and small size can modulate a molecule's physicochemical properties, such as lipophilicity and pKa, leading to improved pharmacokinetic profiles, metabolic stability, and target binding affinity.[3]
This compound is a trifunctional building block that capitalizes on these advantages. It provides a pre-functionalized pyridine core with three distinct reactive handles:
-
An aldehyde group for the introduction of various side chains via reactions like reductive amination and olefination.
-
A fluoro substituent at the 2-position, which can enhance binding interactions and block metabolic oxidation.
-
An iodo group at the 4-position, a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
The differential reactivity of these functional groups allows for a sequential and controlled elaboration of the molecular scaffold, making it an invaluable tool for the construction of complex kinase inhibitors.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. Understanding this reactivity profile is crucial for designing efficient and selective synthetic routes.
| Property | Value/Description |
| Molecular Formula | C₆H₃FINO |
| Molecular Weight | 250.99 g/mol |
| CAS Number | 153034-82-3 |
| Appearance | Off-white to yellow solid |
Reactivity Overview:
-
Aldehyde (C3): The formyl group is a classic electrophile, readily undergoing nucleophilic addition. Its primary application in kinase inhibitor synthesis is in reductive amination to form secondary or tertiary amines, a common strategy for introducing side chains that can occupy solvent-exposed regions of the kinase active site.
-
Iodine (C4): The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the 4-position the primary site for palladium-catalyzed cross-coupling reactions . This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups, which are often crucial for establishing key interactions with the kinase protein. The order of reactivity for halogens in such reactions is generally I > Br > Cl > F.[4]
-
Fluorine (C2): The carbon-fluorine bond is exceptionally strong and generally unreactive under standard cross-coupling conditions. Its primary role is to modulate the electronic properties of the pyridine ring and to serve as a metabolic blocker. The electron-withdrawing nature of fluorine can also influence the reactivity of the adjacent positions.
This differential reactivity is the cornerstone of its utility, enabling a modular and regioselective approach to inhibitor synthesis.
Synthetic Pathways to Privileged Kinase Inhibitor Scaffolds
This compound is an excellent starting material for the synthesis of various privileged kinase inhibitor scaffolds, most notably the pyrido[2,3-d]pyrimidine core. This bicyclic heterocycle is found in a multitude of kinase inhibitors targeting enzymes such as Aurora kinases, CDKs, and PLKs.[2][3][5]
The following diagram illustrates a general workflow for the synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor starting from this compound.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired products. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Reductive Amination
This protocol describes the formation of a secondary amine by reacting this compound with a primary amine.
Objective: To introduce a side chain at the 3-position of the pyridine ring.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: A secondary amine derivative of 2-fluoro-4-iodopyridine.
Protocol 2: Regioselective Suzuki-Miyaura Coupling
This protocol details the selective introduction of an aryl group at the 4-position of the pyridine ring.
Objective: To functionalize the C4-iodo position while leaving the C2-fluoro group intact.
Materials:
-
4-Iodo-pyridine intermediate from Protocol 1
-
Arylboronic acid or ester (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a Schlenk flask or microwave vial, add the 4-iodo-pyridine intermediate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or as per microwave protocol, and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable base is critical for the efficiency of the Suzuki coupling.[6] The use of an inert atmosphere is essential to prevent the degradation of the catalyst. The differential reactivity of the C-I bond over the C-F bond ensures high regioselectivity at the 4-position.[7]
Protocol 3: Annulation to form the Pyrido[2,3-d]pyrimidine Core
This protocol describes the construction of the pyrimidine ring fused to the functionalized pyridine core.
Objective: To synthesize the privileged pyrido[2,3-d]pyrimidine scaffold.
Materials:
-
2-Amino-3-formylpyridine derivative (synthesized via Suzuki coupling of 2-amino-4-iodopyridine-3-carbaldehyde)
-
Guanidine hydrochloride
-
Base (e.g., sodium ethoxide or potassium carbonate)
-
Ethanol or other suitable alcohol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the 2-amino-3-formylpyridine derivative (1.0 eq) and guanidine hydrochloride (1.5-2.0 eq) in ethanol.
-
Add the base (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Case Study: Conceptual Synthesis of an Aurora Kinase Inhibitor
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers, making them attractive targets for cancer therapy.[8][9] The pyrido[2,3-d]pyrimidine scaffold is a common feature in many Aurora kinase inhibitors.[10]
The following diagram illustrates a conceptual synthetic route to a potential Aurora kinase inhibitor utilizing this compound.
Caption: Conceptual synthesis of an Aurora kinase inhibitor.
This conceptual pathway demonstrates how the modular nature of this compound allows for the systematic introduction of key pharmacophoric elements to generate a potential kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique combination of functional groups with orthogonal reactivity enables a modular and efficient approach to the construction of complex molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the full potential of this reagent in their drug discovery efforts. The ability to systematically and regioselectively introduce diverse functionalities makes it an indispensable tool in the quest for novel and potent kinase inhibitors.
References
- 1. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of Novel Heterocycles from 2-Fluoro-4-iodopyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Halogenated Pyridine Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold, prized for its presence in a vast array of therapeutic agents and functional materials. The strategic functionalization of this heterocycle allows for the fine-tuning of molecular properties, making the development of novel synthetic routes a critical endeavor. 2-Fluoro-4-iodopyridine-3-carbaldehyde is a particularly valuable and versatile building block. Its trifunctional nature—an aldehyde for condensations and multicomponent reactions, a highly reactive iodine atom for cross-coupling reactions, and a fluorine atom that can influence electronic properties and metabolic stability—opens a gateway to a diverse range of complex heterocyclic systems.
This technical guide provides an in-depth exploration of several powerful synthetic transformations starting from this compound. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. This document is designed to empower researchers to leverage the unique reactivity of this scaffold for the synthesis of novel heterocycles with potential applications in drug discovery and beyond.
I. Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the Reactivity of the C-I Bond
The carbon-iodine bond at the 4-position of the pyridine ring is the most labile site for palladium-catalyzed cross-coupling reactions, offering a predictable and regioselective handle for introducing molecular complexity. The general order of reactivity for halogens in these transformations is I > Br > Cl > F, ensuring that the C-I bond can be selectively functionalized while leaving the C-F bond intact.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, are essential for the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, facilitating the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the 4-Position
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as potassium carbonate (2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (3–5 mol%).
-
Solvent Addition and Degassing: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80–100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | ~90 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling. Yields are approximate and may vary based on specific substrate and reaction scale.
Caption: General workflow for Suzuki-Miyaura coupling.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] This reaction is invaluable for introducing linear alkynyl functionalities, which can serve as handles for further transformations or as integral parts of the final molecular architecture.
Causality of Experimental Choices:
-
Dual Catalysis: The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) co-catalyst (e.g., CuI) to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[1]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[1]
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
Experimental Protocol: Regioselective Sonogashira Coupling at the 4-Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine, 2.0–3.0 equiv.).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1–1.5 equiv.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | ~92 |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | 4 | ~88 |
Table 2: Representative Conditions for Sonogashira Coupling. Yields are approximate and may vary.
Caption: Catalytic cycle of the Sonogashira coupling.
II. Construction of Fused Heterocycles via Cyclization Reactions
The aldehyde functionality at the 3-position of the pyridine ring is a versatile starting point for the construction of fused heterocyclic systems through various cyclization strategies.
A. Gewald Aminothiophene Synthesis: Accessing Thieno[2,3-b]pyridines
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes from an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[2] When applied to this compound, this reaction leads to the formation of a thieno[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry.
Causality of Experimental Choices:
-
Active Methylene Nitrile: Compounds like ethyl cyanoacetate or malononitrile provide the C2 and C3 atoms of the thiophene ring.
-
Sulfur: Elemental sulfur is the source of the thiophene's sulfur atom.
-
Base: A base, typically a secondary amine like morpholine or piperidine, catalyzes the initial Knoevenagel condensation and subsequent steps.
Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 equiv.), an active methylene nitrile (e.g., ethyl cyanoacetate, 1.1 equiv.), and elemental sulfur (1.2 equiv.) in a suitable solvent such as ethanol or DMF.
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress. The reaction time can vary from a few hours to overnight.
-
Work-up: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by chromatography.
| Aldehyde | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloronicotinaldehyde | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | ~70-80 |
| 2-Chloronicotinaldehyde | Malononitrile | Triethylamine | DMF | 80 | ~75-85 |
Table 3: Representative Conditions for the Gewald Reaction with a Related Substrate.
Caption: Mechanistic pathway of the Gewald reaction.
B. Pictet-Spengler Reaction: Formation of Tetrahydro-β-carboline Analogs
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[3] This reaction is of great importance in the synthesis of alkaloids and other pharmacologically active compounds.
Causality of Experimental Choices:
-
β-Arylethylamine: Tryptamine or its derivatives are common starting materials for the synthesis of β-carboline scaffolds.
-
Acid Catalyst: A protic acid (e.g., trifluoroacetic acid, hydrochloric acid) or a Lewis acid is required to catalyze the formation of the electrophilic iminium ion intermediate.[3]
-
Solvent: Aprotic solvents like dichloromethane or toluene are commonly used.
Experimental Protocol: Synthesis of a Pyridyl-fused β-carboline
-
Imine Formation (Optional but Recommended): In a round-bottom flask, dissolve this compound (1.0 equiv.) and tryptamine (1.0 equiv.) in a suitable solvent like toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water and form the imine intermediate.
-
Cyclization: After cooling, add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv.) dropwise to the solution of the imine.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC.
-
Work-up: Quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
| Aldehyde | Amine | Acid Catalyst | Solvent | Temp (°C) | Yield (%) |
| Pyridine-3-carbaldehyde | Tryptamine | TFA | CH₂Cl₂ | RT | ~70-85 |
| Substituted Benzaldehyde | Tryptamine | HCl | Toluene | 80 | ~65-80 |
Table 4: Representative Conditions for the Pictet-Spengler Reaction.
III. Multicomponent Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating atoms from all starting materials.[4] The aldehyde functionality of this compound makes it an ideal substrate for several named MCRs.
A. Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[5] These products can be subsequently oxidized to the corresponding pyridine.
Experimental Protocol: Hantzsch Synthesis with this compound
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 equiv.), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate (1.1 equiv.) in a solvent such as ethanol.
-
Reaction: Heat the mixture to reflux for several hours.
-
Isolation: Upon cooling, the dihydropyridine product often crystallizes from the solution and can be collected by filtration.
-
Oxidation (Optional): The isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) to afford the corresponding pyridine derivative.
B. Biginelli Reaction
The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce a dihydropyrimidinone or dihydropyrimidinethione.[6] This reaction provides a rapid entry to a class of heterocycles with a wide range of biological activities.
Experimental Protocol: Biginelli Reaction with this compound
-
Reaction Mixture: Combine this compound (1.0 equiv.), a β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv.), and urea or thiourea (1.5 equiv.) in a suitable solvent, often ethanol.
-
Catalyst: Add a catalytic amount of an acid, such as hydrochloric acid or a Lewis acid.[6]
-
Reaction: Heat the mixture to reflux until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture and isolate the product by filtration or by extraction and subsequent chromatography.
IV. Friedländer Annulation: A Pathway to Fused Quinolines
The Friedländer synthesis is a classic method for constructing quinoline rings by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[7] To utilize this compound in this reaction, the 2-fluoro substituent must first be converted to an amino group.
Step 1: Nucleophilic Aromatic Substitution (SNAr) to Introduce an Amino Group
The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for its displacement by an amine.
Experimental Protocol: Amination at the 2-Position
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or DMSO.
-
Amine Addition: Add an excess of the desired amine (e.g., a solution of ammonia in methanol, or an alkylamine).
-
Reaction: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Work-up and Purification: After cooling, remove the solvent and purify the resulting 2-amino-4-iodopyridine-3-carbaldehyde by chromatography.
Step 2: Friedländer Annulation
With the 2-amino-4-iodopyridine-3-carbaldehyde in hand, the Friedländer annulation can be performed.
Experimental Protocol: Synthesis of a Pyrido[2,3-b]quinoline Derivative
-
Reaction Mixture: Combine the 2-amino-4-iodopyridine-3-carbaldehyde (1.0 equiv.) with a ketone containing an α-methylene group (e.g., cyclohexanone, acetone, 1.1 equiv.) in a suitable solvent.
-
Catalyst: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid.
-
Reaction: Heat the mixture to reflux.
-
Work-up and Purification: After completion, cool the reaction, neutralize if necessary, and extract the product. Purify by chromatography or recrystallization.
Conclusion
This compound is a potent and versatile starting material for the synthesis of a wide array of novel and complex heterocyclic structures. The strategic and sequential application of palladium-catalyzed cross-coupling reactions, classical condensation and cyclization reactions, and modern multicomponent strategies provides a rich toolbox for the medicinal chemist and synthetic organic chemist. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration of new chemical space and the development of next-generation functional molecules.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Note: Strategic Derivatization of 2-Fluoro-4-iodopyridine-3-carbaldehyde for Drug Discovery
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 2-Fluoro-4-iodopyridine-3-carbaldehyde, a highly versatile scaffold for medicinal chemistry and drug development. We delve into the strategic considerations underpinning the selective functionalization of its three key reactive sites: the C4-iodo, C3-aldehyde, and C2-fluoro positions. This guide furnishes researchers with detailed, field-proven protocols for cornerstone reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, alongside transformations of the aldehyde moiety. The experimental choices are rationalized through mechanistic insights, ensuring that each protocol serves as a self-validating system for achieving desired synthetic outcomes.
Introduction: The Strategic Value of a Multifunctional Scaffold
Fluorinated pyridine derivatives are privileged structures in modern medicinal chemistry, primarily due to the favorable influence of fluorine on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The strategic incorporation of fluorine can significantly enhance pharmacokinetic and pharmacodynamic properties.[3][4] this compound (CAS: 153034-82-3) is a particularly valuable building block because it possesses three distinct and orthogonally reactive functional groups.[5][6]
-
C4-Iodo Group: This is the most labile position for metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds, allowing for highly selective oxidative addition to a palladium(0) catalyst under mild conditions.[7][8] This enables the primary and most versatile route for introducing molecular diversity.
-
C3-Carbaldehyde Group: The aldehyde serves as a classical "handle" for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the extension of the molecular framework.
-
C2-Fluoro Group: While the C-F bond is strong, the fluorine atom at the 2-position activates the ring towards nucleophilic aromatic substitution (SNAr), particularly due to the electron-withdrawing effects of the pyridine nitrogen and the adjacent aldehyde.[9] This reaction pathway, though requiring more forcing conditions than C-I coupling, offers a secondary route for late-stage functionalization.
This guide will focus on protocols that leverage this hierarchy of reactivity to achieve predictable and efficient derivatization.
Derivatization Pathways: A Strategic Overview
The synthetic strategy for derivatizing this compound hinges on its differential reactivity. The primary pathway involves leveraging the C-I bond's lability, followed by modifications of the aldehyde or, under specific conditions, substitution of the fluoride.
Caption: Strategic derivatization workflow for this compound.
Protocols for C4-Iodo Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone for derivatizing the 4-position. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and, in the case of Sonogashira coupling, unwanted alkyne homocoupling (Glaser coupling).[10]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl or aryl-vinyl structures.[11][12] The reaction's efficacy stems from its tolerance of a wide range of functional groups and its use of stable, readily available boronic acids.[13] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.
Data Presentation: Reagents and Conditions for Suzuki Coupling
| Reagent/Parameter | Purpose | Typical Amount/Condition |
| This compound | Starting Material | 1.0 equiv |
| Aryl/Heteroaryl Boronic Acid | Coupling Partner | 1.1 - 1.5 equiv |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | 2 - 5 mol% |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 equiv |
| 1,4-Dioxane / H₂O or DME / H₂O | Solvent System | 4:1 to 10:1 v/v |
| Temperature | Reaction Condition | 80 - 100 °C |
| Time | Reaction Duration | 4 - 16 hours |
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent & Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the target temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-fluoropyridine-3-carbaldehyde derivative.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is an exceptionally powerful method for installing alkynyl moieties.[10][14] The reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt to generate a copper acetylide intermediate, which accelerates the transmetalation step.[7][15][16]
Data Presentation: Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Purpose | Typical Amount/Condition |
| This compound | Starting Material | 1.0 equiv |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 equiv |
| PdCl₂(PPh₃)₂ | Palladium Catalyst | 2 - 5 mol% |
| CuI | Copper(I) Co-catalyst | 4 - 10 mol% |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base & Solvent | 2.0 - 5.0 equiv (or as solvent) |
| THF or DMF | Co-solvent (optional) | - |
| Temperature | Reaction Condition | Room Temp. to 60 °C |
| Time | Reaction Duration | 2 - 12 hours |
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, 3.0 equiv). Stir for 5 minutes. Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove metal salts. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with saturated aq. NH₄Cl, then brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Interlinked Pd/Cu catalytic cycles in the Sonogashira reaction.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction has revolutionized the synthesis of aryl amines by providing a general method for C-N bond formation.[17][18] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential for promoting both the oxidative addition and the final reductive elimination steps.[19][20]
Data Presentation: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Purpose | Typical Amount/Condition |
| This compound | Starting Material | 1.0 equiv |
| Primary or Secondary Amine | Coupling Partner | 1.1 - 1.5 equiv |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | 1 - 2 mol% |
| XPhos, SPhos, or RuPhos | Ligand | 2 - 5 mol% |
| NaOtBu or K₃PO₄ | Base | 1.5 - 2.5 equiv |
| Toluene or Dioxane | Solvent | Anhydrous |
| Temperature | Reaction Condition | 80 - 110 °C |
| Time | Reaction Duration | 6 - 24 hours |
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a strong flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 equiv) and the anhydrous solvent (e.g., toluene). Stir for 5 minutes. Finally, add the amine (1.2 equiv).
-
Inert Atmosphere: Seal the tube tightly and remove from the glovebox.
-
Reaction: Heat the mixture in a preheated oil bath at the target temperature (e.g., 100 °C).
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE - product Search - page 1 - ChemCD_Chemical Cloud Database [chemcd.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. youtube.com [youtube.com]
Application Notes: 2-Fluoro-4-iodopyridine-3-carbaldehyde as a Strategic Building Block in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. 2-Fluoro-4-iodopyridine-3-carbaldehyde has emerged as a particularly valuable scaffold due to its unique arrangement of three distinct and orthogonally reactive functional groups. This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, key synthetic transformations, and field-proven protocols. We will delve into the causality behind experimental choices for palladium-catalyzed cross-coupling reactions at the C4-iodo position and transformations of the C3-aldehyde, offering researchers, scientists, and drug development professionals a comprehensive technical resource for leveraging this versatile intermediate in their synthetic campaigns.
Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] The utility of a pyridine-based building block is significantly enhanced by the presence of multiple, selectively addressable functional groups. This compound (CAS No: 153034-82-3) is an exemplary intermediate that offers a powerful combination of features for molecular elaboration[2]:
-
C4-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling the facile and selective formation of C-C and C-N bonds.[3] This serves as the primary site for introducing significant molecular complexity.
-
C3-Aldehyde Group: A versatile functional handle, the aldehyde can readily participate in a wide range of transformations, most notably reductive amination, to build side chains and connect different fragments of a target molecule.[4]
-
C2-Fluoro Group: The fluorine atom serves a dual purpose. Electronically, it activates the C4 position towards nucleophilic attack and modulates the pKa of the pyridine nitrogen. In the final drug candidate, fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[1]
This unique trifunctional arrangement allows for a highly logical and sequential approach to synthesis, where different parts of a target molecule can be installed under distinct, non-interfering reaction conditions.
Physicochemical Properties
A clear understanding of the physical properties of a building block is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 153034-82-3[2][5] |
| Molecular Formula | C₆H₃FINO[2] |
| Molecular Weight | 250.99 g/mol [5] |
| Appearance | Solid |
| Synonyms | 2-fluoro-4-iodonicotinaldehyde, 2-fluoro-3-formyl-4-iodopyridine[5] |
Orthogonal Reactivity and Synthetic Strategy
The core utility of this compound lies in the orthogonal reactivity of its functional groups. The C-I bond is primarily addressed using transition-metal catalysis, while the aldehyde is manipulated using classical carbonyl chemistry. This allows for a planned synthetic route where one functional group can be modified while the other remains intact for a subsequent step.
Caption: Orthogonal reactivity of this compound.
Application Protocols: Palladium-Catalyzed Cross-Coupling
The C4-iodo position is the ideal starting point for building the core of the target molecule. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for this purpose.[6]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl iodide with an organoboron reagent.[3][6] This is invaluable for creating biaryl structures common in kinase inhibitors and other drug classes.
Rationale for Component Selection:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the Pd(0) catalyst, promote oxidative addition, and facilitate reductive elimination.
-
Base: A base such as K₂CO₃ or K₃PO₄ is required for the transmetalation step of the catalytic cycle.[7] The choice of base can significantly impact reaction efficiency.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[7]
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2–1.5 eq), and powdered K₃PO₄ (2.0–3.0 eq).
-
Catalyst Addition: To the flask, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the catalyst.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. Degassing is achieved by bubbling an inert gas through the solvent for 20-30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne.[8][9] This reaction introduces a linear alkyne moiety, a key structural element in many natural products and pharmaceuticals, and a versatile handle for further chemistry like "click" reactions.[8][10]
Rationale for Component Selection:
-
Catalysts: This reaction uniquely uses a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) generates the key copper-acetylide intermediate required for transmetalation.[9][11]
-
Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.
-
Solvent: Anhydrous solvents like THF or DMF are commonly used.
Caption: General workflow for Sonogashira cross-coupling reactions.
Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2–5 mol%), and CuI (4–10 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed THF and an amine base such as triethylamine (2.0–3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating to 40–60 °C may be required.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2–12 hours.
-
Workup: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, the Buchwald-Hartwig amination is the gold standard.[12][13][14] It allows for the coupling of the aryl iodide with a vast range of primary and secondary amines.[15]
Rationale for Component Selection:
-
Precatalyst/Ligand: The choice of ligand is critical and dictates the scope and efficiency of the reaction.[13] Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, Xantphos) or Josiphos-type ligands are highly effective.[16][17] Palladium precatalysts like Pd₂(dba)₃ are commonly employed.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[3]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or using Schlenk technique, combine this compound (1.0 eq), the desired primary or secondary amine (1.1–1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%), and a strong base (e.g., NaOt-Bu, 1.5–2.5 eq) in an oven-dried vial or flask.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the reaction vessel tightly and heat to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS for consumption of the starting material (typically 6–24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Application Protocols: Aldehyde Transformations
After functionalizing the C4 position, the C3-aldehyde becomes the next point of modification. Reductive amination is arguably the most powerful transformation for this group in a medicinal chemistry context.[4]
Reductive Amination
This one-pot reaction forms a new C-N single bond by first forming an imine/iminium ion intermediate between the aldehyde and an amine, which is then reduced in situ.[4][18] It is a highly efficient method for introducing diverse amine side chains.
Rationale for Component Selection:
-
Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion intermediate. Sodium triacetoxyborohydride (STAB) is an ideal choice for this purpose and is widely used.[19] Sodium cyanoborohydride (NaCNBH₃) is another option, often used in protic solvents like methanol.[19][20]
-
Solvent: A non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF) is preferred for STAB to prevent its decomposition.[19]
-
Acid Catalyst (Optional): A small amount of acetic acid is sometimes added to catalyze iminium ion formation, especially with less nucleophilic amines.
Caption: General workflow for one-pot reductive amination.
Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask, add the 4-substituted-2-fluoropyridine-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.0–1.2 eq).
-
Solvent Addition: Dissolve the components in a suitable solvent such as 1,2-dichloroethane (DCE) or THF. A catalytic amount of acetic acid (0.1 eq) can be added if necessary.
-
Imine Formation: Stir the mixture at room temperature for 30–60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5–2.0 eq) portion-wise to the stirring solution. The addition may be exothermic.
-
Reaction: Continue stirring at room temperature until the reaction is complete as judged by TLC or LC-MS (typically 2–24 hours).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then separate the layers. Extract the aqueous phase with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting amine by flash column chromatography.
Case Study: Synthetic Strategy Towards Kinase Inhibitors
The described methodologies can be combined to construct complex molecules. For instance, analogs of EGFR inhibitors like Rociletinib often feature a diaminopyrimidine core linked to a substituted aromatic ring.[21][22][23][24][25] A hypothetical strategy using this compound could involve an initial Suzuki coupling to install a substituted aniline moiety, followed by reductive amination to append a key side chain.
Caption: Hypothetical two-step synthesis using orthogonal reactivity.
This strategic, two-stage functionalization highlights the building block's capacity to serve as a linchpin in convergent synthetic routes, significantly streamlining the path to complex, high-value molecules.
Conclusion
This compound is a masterful building block for medicinal chemistry, offering a pre-organized array of orthogonally reactive sites. Its C4-iodo group provides a reliable anchor for palladium-catalyzed cross-coupling reactions, while the C3-aldehyde is an excellent handle for diversification, particularly through reductive amination. The C2-fluoro substituent provides beneficial electronic properties during synthesis and can impart desirable ADME characteristics to the final compound. The detailed protocols and strategic considerations provided herein are designed to empower chemists to confidently and efficiently utilize this versatile intermediate in the pursuit of novel therapeutics.
References
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gctlc.org [gctlc.org]
- 5. 2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE - product Search - page 1 - ChemCD_Chemical Cloud Database [chemcd.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. research.rug.nl [research.rug.nl]
- 18. researchgate.net [researchgate.net]
- 19. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. jppres.com [jppres.com]
- 22. researchgate.net [researchgate.net]
- 23. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 24. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Strategic Utility of 2-Fluoro-4-iodopyridine-3-carbaldehyde in Modern Pharmaceutical Synthesis
Introduction: A Versatile Scaffold for Complex Drug Candidates
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and functionalized pyridine rings into drug candidates is a well-established approach to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] 2-Fluoro-4-iodopyridine-3-carbaldehyde emerges as a highly valuable and versatile building block in this context. Its unique trifunctional nature—a nucleophilic substitution-resistant fluorine, a reactive iodine atom prime for cross-coupling reactions, and an aldehyde group for further derivatization—positions it as a cornerstone intermediate for the synthesis of complex pharmaceutical agents.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its capacity to serve as a scaffold for the construction of polysubstituted pyridine derivatives, which are prevalent in a wide array of therapeutic agents, particularly in oncology. The differential reactivity of the iodine and fluorine substituents is key to its synthetic utility. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, allowing for selective functionalization at the 4-position of the pyridine ring.[4] This chemoselectivity is paramount in multi-step syntheses of complex drug molecules.
Key Therapeutic Areas:
-
Kinase Inhibitors: A significant application of this scaffold is in the synthesis of kinase inhibitors. Many potent kinase inhibitors feature a substituted pyridine or a fused pyridopyrimidine core, which often acts as a hinge-binding motif, mimicking the adenine region of ATP.[5][6] The ability to introduce diverse substituents at the 4-position via cross-coupling, and then elaborate the aldehyde at the 3-position, makes this compound an ideal starting material for building libraries of potential kinase inhibitors.[5][7]
-
Antiviral and Anticancer Agents: The 2-fluoropyridine moiety is a common feature in various antiviral and anticancer compounds.[8] The fluorine atom can enhance the biological activity of the molecule through various mechanisms, including blocking metabolic pathways and modulating electronic properties to improve target binding.[1][2]
-
Neurological Disorders: Halogenated pyridines are also key components in drugs targeting the central nervous system.[9] The lipophilicity and metabolic stability imparted by the fluoro and iodo groups can be advantageous for brain-penetrant drugs.
Synthetic Protocols and Methodologies
The synthetic utility of this compound is most prominently demonstrated through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for Suzuki-Miyaura and Sonogashira couplings, two of the most powerful and widely used methods for carbon-carbon bond formation in pharmaceutical synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a robust and versatile method for forming biaryl and heteroaryl-aryl linkages.[10][11] In the context of this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the 4-position.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[11]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate and SPhos in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-4-phenylpyridine-3-carbaldehyde.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl/Heteroaryl Boronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-4-phenylpyridine-3-carbaldehyde | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-4-(4-methoxyphenyl)pyridine-3-carbaldehyde | 80-90 |
| 3 | 3-Pyridylboronic acid | 2-Fluoro-4-(pyridin-3-yl)pyridine-3-carbaldehyde | 75-85 |
| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid | 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde | 70-80 |
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[12] This reaction is particularly valuable for introducing alkynyl linkers or functionalities into drug candidates, which can act as rigid spacers or pharmacophoric elements.[13]
Reaction Principle: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The catalytic cycle involves the oxidative addition of the aryl iodide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired alkynylpyridine.[12]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 eq)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous and degassed THF, followed by triethylamine.
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.
-
Slowly add phenylacetylene to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-4-(phenylethynyl)pyridine-3-carbaldehyde.
Visualization of Sonogashira Coupling Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycle.
Application in the Synthesis of Kinase Inhibitors: A Case Study of a Lorlatinib Analogue
Lorlatinib (PF-06463922) is a potent, brain-penetrant, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor approved for the treatment of ALK-positive metastatic non-small cell lung cancer.[7][14][15] The synthesis of Lorlatinib and its analogues often involves the construction of a complex macrocyclic structure containing a substituted pyridine ring.[3][14] this compound can serve as a key starting material for the synthesis of a crucial intermediate for Lorlatinib analogues.
The aldehyde functionality can be used to construct the fused pyrido[2,3-d]pyrimidine core, a common scaffold in kinase inhibitors, through condensation with an appropriate aminopyrimidine derivative.[7][16][17] For example, a Suzuki coupling of this compound with a suitable boronic acid, followed by condensation with 6-aminouracil, would provide a direct route to highly functionalized pyridopyrimidine derivatives that are precursors to complex kinase inhibitors.
Conclusion
This compound is a powerful and versatile building block in pharmaceutical synthesis. Its unique combination of a stable fluorine atom, a reactive iodine atom amenable to selective cross-coupling, and a versatile aldehyde group provides medicinal chemists with a strategic tool for the efficient construction of complex drug candidates. The protocols and applications outlined in this guide highlight its significance in the synthesis of kinase inhibitors and other therapeutic agents, underscoring its importance in the ongoing quest for novel and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain expos | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of novel fluoro analogues of MKC442 as microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medkoo.com [medkoo.com]
A Versatile and Modular Strategy for the Synthesis of Pyridothienopyrimidine Derivatives from 2-Fluoro-4-iodopyridine-3-carbaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
Pyridothienopyrimidine scaffolds are privileged heterocyclic systems in medicinal chemistry and drug discovery.[1][2] These fused ring systems are integral to a wide array of biologically active molecules, demonstrating activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] A significant portion of their therapeutic potential stems from their function as kinase inhibitors, particularly targeting enzymes like the Epidermal Growth Factor Receptor (EGFR).[1][6][7]
The development of efficient, flexible, and robust synthetic routes to access diverse libraries of these compounds is paramount for structure-activity relationship (SAR) studies. This application note details a powerful and modular synthetic strategy commencing from the versatile building block, 2-Fluoro-4-iodopyridine-3-carbaldehyde . This starting material is strategically designed for sequential, regioselective functionalization. The iodine at the C4 position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, while the carbaldehyde at C3 and the adjacent pyridine nitrogen provide the necessary electrophilic and nucleophilic centers for subsequent pyrimidine ring formation. The fluorine atom at C2 can be retained to modulate the electronic properties and metabolic stability of the final compounds or can serve as a site for further nucleophilic substitution.
This guide provides a comprehensive overview of the synthetic logic, detailed experimental protocols for key transformations, and insights into the causality behind critical experimental choices, empowering researchers to construct novel pyridothienopyrimidine libraries.
Overall Synthetic Strategy & Workflow
The synthesis is designed as a three-stage process that leverages the orthogonal reactivity of the functional groups on the starting pyridine core. The strategy involves:
-
C4-Alkynylation: Introduction of a carbon-carbon bond at the C4 position via a Sonogashira cross-coupling reaction. This step installs the foundational atoms required for the subsequent thiophene ring.
-
Thiophene Ring Annulation: Construction of an aminothiophene ring fused to the pyridine core using the newly installed alkyne and the adjacent C3-carbaldehyde.
-
Pyrimidine Ring Closure: Final cyclization to form the pyrimidine ring, yielding the target tricyclic pyridothienopyrimidine scaffold.
This linear sequence allows for the introduction of diversity at multiple points, making it highly amenable to library synthesis for drug discovery programs.
References
- 1. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-phase synthesis protocols involving 2-Fluoro-4-iodopyridine-3-carbaldehyde
An Application Guide to Solid-Phase Synthesis Protocols Involving 2-Fluoro-4-iodopyridine-3-carbaldehyde
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and strategic insights for utilizing this compound in solid-phase organic synthesis (SPOS). This versatile trifunctional building block offers a robust platform for the creation of diverse small molecule libraries. By leveraging the differential reactivity of its aldehyde, iodo, and fluoro moieties, a logical and efficient synthetic sequence can be employed, beginning with resin immobilization and followed by sequential diversification. This document outlines step-by-step protocols for resin attachment, palladium-catalyzed cross-coupling reactions, and final product cleavage, supported by mechanistic rationale and practical troubleshooting advice.
Introduction: The Strategic Advantage of this compound
This compound is a pyridine-based scaffold of significant interest in combinatorial chemistry and medicinal chemistry. Its value lies in the three distinct reactive centers, which can be addressed selectively under different reaction conditions. This orthogonal reactivity is particularly advantageous in solid-phase synthesis, a technique that streamlines the synthesis of complex molecules by anchoring them to a solid support, simplifying purification to mere filtration and washing steps.[1][2]
The key functionalities of this building block are:
-
The Carbaldehyde (-CHO): The primary point of attachment to an amine-functionalized solid support via robust reductive amination.[3][4]
-
The Iodo (-I) group: An excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The high reactivity of the C-I bond allows these transformations to occur under mild conditions.[5][6][7]
-
The Fluoro (-F) group: While it can participate in nucleophilic aromatic substitution (SNAr) reactions, it is significantly less reactive than the iodo group in cross-coupling catalysis, enabling its retention during initial diversification steps for potential late-stage functionalization.[8]
This guide provides a validated workflow that exploits this reactivity hierarchy to build molecular complexity in a controlled, stepwise manner.
Overall Synthetic Workflow
The strategic application of this compound on a solid support follows a logical three-stage process: Immobilization, Diversification, and Cleavage. This workflow allows for the rapid generation of a library of compounds from a single resin-bound intermediate.
Caption: General workflow for solid-phase synthesis.
Detailed Protocols and Methodologies
The following protocols are optimized for a standard 0.1 mmol synthesis scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Immobilization via Reductive Amination
This initial step securely anchors the pyridine scaffold to the solid support through a stable secondary amine linkage. Reductive amination is a reliable method that proceeds under mild conditions, preserving the other functional groups.[9][10]
Materials:
-
Rink Amide resin (or other primary amine-functionalized resin)
-
This compound (3 equivalents)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (3 equivalents)
-
1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
Step-by-Step Procedure:
-
Resin Swelling: Place the Rink Amide resin (0.1 mmol) in a suitable reaction vessel. Wash and swell the resin with DMF (3 x 5 mL) for 30 minutes.
-
Pre-incubation: Drain the DMF. Add a solution of this compound (0.3 mmol, 75.3 mg) in 1% AcOH/DMF (3 mL). Agitate the mixture gently for 1 hour at room temperature to facilitate imine formation.
-
Reduction: Add NaBH(OAc)₃ (0.3 mmol, 63.6 mg) to the vessel. Agitate the suspension for 12-16 hours at room temperature.
-
Washing: Drain the reaction mixture. Thoroughly wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Confirmation: Perform a Kaiser (ninhydrin) test to confirm the absence of primary amines.[11] A negative result (colorless or yellow beads) indicates successful immobilization.
-
Drying: Dry the resin under vacuum for at least 1 hour before proceeding to the next step.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, ideal for coupling aryl or heteroaryl boronic acids to the resin-bound iodide.[12][13] The choice of catalyst, base, and solvent is critical for achieving high yields on the solid phase.
Materials:
-
Immobilized scaffold on resin (from Protocol 1)
-
Aryl or heteroaryl boronic acid (5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.1 equivalents)
-
Potassium Carbonate (K₂CO₃), aqueous 2M solution (5 equivalents)
-
Solvent: 1,4-Dioxane or DMF
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin from the previous step in the reaction solvent (e.g., Dioxane, 3 mL) for 20 minutes.
-
Reagent Addition: To the resin suspension, add the boronic acid (0.5 mmol), followed by the aqueous K₂CO₃ solution (0.5 mmol, 0.25 mL).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.01 mmol, 11.6 mg).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Seal the vessel and heat the mixture at 80 °C with gentle agitation for 12-16 hours.
-
Washing: Cool the vessel to room temperature. Drain the reaction mixture and wash the resin thoroughly with the reaction solvent, followed by water, DMF, DCM, and MeOH to remove residual reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Caption: Simplified catalytic cycle for Suzuki coupling.
Protocol 3: Diversification via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, a common motif in bioactive molecules. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[6][14][15]
Materials:
-
Immobilized scaffold on resin (from Protocol 1)
-
Terminal alkyne (5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (0.05 equivalents)
-
Copper(I) iodide, CuI (0.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Solvent: DMF or NMP
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin in the reaction solvent (e.g., DMF, 3 mL) for 20 minutes.
-
Reagent Addition: To the resin suspension, add the terminal alkyne (0.5 mmol), followed by DIPEA (1.0 mmol, 174 µL).
-
Catalyst Addition: Add the PdCl₂(PPh₃)₂ (0.005 mmol, 3.5 mg) and CuI (0.01 mmol, 1.9 mg).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Seal the vessel and agitate at 50-60 °C for 12-16 hours.
-
Washing: Cool the vessel to room temperature. Drain and wash the resin with DMF, DCM, and MeOH to remove all soluble materials.
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage from Solid Support
The final step releases the synthesized molecule from the solid support. For acid-sensitive linkers like the Rink Amide, a strong acid such as trifluoroacetic acid (TFA) is used. This step often simultaneously removes common acid-labile protecting groups.[16]
Materials:
-
Dried, functionalized resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Cold diethyl ether ((Et)₂O)
Step-by-Step Procedure:
-
Resin Preparation: Place the dry resin in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail (2-3 mL) to the resin. Agitate at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the TFA filtrate into a centrifuge tube. Wash the resin with a small amount of additional TFA or DCM and combine the filtrates.
-
Precipitation: Add cold diethyl ether (10-15 mL) to the filtrate to precipitate the crude product.
-
Isolation: Cool the mixture at -20 °C for 30 minutes, then centrifuge to pellet the solid product. Decant the ether.
-
Washing and Drying: Wash the solid pellet with cold diethyl ether twice more. Dry the final product under vacuum.
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by LC-MS and NMR.
Data Summary and Troubleshooting
The success of these protocols depends on careful execution and the quality of reagents. Below is a summary of expected outcomes and common troubleshooting tips.
| Parameter | Suzuki Coupling | Sonogashira Coupling |
| Typical Yield | 60-95% (crude purity) | 55-90% (crude purity) |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂, CuI |
| Base | K₂CO₃, Cs₂CO₃ | DIPEA, Et₃N |
| Temperature | 60-80 °C | 50-60 °C |
| Common Solvents | Dioxane, DMF, Toluene/H₂O | DMF, NMP |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Immobilization | Insufficient reducing agent; poor quality aldehyde; steric hindrance. | Increase equivalents of aldehyde and reducing agent; extend reaction time; ensure resin is fully swelled. |
| Low Coupling Yield | Inactive catalyst; insufficient base; poor quality boronic acid/alkyne; reaction not inert. | Use fresh catalyst; ensure base is fully dissolved/active; use fresh diversification reagents; thoroughly purge with Ar/N₂. |
| Incomplete Cleavage | Insufficient cleavage time or volume; water contamination in resin. | Extend cleavage time to 4 hours; ensure resin is completely dry before adding cleavage cocktail. |
| Side-product Formation | Homocoupling of boronic acid (Suzuki); homocoupling of alkyne (Sonogashira). | Lower reaction temperature; use a different palladium ligand or catalyst system. |
Conclusion
This compound is a powerful and versatile building block for solid-phase synthesis. The protocols detailed in this application note provide a reliable and efficient pathway for its immobilization and subsequent diversification through robust palladium-catalyzed cross-coupling reactions. By following this strategic workflow, research and development laboratories can rapidly assemble libraries of novel substituted pyridine derivatives for screening in drug discovery and materials science applications.
References
- 1. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sciencemadness.org [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
Application Note: Accelerating Heterocyclic Scaffolding with Microwave-Assisted Synthesis Using 2-Fluoro-4-iodopyridine-3-carbaldehyde
Abstract
This guide provides a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) with the versatile building block, 2-Fluoro-4-iodopyridine-3-carbaldehyde. This trifunctional reagent is a powerful scaffold in medicinal chemistry and drug discovery, offering three distinct reaction sites for sequential and highly selective functionalization. By integrating the principles of microwave chemistry, researchers can dramatically accelerate reaction times, improve yields, and enhance product purity, thereby streamlining the synthesis of complex pyridine derivatives.[1][2] This document serves as a practical guide for researchers, scientists, and drug development professionals, offering field-proven insights into protocol design, reaction optimization, and safety.
The Convergence of a Versatile Reagent and an Enabling Technology
The Strategic Value of this compound
In the landscape of modern drug discovery, pyridine scaffolds are ubiquitous due to their presence in numerous bioactive molecules and their ability to engage in critical hydrogen bonding interactions. This compound (CAS: 153034-82-3) emerges as a particularly valuable precursor due to its orthogonal reactivity.[3] The molecule possesses three distinct functional handles:
-
C4-Iodo Group: An ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations.
-
C2-Fluoro Group: Activates the C2 position for nucleophilic aromatic substitution (SNAr), a reaction that can be performed subsequent to the functionalization of the C4 position.[4]
-
C3-Carbaldehyde Group: Provides a classical site for derivatization through reactions like reductive amination, Wittig reactions, or condensations.
This inherent selectivity allows for a programmed, stepwise approach to building molecular complexity from a single, readily available starting material.
Principles and Advantages of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthesis often relies on heating reaction mixtures via conduction and convection, where the vessel is heated externally.[5] This process can be slow and energy-inefficient, leading to thermal gradients and potential side product formation.[5] Microwave chemistry revolutionizes this process by using dielectric heating.[5][6][7]
Microwave irradiation interacts directly with polar molecules or ions in the reaction mixture, causing them to rapidly oscillate and rotate.[6][7] This generates heat volumetrically and uniformly throughout the sample via two primary mechanisms:
-
Dipolar Polarization: Polar molecules attempt to align with the oscillating electric field of the microwave, and the resulting molecular friction generates heat.[5][6]
-
Ionic Conduction: The movement of ions in the solution under the influence of the electric field creates an electric current, and resistance to this flow dissipates energy as heat.[6]
This direct energy transfer leads to remarkable advantages:
-
Drastic Reaction Acceleration: Reaction times are often reduced from hours or days to mere minutes.[8][9][10]
-
Increased Yields and Purity: Rapid heating to a precise temperature can minimize the formation of by-products.[1][11][12]
-
Superheating Effect: In sealed vessels, solvents can be heated far beyond their atmospheric boiling points, enabling reactions that would otherwise require high-boiling, difficult-to-remove solvents.[5]
-
Energy Efficiency: By heating only the reaction mixture and not the apparatus, MAOS is a cornerstone of green chemistry.[10][13]
Core Synthetic Applications and Detailed Protocols
The true power of this compound is realized through the selective and sequential targeting of its reactive sites. Microwave irradiation serves as a powerful tool to drive these transformations with high efficiency.
Diagram 1: Strategic Functionalization Pathways
Caption: Selective functionalization map for the title reagent.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl structures. The C-I bond is selectively targeted, leaving the C-F and aldehyde groups intact for subsequent modifications.
Causality Behind Protocol Design:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and highly effective catalyst for coupling aryl iodides.[14]
-
Base: Potassium carbonate (K₂CO₃) is a mild and effective inorganic base that is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of 1,4-dioxane and water is ideal. Dioxane solubilizes the organic reagents, while water dissolves the inorganic base. This biphasic system is highly efficient for microwave heating.
-
Microwave Parameters: Heating to 100-120°C for a short duration (10-15 minutes) provides sufficient energy to drive the catalytic cycle rapidly without degrading the catalyst or reagents.[14][15]
Experimental Protocol: Synthesis of 2-Fluoro-4-phenylpyridine-3-carbaldehyde
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (251 mg, 1.0 mmol).
-
Add phenylboronic acid (134 mg, 1.1 mmol, 1.1 equiv).
-
Add potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Add Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%).
-
Add 4 mL of 1,4-dioxane and 2 mL of deionized water.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes, with stirring. Monitor internal pressure to ensure it remains within the vessel's limits.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired biaryl product.
Table 1: Comparison of Suzuki Coupling Conditions
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Catalyst Loading | 2.5 - 5 mol% | 0.5 - 2.5 mol%[14] |
| Temperature | 80-100°C (Reflux) | 120°C (Superheated) |
| Reaction Time | 6 - 24 hours | 10 - 20 minutes[14] |
| Typical Yield | 60 - 85% | 80 - 95% |
| Notes | Longer times can lead to catalyst decomposition and side products. | Rapid optimization and high throughput are possible. |
Protocol 2: Microwave-Assisted Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing an alkyne moiety that is valuable for click chemistry or as a rigid linker. Modern protocols often utilize copper-free conditions to avoid the homocoupling of alkynes.[16][17]
Causality Behind Protocol Design:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and an amine base (e.g., triethylamine) is used. The amine acts as both the base and a solvent.[18]
-
Copper-Free: Eliminating the copper(I) co-catalyst simplifies the reaction setup and workup and is considered a greener approach.[16]
-
Microwave Parameters: Temperatures around 100°C are sufficient to promote the reaction efficiently within minutes, a significant improvement over the hours required by conventional methods.[16][19]
Experimental Protocol: Synthesis of 2-Fluoro-4-(phenylethynyl)pyridine-3-carbaldehyde
-
To a 10 mL microwave reaction vial, add this compound (251 mg, 1.0 mmol).
-
Add Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%).
-
Add copper(I) iodide (5 mg, 0.025 mmol, 2.5 mol%) (Note: for copper-free variant, omit this and potentially increase catalyst loading slightly).
-
Add 5 mL of degassed triethylamine.
-
Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv) via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100°C for 20 minutes with stirring.
-
After cooling, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify via column chromatography to obtain the product.
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination
This reaction provides a powerful and direct route to C-N bond formation, which is critical in the synthesis of many pharmaceuticals. Microwave heating dramatically accelerates this transformation, often allowing for lower catalyst loadings and shorter reaction times compared to conventional heating.[20][21][22]
Causality Behind Protocol Design:
-
Catalyst/Ligand: A palladium source (e.g., Pd₂(dba)₃) paired with a specialized biarylphosphine ligand (e.g., BINAP) is essential. The ligand's steric and electronic properties facilitate the crucial reductive elimination step.[20][23]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Solvent: Anhydrous, high-boiling polar aprotic solvents like toluene or dioxane are suitable, as they are stable under the reaction conditions and absorb microwave energy well.
-
Microwave Parameters: Temperatures of 120-150°C for 20-40 minutes are typical, conditions that are rapidly achieved in a microwave reactor.[24]
Experimental Protocol: Synthesis of 4-(Anilino)-2-fluoropyridine-3-carbaldehyde
-
In an inert atmosphere (glovebox), add Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%) and BINAP (47 mg, 0.075 mmol, 7.5 mol%) to a 10 mL microwave vial.
-
Add this compound (251 mg, 1.0 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Add 5 mL of anhydrous toluene.
-
Add aniline (102 mg, 1.1 mmol, 1.1 equiv).
-
Seal the vial and remove it from the glovebox.
-
Irradiate in a microwave reactor at 130°C for 30 minutes.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Safety Considerations for Microwave Chemistry
While MAOS is a powerful tool, safety is paramount. Adherence to strict safety protocols is non-negotiable.[25]
-
Use Dedicated Equipment: Never use a domestic kitchen microwave oven.[25] Laboratory-grade microwave reactors are engineered with safety interlocks, pressure and temperature sensors, and blast-resistant cavities.[25]
-
Vessel Integrity: Only use vessels specifically designed and certified for the pressures and temperatures that will be generated.[25] Inspect vessels for cracks or defects before each use.
-
Reaction Scale and Solvents: Start with small-scale reactions to understand the kinetics and exotherms. Avoid highly volatile or non-polar solvents (like hexane), which do not heat efficiently and can create high pressures. Reactions known to be highly exothermic should be approached with extreme caution.[13]
-
Pressure Monitoring: Always monitor the internal pressure during the reaction. Program the instrument to shut off if pressure exceeds a safe limit for the vessel.
-
Proper Venting: After the reaction, ensure the vessel has cooled completely before opening to prevent the violent release of pressurized, superheated solvent. Always perform this step inside a fume hood.[25]
Conclusion
This compound is a premier building block for constructing diverse libraries of functionalized pyridine derivatives. When its synthesis is coupled with microwave irradiation, the efficiency of these transformations is amplified, aligning with the principles of green chemistry by reducing reaction times, energy consumption, and waste.[12][13] The protocols outlined in this note provide a robust starting point for researchers to explore the vast chemical space accessible from this versatile reagent, accelerating the pace of innovation in drug discovery and materials science.
References
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE - product Search - page 1 - ChemCD_Chemical Cloud Database [chemcd.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. ajrconline.org [ajrconline.org]
- 10. bspublications.net [bspublications.net]
- 11. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 12. Microwave assisted green organic synthesis [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. Rapid microwave promoted Sonogashira coupling reactions on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 25. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-4-iodopyridine-3-carbaldehyde
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-Fluoro-4-iodopyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, we will dissect the nuances of this specific transformation, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges and unlock the full potential of your experiments.
The unique trifecta of functionalities in this compound—an electron-withdrawing fluorine, a highly reactive iodine, and a potentially sensitive aldehyde—presents a distinct set of challenges and opportunities. This guide is structured to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to make informed decisions for successful and reproducible outcomes.
Troubleshooting Guide: From Low Yield to No Reaction
This section is formatted to address specific problems you might encounter during the Suzuki coupling of this compound. Each issue is followed by a series of diagnostic questions and potential solutions, grounded in established organometallic principles.
Issue 1: Low to No Conversion of Starting Material
This is one of the most common issues and can stem from several factors related to catalyst activity and reaction conditions.
-
Is your catalyst active?
-
Problem: Palladium(0) catalysts, especially those like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to oxidation and loss of activity.
-
-
Is your base effective?
-
Problem: The choice and quality of the base are critical. For Suzuki couplings involving pyridinic substrates, inorganic bases are commonly employed.[1] The base must be sufficiently soluble in the reaction medium to activate the boronic acid.
-
Solution: Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and less likely to induce side reactions with the aldehyde group.[2] Ensure the base is finely powdered and anhydrous. For bases like K₂CO₃, heating it under vacuum prior to use can remove residual moisture. The addition of water as a co-solvent can improve the solubility of inorganic bases, but must be carefully optimized to avoid side reactions.[1]
-
-
Is the reaction temperature optimal?
-
Problem: While the C-I bond is highly reactive, insufficient thermal energy can lead to a sluggish reaction.
-
Solution: If the reaction is not proceeding at a lower temperature (e.g., 80 °C), a cautious increase to 90-110 °C may be beneficial.[1][2] Microwave heating can also be a powerful tool for rapid optimization of reaction temperature and time.[3]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates competing reaction pathways. Identifying these byproducts is key to mitigating their formation.
-
Are you observing dehalogenation of the starting material?
-
Problem: A common side reaction is the replacement of the iodine atom with a hydrogen, yielding 2-fluoropyridine-3-carbaldehyde.[4][5] This is often caused by the presence of a palladium-hydride species, which can arise from reactions with the base, solvent, or trace water.[5]
-
Solution:
-
Choice of Ligand: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can favor the desired cross-coupling pathway over dehalogenation.[5]
-
Base Selection: Using a non-nucleophilic, anhydrous base like K₃PO₄ can minimize the formation of Pd-H species.[2][5]
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents.
-
-
-
Is boronic acid homocoupling occurring?
-
Problem: The formation of a biaryl product derived from the coupling of two boronic acid molecules is another common side reaction, often promoted by the presence of oxygen.[6][7]
-
Solution:
-
Rigorous Degassing: Thoroughly degas your solvent and ensure the reaction is maintained under a strict inert atmosphere. This can be achieved by several freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solvent for an extended period.[7]
-
Palladium Source: Using a Pd(0) source directly can sometimes reduce the incidence of homocoupling compared to the in-situ reduction of Pd(II) species.[7]
-
-
-
Is the aldehyde group reacting?
-
Problem: Under strongly basic conditions, aromatic aldehydes can undergo a Cannizzaro-type disproportionation reaction, yielding the corresponding alcohol and carboxylic acid. While less common under typical Suzuki conditions with carbonate or phosphate bases, it is a possibility with stronger bases.
-
Solution:
-
Mild Base: Use the mildest base that effectively promotes the reaction (e.g., K₂CO₃ or K₃PO₄).[2]
-
Protecting Group: If aldehyde-related side reactions are unavoidable, consider protecting the aldehyde as an acetal. Acetals are stable under the basic conditions of the Suzuki coupling and can be easily deprotected with mild acid upon completion of the reaction.[5][8]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The challenges arise from the interplay of its three functional groups. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[9] The electron-withdrawing nature of the 2-fluoro substituent and the pyridine ring itself can affect the reactivity of the C-I bond. Finally, the aldehyde group can be sensitive to the basic reaction conditions and may also interact with the catalyst.[10]
Q2: Which palladium catalyst and ligand system is a good starting point for this substrate?
A2: For electron-deficient heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are often successful. A good starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos or XPhos. Alternatively, a pre-formed catalyst like PdCl₂(dppf) can also be effective.[9][11] For a closely related substrate, 3-bromonicotinaldehyde, Pd(PPh₃)₄ has been used successfully.[2]
Q3: How does the 2-fluoro substituent influence the reaction?
A3: The C-F bond is significantly stronger than the C-I bond and is generally unreactive under typical Suzuki coupling conditions.[1] The primary role of the 2-fluoro group is electronic; its electron-withdrawing nature can influence the rate of oxidative addition at the C-I bond.
Q4: Do I need to protect the aldehyde group?
A4: Not always. Many Suzuki couplings are tolerant of aldehyde functionalities, especially when milder bases like K₂CO₃ or K₃PO₄ are used.[2] However, if you observe side reactions involving the aldehyde, or if you need to use harsher conditions (e.g., stronger bases or higher temperatures), protecting the aldehyde as an acetal is a prudent strategy.[8]
Q5: What is the role of water in this reaction?
A5: Water can have a dual role. A small amount can be beneficial by increasing the solubility of inorganic bases.[1][12] However, excess water can lead to protodeboronation of the boronic acid, a side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield of your desired product.[12] Therefore, the amount of water should be carefully controlled and optimized.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for your specific boronic acid.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol is adapted from a successful coupling with the analogous 3-bromonicotinaldehyde.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions with a Buchwald Ligand
This protocol is designed for potentially more challenging couplings and aims to minimize side reactions like dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring the progress by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive boronic acids. |
| Ligand to Pd Ratio | 1:1 to 2:1 | A slight excess of ligand can help stabilize the catalyst. |
| Base Equivalents | 2.0-3.0 | Ensures complete activation of the boronic acid. |
| Temperature | 80-110 °C | Higher temperatures may be required but increase the risk of side reactions. |
| Solvent | Dioxane/H₂O, Toluene | The choice depends on the solubility of reactants and the desired reaction conditions. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. audreyli.com [audreyli.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Sonogashira Reactions of 2-Fluoro-4-iodopyridine-3-carbaldehyde
Welcome to the technical support center for improving yields in Sonogashira reactions involving 2-Fluoro-4-iodopyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this specific and often challenging cross-coupling reaction. Our goal is to provide you with in-depth, field-proven insights to overcome common obstacles and achieve higher yields and purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the Sonogashira reaction of this compound particularly challenging?
A1: The substrate, this compound, presents a unique set of challenges. The pyridine ring is electron-deficient, which can affect the catalytic cycle. Additionally, the presence of three distinct functional groups—a reactive iodo group, a fluoro group, and a potentially sensitive carbaldehyde—can lead to a variety of side reactions. The aldehyde group, in particular, can potentially interact with the catalyst or reagents, leading to lower yields. The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength, with the general order of reactivity being I > Br > Cl > F.[1] This high reactivity of the C-I bond is advantageous but also requires careful control to prevent side reactions.
Q2: My reaction is turning black, and the yield is very low. What is the likely cause?
A2: A black precipitate is often indicative of palladium black formation, which is the aggregation of the palladium(0) catalyst into an inactive form. This can be caused by several factors, including the use of an inappropriate ligand that fails to stabilize the catalytic species, reaction temperatures that are too high, or the presence of impurities. For heteroaryl halides, the choice of ligand and reaction conditions is critical to maintain a stable and active catalyst throughout the reaction.[2]
Q3: Is a copper co-catalyst (like CuI) always necessary for this reaction?
A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, it is not always necessary and can sometimes be detrimental.[3][4] The primary drawback of using copper is the promotion of alkyne homocoupling, known as the Glaser coupling, which forms an undesired diyne byproduct.[3] For a sensitive substrate like this compound, a copper-free Sonogashira protocol might offer a cleaner reaction profile and is worth considering, especially if Glaser coupling is a significant issue.[3]
Q4: How do I choose the right palladium catalyst and ligand for this substrate?
A4: The choice of catalyst and ligand is crucial. For electron-deficient heteroaryl halides, catalyst systems with bulky and electron-rich phosphine ligands are often effective.[3][5] These ligands can promote the rate-limiting oxidative addition step and stabilize the palladium center.[3] Common choices include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos, SPhos, or P(t-Bu)₃. For challenging substrates, screening a variety of ligands is often the most effective approach to identify the optimal system.
Q5: What is the optimal temperature and reaction time for the Sonogashira coupling of this compound?
A5: Due to the high reactivity of the carbon-iodine bond, this reaction can often be performed at or slightly above room temperature.[4] Starting with milder conditions (e.g., 25-40 °C) is advisable to minimize side reactions. The reaction time can vary from a few hours to overnight. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid the formation of degradation products that can occur with prolonged heating.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the Sonogashira reaction of this compound.
Problem 1: Low to No Product Formation
| Plausible Causes | Recommended Solutions |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0).[4] Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst. |
| Poor Ligand Choice | The ligand may not be suitable for this specific substrate. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[3] |
| Inappropriate Base | The base may be too weak to deprotonate the alkyne effectively. If using an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure it is anhydrous. Consider a stronger base like Cs₂CO₃ or K₃PO₄, especially in copper-free systems. |
| Low Reaction Temperature | While the C-I bond is reactive, the overall catalytic cycle may have a significant activation barrier. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and byproduct formation. |
| Solvent Effects | The choice of solvent can significantly impact solubility and reaction rates. Common solvents include THF, DMF, and dioxane. Ensure the solvent is anhydrous. For challenging reactions, a switch in solvent can sometimes lead to dramatic improvements. |
Problem 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
| Plausible Causes | Recommended Solutions |
| Presence of Oxygen in a Copper-Catalyzed System | The Glaser coupling is an oxidative process.[3] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed. |
| High Copper Catalyst Loading | Reduce the amount of copper(I) iodide (CuI) to the minimum required for catalysis (e.g., 1-5 mol%). |
| Inherent Reactivity of the Alkyne | Some terminal alkynes are more prone to homocoupling. |
| Switch to a Copper-Free Protocol | The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira reaction.[3] This often requires a more active palladium catalyst system and may necessitate a stronger base. |
Problem 3: Dehalogenation of this compound
| Plausible Causes | Recommended Solutions |
| Presence of a Hydride Source | Dehalogenation occurs when the aryl halide is reduced. This can be caused by trace amounts of water or other protic impurities. Ensure all reagents and solvents are anhydrous. |
| Catalyst-Mediated Reduction | Certain catalyst systems, particularly those that are highly active, can promote dehalogenation. If this is a major side reaction, consider screening different ligands or using a less active catalyst system. |
| Reaction Conditions Too Harsh | High temperatures and long reaction times can favor dehalogenation. Try running the reaction at a lower temperature for a longer period. |
Problem 4: Formation of Unidentified Byproducts
| Plausible Causes | Recommended Solutions |
| Side Reactions Involving the Aldehyde Group | The aldehyde functionality may be participating in side reactions under the basic conditions of the Sonogashira reaction (e.g., aldol condensation). |
| Protection of the Aldehyde | If side reactions involving the aldehyde are suspected, consider protecting it as an acetal prior to the Sonogashira coupling. The acetal can be deprotected in a subsequent step. |
| Degradation of Starting Materials or Product | The substrate or product may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS at regular intervals to check for the appearance of degradation products. Minimize reaction time and temperature as much as possible. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and copper(I) iodide (1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)) and ligand (e.g., XPhos (4-10 mol%)).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent (e.g., dioxane or THF) and a base (e.g., Cs₂CO₃ (2.0 equiv.)).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 40-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Figure 1: Simplified Catalytic Cycles in a Copper-Co-catalyzed Sonogashira Reaction.
Caption: Figure 2: A logical workflow for troubleshooting low yields in the Sonogashira reaction.
References
Technical Support Center: Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine-3-carbaldehyde
Welcome to our dedicated technical support guide for navigating the complexities of the Buchwald-Hartwig amination with the specific substrate, 2-Fluoro-4-iodopyridine-3-carbaldehyde. This molecule, while a valuable synthetic intermediate, presents unique challenges due to its trifunctional nature: a highly reactive C-I bond, a less reactive C-F bond, and a base-sensitive aldehyde group. This guide is structured to provide direct, actionable solutions to common experimental issues, grounded in mechanistic principles and field-proven expertise.
Frequently Asked Questions (FAQs)
Here we address the most pressing initial questions researchers encounter during this specific C-N coupling reaction.
Q1: My reaction shows low conversion, and I'm recovering mostly starting material. What are the likely causes?
A: Low conversion with this substrate typically points to two primary issues: catalyst inhibition or suboptimal reaction conditions. The pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity. Additionally, the choice of ligand, base, and temperature is critical. We recommend starting with a robust catalyst system known for heteroaryl couplings, such as one employing a biarylphosphine ligand (e.g., XPhos, RuPhos) and ensuring your reagents and solvent are scrupulously anhydrous.
Q2: I've successfully performed the amination, but I'm observing a significant amount of a side product where the iodine has been replaced by hydrogen. What is this, and how can I prevent it?
A: This side product is the result of hydrodehalogenation (specifically, proto-deiodination), a common side reaction in palladium-catalyzed couplings.[1][2] It can arise from several pathways, including β-hydride elimination from the palladium-amido complex or the presence of palladium-hydride species in the catalytic cycle. To minimize this, consider the following:
-
Ligand Choice: Use bulky, electron-rich ligands that accelerate the rate of reductive elimination, which is the desired product-forming step.[3][4] This helps it outcompete the pathways leading to hydrodehalogenation.
-
Base Selection: A non-coordinating, strong base like NaOt-Bu or LHMDS is often used, but if hydrodehalogenation persists, switching to a weaker or different base like K3PO4 or Cs2CO3 can sometimes alter the reaction pathways favorably.[5][6]
-
Amine Purity: Ensure your amine coupling partner is free of impurities that could act as hydrogen sources.
Q3: Is there a risk of the amination occurring at the C-F bond instead of the C-I bond?
A: The risk is extremely low under standard Buchwald-Hartwig conditions. The oxidative addition of palladium into a C-I bond is kinetically and thermodynamically far more favorable than into a C-F bond.[7] The bond dissociation energy of a C-F bond is significantly higher (~120 kcal/mol) compared to a C-I bond, making it much more difficult to break.[8] Studies have demonstrated exclusive selectivity for the 4-position (C-I) when reacting 2-Fluoro-4-iodopyridine.[9][10] Reaction at the C-F bond would require specialized catalysts and much harsher conditions.
Q4: My aldehyde group seems to be reacting, leading to a complex mixture of products. How can I protect it?
A: The aldehyde is sensitive to both the amine nucleophile (forming an imine) and the strong bases often used in this reaction (promoting aldol-type reactions).
-
Use a Milder Base: The most direct approach is to switch from strong alkoxide bases (like NaOt-Bu) to milder inorganic bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).[5][6] These are often sufficient to deprotonate the amine-palladium complex without promoting aldehyde side reactions.
-
Lower Reaction Temperature: If the thermal stability of the aldehyde is a concern, reducing the reaction temperature can help, though this may require longer reaction times or a more active catalyst system.
-
Protecting Group Strategy: While less ideal due to extra steps, you can protect the aldehyde as an acetal (e.g., with ethylene glycol). This group is stable to the reaction conditions and can be readily removed post-amination.
Troubleshooting Guide: From Problem to Protocol
This section provides a deeper dive into specific problems, explaining the underlying chemistry and offering targeted solutions.
Problem 1: Proto-deiodination (Hydrodehalogenation)
This is arguably the most common side product. It manifests as the desired product scaffold but lacks the newly introduced amino group, having a hydrogen atom where the iodine was.
Causality: The formation of a Pd-H species is the primary culprit. This can happen if the amine has an available β-hydride, which can be eliminated. Even without β-hydrogens on the amine, trace water or other proton sources can interact with the catalyst to form Pd-H species, which then reductively eliminate with the aryl group to give the dehalogenated product.
Solutions:
-
Ligand Optimization: The structure of the phosphine ligand is paramount. Bulky biarylphosphine ligands (the "Buchwald ligands") create a sterically crowded environment around the palladium. This promotes the crucial C-N reductive elimination step, ensuring the desired product is formed faster than the side reactions can occur.
-
Base and Solvent Rigor: Ensure all reagents are anhydrous. Use a freshly opened bottle of a strong, non-nucleophilic base like LiHMDS or NaOt-Bu. Solvents should be passed through a purification system or freshly distilled. Sometimes, adding a small amount of water is reported to help with Pd(II) reduction to the active Pd(0) state, but excess water can be detrimental.[5]
-
Bimetallic Catalyst Systems: In some challenging systems, bimetallic palladium-copper (Pd-Cu) nanocatalysts have been shown to suppress the hydrodehalogenation pathway.[2]
Problem 2: Aldehyde-Mediated Side Reactions
The presence of the aldehyde at the 3-position introduces a significant challenge due to its electrophilicity and the acidity of its α-proton (if applicable, though not on the pyridine ring itself).
Causality:
-
Imine Formation: The amine coupling partner can directly attack the aldehyde. This is usually reversible, but the imine can sometimes participate in further, unwanted reactions.
-
Aldol-Type Reactions: Strong bases like NaOt-Bu can deprotonate species in the mixture, which can then act as nucleophiles towards the aldehyde.
Solutions & Protocol Adjustments:
| Base Type | Suitability for Aldehyde Substrate | Rationale & Comments |
| NaOt-Bu, KOt-Bu | Use with Caution | Highly effective for C-N coupling but can promote aldehyde side reactions.[5] Best used at lower temperatures if necessary. |
| LiHMDS | Good | A strong, non-nucleophilic base that is less prone to promoting aldol chemistry. Good for sensitive substrates.[5] |
| Cs2CO3, K3PO4 | Excellent | Milder bases that are often sufficient for amination, especially with electron-deficient pyridines, while being compatible with many functional groups.[6] |
Recommended Protocol for Aldehyde-Containing Substrates: A protocol using a milder base is strongly advised to preserve the aldehyde functionality.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), Cs2CO3 (2.0 equiv), and the palladium catalyst system (e.g., 2 mol% Pd2(dba)3 and 4 mol% XPhos).
-
Solvent Addition: Backfill the tube with argon, then add anhydrous dioxane or toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography.
Mechanistic Visualizations
Understanding the reaction pathways is key to effective troubleshooting. The following diagrams illustrate the core catalytic cycle and a common side reaction pathway.
Caption: The main catalytic cycle for the Buchwald-Hartwig amination.
Caption: A simplified pathway leading to the hydrodehalogenation side product.
Caption: A troubleshooting decision tree for common issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An improved method for the palladium-catalyzed amination of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Purification of 2-Fluoro-4-iodopyridine-3-carbaldehyde Derivatives
Welcome to the dedicated technical support center for the purification of 2-fluoro-4-iodopyridine-3-carbaldehyde and its derivatives. These halogenated pyridine aldehydes are crucial building blocks in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex pharmaceutical agents.[1][2] However, their unique chemical structure—featuring a reactive aldehyde, a basic pyridine ring, and halogen substituents—presents specific challenges during purification.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: Impurities are typically process-related and depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as the precursor 2-fluoro-4-iodopyridine.[3]
-
De-iodinated Byproducts: Reductive deiodination can occur under certain reaction conditions, leading to the corresponding 2-fluoropyridine-3-carbaldehyde.[4]
-
Over-oxidation Products: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid (2-fluoro-4-iodonicotinic acid).
-
Polymeric Materials: Aldehydes can sometimes undergo self-condensation or polymerization, especially under acidic or basic conditions or upon prolonged heating.[5]
-
Isomeric Impurities: Depending on the synthesis, isomers may form, complicating purification.[6]
Q2: What are the primary purification techniques for these solid compounds?
A2: For solid derivatives of this compound, the two most effective and widely used purification methods are recrystallization and flash column chromatography . The choice between them depends on the nature of the impurities, the quantity of material, and the required final purity.
Q3: How does the basicity of the pyridine ring affect purification by column chromatography?
A3: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction often leads to significant peak tailing or streaking during chromatography, resulting in poor separation and lower purity of the collected fractions.[7] This issue can be mitigated by adding a small amount of a basic modifier, like triethylamine, to the mobile phase.[7]
Q4: Are there specific stability or handling concerns for these compounds?
A4: Yes. The aldehyde functional group can be sensitive. It is advisable to store the purified compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent oxidation to the carboxylic acid. The compound is also classified as a skin and eye irritant.[8] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
Purification Strategy Workflow
The following diagram outlines a general workflow for selecting an appropriate purification strategy.
Caption: Decision workflow for purifying this compound derivatives.
Troubleshooting Guides
This section addresses specific issues you might encounter during purification in a question-and-answer format.
Recrystallization Issues
Q: My compound "oils out" as a liquid instead of forming solid crystals. What's happening and how can I fix it? A: This typically occurs for one of three reasons:
-
High Impurity Concentration: A high level of impurities can depress the melting point of your compound, leading to the formation of a liquid phase.
-
Rapid Cooling: Cooling the saturated solution too quickly can cause the compound to crash out of solution as a supercooled liquid before it has time to form an ordered crystal lattice.[5]
-
Inappropriate Solvent Choice: The boiling point of your recrystallization solvent might be higher than the melting point of your compound.[5]
-
Solutions:
-
Ensure the solution cools slowly. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[5]
-
Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.
-
Add a "seed crystal" (a tiny amount of the pure solid) to the cooled solution to initiate crystallization.[9]
-
If the issue persists, the impurity level may be too high for recrystallization alone. Purify the material first by flash chromatography and then recrystallize the resulting solid for final polishing.
-
Q: My recovery of the purified product is very low. How can I improve the yield? A: Poor recovery is often a result of using too much solvent or the compound having significant solubility in the cold solvent.[5]
-
Solutions:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[9] Adding solvent in small portions is crucial.
-
Ensure the solution is thoroughly cooled in an ice bath for at least 15-30 minutes before filtration to maximize precipitation.[9]
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[9]
-
Consider a two-solvent recrystallization system if finding a single suitable solvent is difficult.
-
Q: My crystals are still colored after recrystallization. How can I remove colored impurities? A: High molecular weight, colored impurities can often be removed by treating the solution with activated charcoal.
-
Procedure:
-
Dissolve the crude solid in the appropriate hot solvent.
-
Cool the solution slightly and add a very small amount of activated charcoal (Norit).
-
Gently heat the mixture back to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtered, colorless solution to cool and crystallize as usual.
-
Caution: Activated charcoal can adsorb your desired product, leading to lower recovery. Use it sparingly.
-
Flash Chromatography Issues
Q: My compound is streaking badly on the column, and I'm getting poor separation. Why? A: This is the classic sign of the basic pyridine nitrogen interacting with acidic silica gel.[7]
-
Solution:
-
Add a small amount of triethylamine (Et₃N) or pyridine to your eluent system. A concentration of 0.1-1% (v/v) is typically sufficient to neutralize the active sites on the silica gel, leading to sharp, well-defined bands and improved separation.[7]
-
Q: My product seems to be decomposing on the silica gel column. What should I do? A: The aldehyde group can be sensitive to the acidic nature of silica gel, especially with prolonged exposure.
-
Solutions:
-
Run the column faster: Don't let the compound sit on the column for an extended period. Use slightly more pressure to increase the flow rate.
-
Deactivate the silica: Before preparing your column, you can treat the silica gel slurry with the eluent containing triethylamine to pre-neutralize it.
-
Switch the stationary phase: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying solid products when impurities have different solubility profiles than the desired compound.[10]
-
Solvent Selection:
-
Place a small amount (10-20 mg) of your crude solid into several test tubes.
-
Add a few drops of different solvents (see table below) to each tube at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot but show low solubility when cold.[9]
-
| Common Recrystallization Solvents (in order of decreasing polarity) |
| Water (H₂O) |
| Methanol (MeOH) / Ethanol (EtOH) |
| Acetone |
| Ethyl Acetate (EtOAc) |
| Dichloromethane (DCM) |
| Diethyl Ether (Et₂O) |
| Toluene |
| Hexanes / Heptane / Petroleum Ether |
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent required.[9]
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[9]
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is used for separating complex mixtures or when recrystallization is ineffective.[4][12]
-
Eluent Selection:
-
Using Thin Layer Chromatography (TLC), test various solvent systems (e.g., mixtures of hexanes and ethyl acetate).
-
The ideal eluent system should provide a retention factor (Rf) of ~0.2-0.4 for the desired compound and good separation from all impurities.
-
If tailing is observed on the TLC plate, add 0.5% triethylamine to the eluent and re-run.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly, removing any air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure to begin elution.
-
Collect fractions in test tubes and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloro-4-iodopyridine-3-carbaldehyde | C6H3ClINO | CID 10038637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2-Fluoro-4-iodopyridine-3-carbaldehyde reactions
Welcome to the technical support center for 2-Fluoro-4-iodopyridine-3-carbaldehyde (CAS: 153034-82-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile trifunctional building block. Its unique substitution pattern—a reactive aldehyde, a fluorine atom prime for nucleophilic aromatic substitution (SNAr), and an iodine atom ready for cross-coupling—offers a wealth of synthetic possibilities. However, this trifunctionality can also present challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome low conversion rates and other common issues encountered during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure your synthetic success.
Understanding the Reactivity of this compound
The reactivity of this molecule is dictated by its three functional groups. The pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. The fluorine at C-2 is an excellent leaving group for SNAr. The iodine at C-4 is the primary site for palladium-catalyzed cross-coupling reactions due to the C-I bond's susceptibility to oxidative addition. The aldehyde at C-3 is a classic electrophile for nucleophilic addition and reductive amination.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
The iodine atom at the C-4 position is the most reactive site for standard cross-coupling reactions. The general reactivity trend for aryl halides is I > OTf > Br >> Cl.[1] Therefore, reactions with boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig) should selectively occur at the C-4 position.
Frequently Asked Questions (FAQs): Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion. What are the most common causes?
A1: Low conversion in Suzuki couplings with this substrate often stems from three main areas: catalyst deactivation, issues with the boronic acid/ester, or suboptimal base/solvent conditions.
-
Catalyst and Ligand Integrity: The choice of palladium source and ligand is critical. For heteroaromatic substrates, specialized ligands are often required. Ensure your palladium precatalyst and phosphine ligands are not degraded. Palladium black precipitation is a clear sign of catalyst decomposition.[1]
-
Boronic Acid Quality: Boronic acids are susceptible to protodeboronation, especially under basic conditions, which reduces the amount of active nucleophile.[2] Use high-purity boronic acids or more stable derivatives like MIDA boronates or aryltrifluoroborates.[2]
-
Base and Solvent Choice: The base is crucial for activating the boronic acid to form the boronate species necessary for transmetalation.[3][4] An inappropriate or weak base can halt the catalytic cycle. The solvent must be anhydrous and thoroughly degassed to prevent catalyst oxidation and protodeboronation.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
Q2: My Sonogashira reaction is giving me starting material back and a lot of alkyne homocoupling (Glaser product). How can I fix this?
A2: This is a classic Sonogashira problem. The key is balancing the two catalytic cycles (palladium and copper).
-
Strictly Anaerobic Conditions: The homocoupling of terminal alkynes is an oxidative process, often catalyzed by the copper(I) species in the presence of oxygen.[1] It is imperative to use thoroughly degassed solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Copper Co-catalyst: While essential for many Sonogashira reactions, the copper co-catalyst can also promote the undesired Glaser coupling.[5] Ensure you are using fresh, high-quality copper(I) iodide. If homocoupling persists, consider reducing the amount of CuI or switching to a copper-free protocol.[1]
-
Temperature and Reaction Time: Sonogashira couplings with aryl iodides are often rapid and can proceed at room temperature or with gentle heating.[1][6] Running the reaction at too high a temperature or for too long can lead to catalyst decomposition and side reactions.[7]
Q3: I am attempting a Buchwald-Hartwig amination, but the reaction is not proceeding. What should I check first?
A3: The Buchwald-Hartwig amination is highly dependent on the ligand, base, and substrate combination.[8][9]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or amine-Pd complex.[8] Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases are often insufficient.
-
Ligand Choice: This is the most critical parameter. The ligand stabilizes the palladium center and facilitates the key reductive elimination step.[9][10] For heteroaromatic halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to achieve good yields.[9]
-
Amine Reactivity: Sterically hindered primary or secondary amines can be challenging substrates. They may require more specialized ligands or higher reaction temperatures.
Table 1: General Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Aryl Halide | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| Coupling Partner | 1.2-1.5 equiv Boronic Acid | 1.2-1.5 equiv Alkyne | 1.1-1.3 equiv Amine |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) |
| Ligand | SPhos, XPhos, PPh₃ (1.2-2.4 equiv to Pd) | PPh₃ (as part of catalyst) | XPhos, SPhos, BINAP (1.2-2.4 equiv to Pd) |
| Co-catalyst | N/A | CuI (0.5-10 mol%) | N/A |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv) | Et₃N, DIPEA (2-4 equiv, can be solvent) | NaOtBu, K₃PO₄, LHMDS (1.5-2.5 equiv) |
| Solvent | Dioxane/H₂O, Toluene, DMF | THF, DMF, Et₃N | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C | 25 - 65 °C | 80 - 110 °C |
Note: These are general starting points. Optimization is almost always necessary.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activate the C-2 position for SNAr, where the fluoride is displaced by a nucleophile. SNAr reactions on 2-fluoropyridines can be highly effective but are sensitive to the nucleophile's strength and reaction conditions.[11][12]
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: My SNAr reaction with an oxygen or nitrogen nucleophile is sluggish and gives low yields. How can I improve the conversion?
A1: Sluggish SNAr reactions are typically due to insufficient nucleophilicity or suboptimal reaction conditions.
-
Increase Nucleophilicity: The rate of SNAr is directly related to the strength of the nucleophile. For alcohols or amines, deprotonation with a suitable base (e.g., NaH, K₂CO₃, t-BuOK) is essential to generate the more potent alkoxide or amide nucleophile.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SNAr as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing its reactivity.[11]
-
Temperature: Many SNAr reactions on less activated systems require elevated temperatures (sometimes up to 130 °C) to proceed at a reasonable rate.[12] Microwave heating can also be effective in accelerating these reactions.
Q2: I am observing side reactions, such as attack at the aldehyde. How can I improve selectivity for SNAr at the C-2 position?
A2: This is a common challenge with multifunctional molecules.
-
Protect the Aldehyde: If the nucleophile is sufficiently basic or reactive, it can attack the aldehyde. A straightforward solution is to protect the aldehyde, for example, as an acetal. This group can be easily removed under acidic conditions after the SNAr reaction is complete.
-
Control Temperature: Nucleophilic attack at the aldehyde is often faster at lower temperatures, while the higher activation energy of SNAr may require heating. Running the reaction at the lowest possible temperature that still allows for SNAr to proceed can sometimes improve selectivity.
-
Choice of Base: Use a non-nucleophilic base for deprotonating your nucleophile. A bulky base is less likely to attack the aldehyde.
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Add a suitable polar aprotic solvent (e.g., DMSO or DMF).
-
Add the amine nucleophile (1.1-1.5 equiv) and a base such as potassium carbonate (K₂CO₃, 2-3 equiv).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
Section 3: Reductive Amination
The aldehyde at C-3 is readily available for reductive amination to form a new C-N bond, a cornerstone of medicinal chemistry. This one-pot reaction involves the formation of an imine or iminium ion, which is then reduced in situ.
Frequently Asked Questions (FAQs): Reductive Amination
Q1: My reductive amination is giving a significant amount of the alcohol byproduct from aldehyde reduction, and the conversion to the desired amine is low. What's wrong?
A1: This indicates that the rate of aldehyde reduction is competing with or exceeding the rate of imine formation and/or reduction.
-
Choice of Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the carbonyl. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason. Sodium cyanoborohydride is also effective but more toxic.[14] Borane-pyridine complexes are another excellent, less toxic alternative.[14][15][16] Stronger reducing agents like sodium borohydride (NaBH₄) will rapidly reduce the aldehyde, leading to the alcohol byproduct.
-
pH Control: Imine formation is acid-catalyzed but the imine itself can be unstable to hydrolysis under strongly acidic conditions. The reaction is typically run under mildly acidic conditions (pH 4-6), often by adding acetic acid, to promote imine formation without inhibiting the reduction.
-
Pre-formation of the Imine: For sluggish reactions, you can pre-form the imine before adding the reducing agent. This is often done by mixing the aldehyde and amine in a solvent like methanol or dichloroethane, sometimes with a dehydrating agent like molecular sieves, for a period before introducing the reductant.[17]
Diagram: Reductive Amination Pathway and Side Reaction
Caption: Desired pathway vs. common side reaction in reductive amination.
Section 4: Purification and Handling
Q1: My crude product is a dark, oily residue that is difficult to purify by column chromatography.
A1: Pyridine-containing compounds can be challenging to purify.
-
Work-up Procedure: During the aqueous work-up, residual metals from cross-coupling reactions or basic impurities can cause issues. A wash with a 10% aqueous solution of sodium thiosulfate can remove residual iodine.[13] For palladium-catalyzed reactions, filtering the crude mixture through a pad of celite before concentration can remove some of the catalyst residues.[6]
-
Chromatography: Pyridine nitrogens can interact strongly with the acidic silica gel, leading to streaking and poor separation. To mitigate this, you can pre-treat the silica gel with triethylamine (typically 1-2% in the eluent system) to neutralize the acidic sites.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems include hexane/ethyl acetate or ethanol/water mixtures.[13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. sciencemadness.org [sciencemadness.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Fluoro-4-iodopyridine-3-carbaldehyde
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Fluoro-4-iodopyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide detailed, evidence-based solutions to facilitate your synthetic endeavors with this versatile, yet challenging, building block.
Introduction: Understanding the Substrate
This compound is a highly functionalized heterocyclic compound. Its reactivity in cross-coupling reactions is governed by several key features:
-
The C-I Bond: The primary site for oxidative addition, being more reactive than the C-F bond.
-
The Pyridine Ring: An electron-deficient aromatic system, which can influence catalyst activity. The nitrogen lone pair can potentially coordinate to the metal center, leading to catalyst inhibition.
-
The Aldehyde Group: A sensitive functional group that can participate in side reactions or decompose under harsh conditions.
-
The Fluoro Substituent: An electron-withdrawing group that further modulates the electronic properties of the pyridine ring.
This combination of features necessitates careful selection of the catalyst system to achieve high yields and selectivity.
Catalyst System Selection Guide
The choice of catalyst and ligand is paramount for successful cross-coupling. Below, we provide recommendations for various common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For this compound, the primary challenge is often catalyst inhibition by the pyridine nitrogen.[1]
Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 90-110 |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 80-90 |
This table provides starting points for optimization. The optimal conditions may vary depending on the specific boronic acid or ester used.
Suzuki Coupling Troubleshooting Q&A
Q1: My Suzuki coupling reaction is giving low yields. What are the likely causes?
A1: Low yields in Suzuki couplings with this substrate are common and can stem from several factors.[1][2] Firstly, the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[1] The use of bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this by favoring the formation of the active monoligated palladium(0) species.[3][4] Secondly, protodeboronation of the boronic acid can be a significant side reaction, especially with heteroaryl boronic acids.[1] Using boronic esters (e.g., pinacol esters) or anhydrous conditions can minimize this.[1] Finally, ensure your reaction is adequately degassed, as oxygen can deactivate the catalyst.[1]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is often a result of oxidative processes. Ensure thorough degassing of your reaction mixture to remove oxygen. Running the reaction under a strict inert atmosphere (Nitrogen or Argon) is crucial. Additionally, you can try adding the boronic acid slowly to the reaction mixture to maintain a low concentration, which can disfavor the homocoupling pathway.
Q3: The aldehyde group in my starting material seems to be unstable under the reaction conditions. What can I do?
A3: Aldehyde instability can be due to high temperatures or prolonged reaction times. Try lowering the reaction temperature and monitoring the reaction closely to stop it as soon as the starting material is consumed. Using a milder base, such as K₂CO₃ or Cs₂CO₃, may also be beneficial. If instability persists, consider protecting the aldehyde as an acetal, performing the coupling, and then deprotecting it.
Sonogashira Coupling
The Sonogashira coupling is an effective method for the synthesis of alkynylpyridines.[5] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[5][6]
Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | THF | RT - 50 |
| Pd(PPh₃)₄ | - | CuI | Diisopropylamine | DMF | RT - 60 |
| [Pd(IPr)Cl₂]₂ | - | CuI | Cs₂CO₃ | Dioxane | 50-80 |
This table provides starting points for optimization. The choice of base and solvent can significantly impact the reaction outcome.
Sonogashira Coupling Troubleshooting Q&A
Q1: My Sonogashira reaction is sluggish and gives a low yield of the desired product.
A1: Sluggish reactions can be due to inefficient catalyst turnover. Ensure your copper(I) co-catalyst is of high quality and that the amine base is anhydrous and freshly distilled. The presence of water can negatively impact the reaction. Using a more electron-rich and sterically demanding N-heterocyclic carbene (NHC) ligand, such as IPr, can sometimes accelerate the reaction by facilitating the oxidative addition step.[7]
Q2: I am observing significant formation of Glaser-Hay homocoupling product (alkyne dimer). How can I suppress this side reaction?
A2: Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes and is often promoted by the copper co-catalyst in the presence of oxygen.[8] To minimize this, it is critical to perform the reaction under strictly anaerobic conditions with thorough degassing.[6] Adding the alkyne slowly to the reaction mixture can also help. In some cases, a copper-free Sonogashira protocol may be necessary.
Q3: My product is difficult to purify from the triphenylphosphine oxide byproduct. What are my options?
A3: Triphenylphosphine oxide can be a challenging impurity to remove. Using a catalyst system with a different ligand, such as a phosphine-free palladium precursor in combination with an NHC ligand, can circumvent this issue. Alternatively, purification can sometimes be simplified by converting the triphenylphosphine oxide to a more easily separable derivative.
Stille Coupling
The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups.[9] However, the toxicity of organotin compounds is a significant drawback.[9]
Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Additive | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | - | Toluene | 80-110 |
| Pd₂(dba)₃ | P(fur)₃ | LiCl | THF | 60-80 |
| PdCl₂(MeCN)₂ | AsPh₃ | CuI | NMP | 80-100 |
This table provides starting points for optimization. Additives like LiCl or CuI can accelerate the transmetalation step.
Stille Coupling Troubleshooting Q&A
Q1: My Stille coupling reaction is not going to completion. How can I improve the conversion?
A1: Incomplete conversion in Stille couplings can be due to a slow transmetalation step. The addition of stoichiometric or even catalytic amounts of copper(I) iodide (CuI) can significantly accelerate this step. Alternatively, the use of a more polar aprotic solvent like DMF or NMP can also enhance the reaction rate. Ensure that your organostannane reagent is pure, as impurities can interfere with the reaction.
Q2: I am concerned about the toxicity of the tin byproducts. How can I effectively remove them?
A2: Removing organotin byproducts is a common challenge in Stille couplings. A common workup procedure involves quenching the reaction with an aqueous solution of potassium fluoride (KF). This causes the tin byproducts to precipitate as insoluble trialkyltin fluoride, which can be removed by filtration. Flash chromatography on silica gel can also be effective, sometimes with the addition of a small amount of triethylamine to the eluent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. For this compound, selective amination at the 4-position is expected.
Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 90-110 |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 100 |
| G3-XPhos | - | LHMDS | THF | RT - 60 |
This table provides starting points for optimization. The choice of ligand and base is highly dependent on the nature of the amine coupling partner.
Buchwald-Hartwig Amination Troubleshooting Q&A
Q1: My Buchwald-Hartwig amination is giving a complex mixture of products.
A1: A complex product mixture can arise from side reactions involving the aldehyde or from catalyst deactivation. Ensure that a sufficiently strong base is used to deprotonate the amine, but be mindful that very strong bases like NaOt-Bu can be incompatible with some functional groups. The use of a well-defined palladium precatalyst, such as a G3-XPhos, can sometimes provide cleaner reactions. Also, ensure the reaction is run under a strict inert atmosphere.
Q2: I am trying to couple a primary amine, but I am getting significant amounts of diarylation.
A2: Diarylation can be a problem with primary amines. This can often be controlled by carefully managing the stoichiometry of the reagents. Using a slight excess of the amine can sometimes suppress diarylation. Additionally, the choice of ligand can influence the selectivity. Bulky ligands that hinder the formation of the diarylated product can be beneficial.
General Troubleshooting
Q: I am consistently getting low yields across different coupling reactions. What general parameters should I check?
A: If you are experiencing consistently low yields, it is advisable to revisit the fundamentals of your experimental setup.
-
Reagent Quality: Ensure all your reagents, especially the catalyst, ligands, and boronic acids/esters or organostannanes, are of high purity.
-
Solvent Quality: Use anhydrous solvents, as water can interfere with many cross-coupling reactions.
-
Inert Atmosphere: Meticulously degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]
-
Temperature Control: Ensure accurate and stable temperature control, as fluctuations can affect reaction rates and catalyst stability.
-
Stirring: Vigorous stirring is important to ensure proper mixing of all components, especially in heterogeneous mixtures.
Experimental Protocols
Representative Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalyst Selection Workflow
Caption: A workflow for selecting a catalyst system for cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Controlled Copper(I)-Catalyzed Cross-Coupling of Secondary and Primary Alcohols to α-Alkylated Ketones, Pyridines, and Quinolines [organic-chemistry.org]
- 4. Functionalized 2,2'-bipyridines and 2,2':6',2' '-terpyridines via stille-type cross-coupling procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Copper-catalyzed highly efficient oxidative amidation of aldehydes with 2-aminopyridines in an aqueous micellar system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of 2-Fluoro-4-iodopyridine-3-carbaldehyde during reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-Fluoro-4-iodopyridine-3-carbaldehyde (CAS: 153034-82-3). This valuable building block is instrumental in the synthesis of complex molecules in medicinal chemistry and materials science.[1] However, its utility is often challenged by its inherent instability under various reaction conditions. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you prevent decomposition and maximize the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown/black upon adding my amine/base. What is happening?
A1: This is a classic sign of decomposition. The pyridine ring in this molecule is highly electron-deficient due to the combined electron-withdrawing effects of the 2-fluoro, 4-iodo, and 3-carbaldehyde substituents. This makes the ring susceptible to nucleophilic attack and polymerization, particularly in the presence of strong or nucleophilic bases (like primary/secondary amines) and elevated temperatures. The dark coloration is indicative of the formation of complex, polymeric side products.
Q2: What specific reagents and conditions are known to cause decomposition?
A2: The primary culprits are conditions that promote nucleophilic attack on the pyridine ring or side reactions with the aldehyde. Key incompatibilities include:
-
Strong Bases: Reagents like organolithiums (n-BuLi, t-BuLi), Grignard reagents, and strong non-nucleophilic bases like LDA can deprotonate the ring or add to it, initiating decomposition.
-
Nucleophilic Amines: Primary and secondary amines, especially at room temperature or above, can readily attack the electron-deficient ring in an SNAr-type reaction or condense with the aldehyde.[2]
-
Strong Oxidizing Agents: These can oxidize the aldehyde group to a carboxylic acid or react with the iodide.[3]
-
Elevated Temperatures: Thermal decomposition can occur, especially in the presence of catalytic impurities. The Safety Data Sheet (SDS) often recommends refrigeration and storage under an inert atmosphere (nitrogen).[3]
-
Acids: Strong acids can also lead to instability.[3]
Q3: How can I perform a reaction with a nucleophile (e.g., an amine in a reductive amination) while minimizing decomposition?
A3: Success hinges on carefully controlling the reaction conditions to favor the desired transformation over decomposition pathways.
-
Low Temperature: Always start your reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly only if necessary.
-
Choice of Base: If a base is required, use a weak, non-nucleophilic, or sterically hindered base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often safer choices than amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Order of Addition: Add the base or nucleophile slowly to the solution of the aldehyde at low temperature. This keeps the concentration of the reactive species low and dissipates any exothermic effects.
-
Protecting Groups: In challenging cases, consider protecting the aldehyde as an acetal before performing reactions sensitive to the aldehyde functionality. This group can be removed later under acidic conditions.
Q4: What are the best practices for storing and handling this reagent to ensure its long-term stability?
A4: Proper storage is critical. According to supplier recommendations and safety data, the compound should be:
-
Kept in a tightly sealed container.
-
Stored in a cool, dry, and well-ventilated place, often refrigerated (0-8 °C).[1][3]
-
Stored under an inert atmosphere, such as nitrogen, to prevent reaction with atmospheric moisture and oxygen.[3]
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Reaction turns dark immediately upon base addition. | 1. Base is too strong or nucleophilic.2. Reaction temperature is too high. | 1. Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).2. Run the reaction at 0 °C or -78 °C.3. Add the base slowly and portion-wise. |
| Low yield with multiple unidentified spots on TLC/LC-MS. | 1. Gradual decomposition throughout the reaction.2. Competing side reactions (e.g., SNAr at the 2-position). | 1. Shorten the reaction time.2. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.3. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). |
| Product is isolated but appears colored or impure. | 1. Co-elution with decomposition products.2. Instability on silica gel during chromatography. | 1. For purification, consider recrystallization from a solvent system like hexane/ethyl acetate to remove polar impurities.[6]2. If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%).3. Alternatively, use a less acidic stationary phase like alumina. |
| Inconsistent results between batches. | 1. Degradation of the starting material during storage.2. Presence of impurities in solvents or other reagents. | 1. Verify the purity of the this compound by NMR or LC-MS before use.2. Use freshly distilled or anhydrous solvents.3. Ensure all glassware is thoroughly dried. |
Visualizing Decomposition & Prevention
The instability of this compound stems from its electron-deficient nature, making it a target for nucleophiles and bases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. 2-Fluoro-4-Iodopyridine: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of 2-Fluoro-4-iodopyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the common challenges encountered during the synthesis and purification of 2-Fluoro-4-iodopyridine-3-carbaldehyde. As a key building block in medicinal chemistry, its purity is paramount. This document is structured to function as a dedicated support center, offering detailed troubleshooting advice and robust protocols to help you navigate impurity removal and optimize your synthetic outcomes.
Section 1: Understanding the Chemistry: Synthesis and Impurity Formation
The most reliable and regioselective method for synthesizing this compound is through Directed ortho-Metalation (DoM) .[1][2] This strategy leverages the fluorine atom as a powerful Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent C3 position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde after aqueous workup.[3][4]
While effective, this pathway can generate several characteristic impurities if not performed under optimal conditions. Understanding their origin is the first step toward effective removal.
Caption: Directed ortho-Metalation (DoM) synthesis pathway.
Common Impurities and Their Origins
| Impurity Name | Structure | Likely Origin / Causal Factor | Typical Analytical Signature (¹H NMR in CDCl₃) |
| Unreacted Starting Material | 2-Fluoro-4-iodopyridine | Incomplete deprotonation (insufficient base, temperature too high) or inefficient trapping of the lithiated intermediate. | Absence of aldehyde proton (~10.3 ppm); characteristic pyridine ring protons. |
| Corresponding Carboxylic Acid | 2-Fluoro-4-iodopyridine-3-carboxylic acid | Air oxidation of the aldehyde product, especially during workup, purification, or storage.[5] | Disappearance of the aldehyde proton; appearance of a broad carboxylic acid proton (>10 ppm, often not observed). |
| Protonated Byproduct | 2-Fluoro-4-iodopyridine | Quenching of the lithiated intermediate by trace amounts of water or other proton sources before the addition of DMF. | Identical to the starting material. |
| Over-lithiated Species | Di-lithiated or rearranged products | Use of an excessively strong base (like s-BuLi or t-BuLi) or prolonged reaction times at higher temperatures. | Complex aromatic signals; difficult to predict without isolation. |
| Polymeric Material | High MW, colored species | Uncontrolled reaction temperature; exposure of intermediates or product to strong acid/base during workup. | Baseline noise or broad, unresolved peaks in the NMR spectrum. |
Section 2: Troubleshooting Guide
This section addresses common issues observed during the synthesis and provides actionable solutions.
Q: My crude product is a dark brown or black tar-like substance. What happened and is it salvageable?
A: This is a frequent issue and typically points to an exothermic reaction that was not adequately controlled, leading to polymerization.
-
Probable Cause: The addition of the organolithium base to the pyridine or the addition of DMF to the lithiated intermediate was too rapid. At temperatures above -60 °C, the highly reactive lithiated pyridine can decompose or polymerize.
-
Immediate Action: Before attempting purification, take a small aliquot, dissolve it in a suitable solvent (e.g., ethyl acetate), and run a TLC plate against a reference standard if available. This will tell you if any desired product was formed.
-
Solution:
-
Purification: If TLC shows a distinct spot for the product, you can attempt purification via column chromatography. Be prepared to use a large amount of silica gel, as the polymeric material will likely streak. A gradient elution from a non-polar solvent (hexane) to a more polar mixture (e.g., 80:20 Hexane/Ethyl Acetate) is recommended.
-
Prevention in Next Synthesis:
-
Ensure your reaction vessel is thoroughly dry and under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution of 2-fluoro-4-iodopyridine to -78 °C (a dry ice/acetone bath) before the slow, dropwise addition of the organolithium reagent.
-
Maintain the temperature at -78 °C for the entire duration of the deprotonation and electrophile addition.
-
-
Q: My ¹H NMR spectrum shows a significant amount of unreacted 2-fluoro-4-iodopyridine. How can I improve the reaction or remove the starting material?
A: This indicates either incomplete formation of the lithiated intermediate or its inefficient reaction with DMF.
-
Probable Cause & Prevention:
-
Insufficient Base: Ensure you are using at least 1.1 to 1.2 equivalents of the organolithium base to account for any trace impurities that might consume it.
-
Poor Base Quality: Organolithium reagents degrade over time. Use a freshly titrated or newly purchased bottle.
-
Temperature Creep: If the temperature rises above -70 °C during base addition, the base can be quenched by the solvent (THF) or other side reactions.
-
-
Solution (Purification): The starting material is significantly less polar than the aldehyde product. Column chromatography is highly effective for this separation.[6]
-
Use a gradient elution system, starting with a low polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). The non-polar starting material will elute first.
-
Gradually increase the polarity (e.g., to 80:20 Hexane/Ethyl Acetate) to elute your more polar aldehyde product.
-
Q: I've purified my product, but after a few days, TLC analysis shows a new, more polar spot. What is it?
A: This new spot is almost certainly the corresponding carboxylic acid, formed by the air oxidation of your aldehyde. Aldehydes, particularly electron-deficient ones, are susceptible to this.[5]
-
Probable Cause & Prevention:
-
Air Exposure: The product was likely exposed to air, especially if stored as a solid or in a solvent that was not degassed.
-
Storage: Store the purified aldehyde under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is ideal) to minimize oxidation. Storing it as a dilute solution in a degassed solvent can also help.
-
-
Solution (Removal):
-
Aqueous Wash: Dissolve the impure material in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic carboxylic acid, pulling it into the aqueous layer as its sodium salt. The neutral aldehyde will remain in the organic layer.
-
Chromatography: If the wash is insufficient, column chromatography can separate the aldehyde from the more polar carboxylic acid.
-
Caption: A logical workflow for troubleshooting purification.
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for obtaining high-purity this compound.
Experimental Protocol 1: Purification by Column Chromatography
This is the most versatile method for removing a wide range of impurities.
-
Prepare the Column:
-
Select a glass column appropriate for your sample size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate.
-
In a separate flask, add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and then add your dissolved product.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. This "dry loading" method prevents solvent-related band broadening.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elute the Column:
-
Begin eluting with the low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Collect fractions and monitor them by TLC. The less polar starting material should elute first.
-
Once the starting material has been fully eluted, gradually increase the mobile phase polarity (e.g., to 90:10, then 85:15 Hexane/Ethyl Acetate).
-
The desired aldehyde product will begin to elute. Combine the pure fractions as identified by TLC.
-
-
Isolate the Product:
-
Combine all pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Experimental Protocol 2: Purification by Recrystallization
If your product is a solid and you have >1 gram of material, recrystallization is an excellent method for achieving high purity.[7]
-
Solvent Screening (Small Scale):
-
Test various solvent systems. Good candidates include isopropanol, ethanol/water mixtures, or hexane/ethyl acetate mixtures.
-
The ideal solvent should dissolve the product when hot but not when cold, while impurities should remain soluble at all temperatures.
-
-
Procedure (Using Hexane/Ethyl Acetate):
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to fully dissolve the solid.
-
If the solution is highly colored, you can add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of hot ethyl acetate to redissolve the cloudiness.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolate Crystals:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold hexane.
-
Dry the crystals under high vacuum.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: How should I properly store the purified this compound?
-
A: The compound should be stored in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C) and protected from light. This minimizes the risk of air oxidation to the carboxylic acid.
-
-
Q: Can I use a different base for the Directed ortho-Metalation, like LDA?
-
A: Yes, Lithium Diisopropylamide (LDA) is an excellent alternative to n-BuLi.[8] As a non-nucleophilic base, it can sometimes provide cleaner reactions by avoiding potential nucleophilic addition to the pyridine ring, though this is less of a concern at -78 °C.
-
-
Q: Is the Vilsmeier-Haack reaction a viable alternative for this synthesis?
-
A: The Vilsmeier-Haack reaction (using POCl₃/DMF) is a powerful formylation method, but it is typically most effective on electron-rich aromatic and heteroaromatic systems.[9][10][11] The electron-withdrawing nature of the fluorine and iodine atoms on the pyridine ring may render it less reactive towards the relatively weak Vilsmeier reagent electrophile, potentially leading to low yields or requiring harsh conditions.[12][13] For this specific substrate, DoM is generally the more reliable and higher-yielding approach.
-
-
Q: What are the primary safety concerns when running this reaction?
-
A: The primary hazards are associated with the reagents. Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air or moisture. They must be handled exclusively under an inert atmosphere using proper syringe techniques. The reaction should be quenched carefully and slowly at low temperatures. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloro-4-iodopyridine-3-carboxaldehyde | 153034-90-3 [amp.chemicalbook.com]
- 9. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-iodopyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis and optimization of reaction conditions for 2-Fluoro-4-iodopyridine-3-carbaldehyde. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower your research.
Introduction
This compound is a key building block in medicinal chemistry, valued for its unique electronic properties stemming from the presence of both fluorine and iodine atoms on the pyridine ring.[1] Its synthesis, however, can present challenges. This guide focuses on the most probable synthetic route: the ortho-formylation of 2-fluoro-4-iodopyridine, and addresses potential pitfalls in the process.
Troubleshooting Guide
This section is designed to directly address specific experimental issues you may encounter.
Question 1: My ortho-formylation of 2-fluoro-4-iodopyridine is resulting in low to no yield of the desired this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the ortho-formylation of 2-fluoro-4-iodopyridine are a common issue and can be attributed to several factors, primarily related to the lithiation step, which is highly sensitive to reaction conditions. The most plausible method for this transformation is a directed ortho-metalation (DoM) using a strong base like Lithium Diisopropylamide (LDA) followed by quenching with an electrophile such as N,N-Dimethylformamide (DMF).[2]
Potential Causes and Solutions:
-
Inactive Lithiating Agent: LDA is highly sensitive to moisture and air. Incomplete deprotonation of diisopropylamine or exposure of the n-BuLi or LDA solution to the atmosphere can significantly reduce its activity.
-
Solution: Always use freshly prepared or recently titrated LDA. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Insufficient Deprotonation: The acidity of the C-3 proton of 2-fluoro-4-iodopyridine is influenced by the electron-withdrawing effects of the fluorine and iodo groups. Incomplete deprotonation will lead to recovery of the starting material.
-
Solution: Use a slight excess of LDA (typically 1.1 to 1.5 equivalents). Ensure the deprotonation is allowed to proceed for a sufficient amount of time, typically 1-2 hours at -78 °C, before adding DMF.
-
-
Incorrect Reaction Temperature: Temperature control is critical for both the lithiation and formylation steps.
-
Lithiation: This step should be carried out at low temperatures, typically -78 °C (dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.[3]
-
Formylation: The addition of DMF should also be performed at -78 °C. Allowing the reaction to warm up prematurely can lead to undesired side reactions.
-
-
Competitive Reactions: The presence of two halogen atoms can lead to competitive metal-halogen exchange, although with LDA, direct deprotonation is generally favored over this pathway for fluorinated pyridines.[4]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the potential side products in the formylation of 2-fluoro-4-iodopyridine?
Answer:
The formation of multiple products is indicative of side reactions. In the context of an ortho-lithiation/formylation sequence, several byproducts can be anticipated:
-
Unreacted Starting Material: As discussed in the previous point, incomplete lithiation is a primary reason for recovering 2-fluoro-4-iodopyridine.
-
Over-alkylation/addition of n-BuLi: If n-butyllithium is used directly for lithiation instead of LDA, there is a risk of nucleophilic addition to the pyridine ring, leading to dihydropyridine intermediates which can be complex to re-aromatize.
-
Products from Metal-Halogen Exchange: While less likely with LDA, some degree of lithium-halogen exchange, particularly at the more labile C-I bond, could occur. Quenching of the resulting lithiated species would lead to regioisomeric byproducts.
-
Aldehyde-related Side Products: The aldehyde product itself can undergo further reactions under the workup conditions.
-
Over-addition: The initially formed tetrahedral intermediate from the addition of the lithiated pyridine to DMF can be attacked by another equivalent of the lithiated pyridine, leading to a bis-adduct and ultimately, after workup, a secondary alcohol.
-
Cannizzaro-type reactions: If the workup is basic and the temperature is not controlled, disproportionation of the aldehyde can occur.
-
Strategies to Minimize Side Products:
-
Use of LDA: Employing LDA instead of n-BuLi minimizes the risk of nucleophilic addition to the pyridine ring.[5]
-
Controlled Stoichiometry: Use a carefully measured amount of LDA (1.1-1.5 eq.) and DMF (1.2-2.0 eq.).
-
Low-Temperature Quench: Add the DMF at -78 °C and allow the reaction to warm slowly.
-
Careful Workup: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. Avoid strongly acidic or basic conditions during the initial workup if possible.
Question 3: I have successfully synthesized the crude this compound, but I am struggling with its purification. What are the recommended purification methods?
Answer:
Purification of pyridine aldehydes can be challenging due to their polarity and potential for decomposition on silica gel.[6]
Recommended Purification Methods:
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, the basicity of the pyridine nitrogen can lead to tailing. To mitigate this, you can:
-
Add a small amount of a non-volatile base like triethylamine (0.1-1%) to the eluent.
-
Use alumina (neutral or basic) as the stationary phase.
-
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity.
-
-
Purification via Bisulfite Adduct Formation: This is a classical and highly effective method for purifying aldehydes.[1][7][8][9][10]
-
Principle: The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. Non-aldehydic impurities can then be washed away with an organic solvent. The aldehyde is subsequently regenerated by treatment with a base.
-
General Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol, THF).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The adduct may precipitate or remain in the aqueous phase.
-
Wash the mixture with an organic solvent (e.g., diethyl ether or dichloromethane) to remove impurities.
-
Separate the aqueous layer containing the adduct.
-
Regenerate the aldehyde by adding a base (e.g., sodium carbonate or sodium hydroxide solution) and extract the pure aldehyde with an organic solvent.
-
-
Purification Workflow:
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability and optimal storage condition for this compound?
A1: Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air. Halogenated pyridines can also be sensitive to light. Therefore, it is recommended to store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated at 2-8 °C).[11]
Q2: Are there alternative methods for the formylation of 2-fluoro-4-iodopyridine?
A2: While directed ortho-metalation is a powerful tool, other formylation methods exist, though their applicability to this specific substrate may vary:
-
Vilsmeier-Haack Reaction: This method typically requires an electron-rich aromatic system.[12][13][14][15][16] The electron-deficient nature of the pyridine ring, further deactivated by the two halogens, may render the Vilsmeier-Haack reaction challenging under standard conditions. More forcing conditions could lead to decomposition.
-
Metal-Halogen Exchange: Using a reagent like n-BuLi could potentially induce a lithium-halogen exchange at the C-I bond, followed by quenching with DMF. However, this would lead to a different regioisomer of the aldehyde and may compete with addition to the pyridine ring.
Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?
-
¹H NMR:
-
The aldehyde proton (-CHO) will be a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
The two pyridine protons will be doublets. The proton at C-5 will likely be coupled to the proton at C-6. The proton at C-6 will be coupled to the proton at C-5 and will also show a smaller coupling to the fluorine at C-2.
-
-
¹³C NMR:
-
The carbonyl carbon of the aldehyde will be in the range of δ 185-195 ppm.
-
The carbon atoms attached to the halogens (C-2 and C-4) will show characteristic shifts and C-F coupling. The C-F coupling constant (¹JCF) is typically large (around 240-260 Hz).
-
It is crucial to perform a full characterization (¹H NMR, ¹³C NMR, MS, and IR) to confirm the structure of the synthesized product.
Experimental Protocols
While a specific peer-reviewed protocol for the ortho-formylation of 2-fluoro-4-iodopyridine was not found, the following is a well-reasoned, general procedure based on established methods for the ortho-lithiation and formylation of halopyridines.[2][4] This protocol should be considered a starting point for optimization.
Proposed Protocol: Ortho-formylation of 2-Fluoro-4-iodopyridine
-
Preparation of LDA Solution:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq.) via syringe.
-
Slowly add n-butyllithium (1.05 eq.) dropwise, keeping the temperature below -70 °C.
-
Stir the solution at -78 °C for 30 minutes.
-
-
Lithiation:
-
Prepare a solution of 2-fluoro-4-iodopyridine (1.0 eq.) in anhydrous THF.
-
Add the 2-fluoro-4-iodopyridine solution dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Formylation:
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for another 1-2 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) or via the bisulfite adduct method as described in the troubleshooting section.
-
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Lithiation Reagent | Lithium Diisopropylamide (LDA) | Hindered base, minimizes nucleophilic addition to the pyridine ring. |
| LDA Equivalents | 1.1 - 1.5 | Ensures complete deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for lithiation at low temperatures. |
| Lithiation Temperature | -78 °C | Prevents decomposition of the lithiated intermediate and side reactions. |
| Formylating Agent | N,N-Dimethylformamide (DMF) | Common and effective electrophile for formylation of organolithiums. |
| DMF Equivalents | 1.2 - 2.0 | Ensures complete reaction with the lithiated species. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize the reaction mixture. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Synthesis and Structural Characterization of 2'-Deoxy-2'-fluoro-l-uridine Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Fluoro-4-iodopyridine-3-carbaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 2-Fluoro-4-iodopyridine-3-carbaldehyde (CAS No. 153034-82-3). This valuable and complex building block is crucial for professionals in pharmaceutical research and drug development. Its synthesis, however, is not without challenges, often leading to a mixture of products that complicates purification and impacts yield.
This guide is designed to provide researchers, scientists, and process chemists with in-depth, field-proven insights into troubleshooting the common issues encountered during its synthesis. We will move beyond simple protocols to explain the causality behind byproduct formation and provide robust, self-validating methodologies to overcome these challenges.
The primary synthetic route involves the regioselective formylation of 2-Fluoro-4-iodopyridine. Given the electronic properties of the substituted pyridine ring, direct electrophilic formylation methods like the Vilsmeier-Haack reaction are challenging due to the ring's deactivation. Therefore, the most reliable and commonly employed method is a directed ortho-metalation (DoM) approach, specifically through low-temperature lithium-halogen exchange or deprotonation, followed by an electrophilic quench with a formylating agent like N,N-Dimethylformamide (DMF).[1][2] This guide will focus on troubleshooting this pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a practical question-and-answer format.
FAQ 1: My reaction yield is very low, or I'm only recovering my starting material (2-Fluoro-4-iodopyridine). What went wrong?
This is a common issue often traced back to the critical lithiation step. The formation of the pyridyllithium intermediate is the lynchpin of this synthesis, and its failure leads directly to poor or no product formation.
Root Cause Analysis:
-
Inefficient Lithium-Halogen Exchange: The primary pathway to the required lithium intermediate is a lithium-iodine exchange. This is favored over deprotonation due to the high reactivity of the C-I bond. However, incomplete exchange can occur.
-
Inappropriate Lithiation Reagent: While n-Butyllithium (n-BuLi) is commonly used, its reactivity and the stability of the resulting lithiated species are highly dependent on conditions.
-
Temperature Control Failure: The lithiated pyridine intermediate is thermally unstable. Any deviation above the recommended -78 °C can lead to decomposition or unwanted side reactions before the electrophile is added.
-
Presence of Protic Impurities: Water or other protic sources in the solvent, glassware, or starting material will instantly quench the organolithium reagent and any lithiated intermediate that forms.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed, anhydrous-grade bottle and used under an inert atmosphere (Argon or Nitrogen).
-
Reagent Titration: The molarity of commercial organolithium reagents can decrease over time. It is critical to titrate your n-BuLi or other organolithium solution before use to ensure accurate stoichiometry. A 10-15% excess of the organolithium reagent is often recommended to overcome trace impurities.
-
Strict Temperature Management: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) throughout the lithiation and electrophile addition steps. Use a calibrated low-temperature thermometer.
-
Confirm Intermediate Formation: Before adding DMF, you can take a small, inverse-quench aliquot of the reaction mixture and add it to a deuterated quenching agent (e.g., D₂O). Analysis of this sample by ¹H NMR should show the absence of the proton at the 3-position and the presence of deuterium, confirming successful lithiation.
FAQ 2: I've isolated a product, but my NMR spectrum shows an unexpected isomer. How did this happen?
The formation of isomeric byproducts is a well-documented challenge in the chemistry of lithiated halopyridines, often attributed to a phenomenon known as the "halogen dance."[3]
Root Cause Analysis:
-
The "Halogen Dance" Rearrangement: A halogen dance is an intramolecular rearrangement where a halogen atom and a metal atom on an aromatic ring exchange positions. In this specific synthesis, the initially formed 2-fluoro-4-iodo-3-lithiopyridine can rearrange to a more stable lithiated isomer before it is trapped by the electrophile. This is particularly problematic if the reaction temperature is allowed to rise prematurely.[3]
-
Competing Deprotonation: While lithium-iodine exchange is kinetically favored, a strong, hindered base like Lithium Diisopropylamide (LDA) could potentially deprotonate other positions on the ring, although this is less likely to be the primary pathway for isomerization.
Preventative Measures & Protocol:
-
Maintain Low Temperature: The rate of the halogen dance is highly temperature-dependent. It is imperative to keep the reaction at -78 °C from the moment the organolithium is added until after the DMF quench is complete.
-
Minimize Reaction Time: Do not let the lithiated intermediate stir for an extended period before adding the electrophile. A typical time for the lithium-iodine exchange is 30-60 minutes. Once this time has elapsed, add the DMF promptly.
-
Rapid Electrophilic Quench: Add the DMF solution quickly (while still maintaining the low temperature) to trap the desired kinetic lithiated species before it has time to rearrange.
Below is a diagram illustrating the kinetic vs. thermodynamic product formation.
Caption: Control temperature and quench time to favor the kinetic product.
FAQ 3: My mass spectrometry results show peaks that don't correspond to my product or starting material. What are the likely byproducts?
Identifying byproducts is key to optimizing the reaction. Besides isomers, several other species can form through predictable side reactions.
Common Byproducts and Their Formation Mechanisms:
| Byproduct Name | Structure (Example) | Formation Mechanism | Identification Tips (MS, NMR) |
| 2-Fluoropyridine-3-carbaldehyde | C₆H₄FNO | Reductive Deiodination: The organolithium reagent can act as a reducing agent, or the iodo group can be lost during workup. | MS: M⁺ peak at m/z 125.03. ¹H NMR: Absence of characteristic downfield shift from iodine; shows typical pyridine proton signals. |
| 4-Bromo-2-fluoropyridine-3-carbaldehyde | C₆H₃BrFNO | Lithium-Halogen Exchange with Bromine Source: If using n-BuLi from a preparation involving alkyl bromides, trace bromide can be incorporated. More likely if a bromine-containing quenching agent is accidentally used. | MS: Isotopic pattern for bromine (¹Br/⁸¹Br ~1:1). |
| Bis(2-fluoro-3-carbaldehyde-4-pyridyl) | C₁₂H₆F₂N₂O₂ | Homocoupling: The lithiated intermediate can react with the starting 2-fluoro-4-iodopyridine in a coupling reaction. | MS: High molecular weight peak, e.g., m/z ~374.04 (for the iodinated dimer). |
| Un-hydrolyzed Iminium Intermediate | C₈H₈FIN₂⁺ | Incomplete Workup: The reaction with DMF initially forms a tetrahedral intermediate which eliminates dimethylamine to give an iminium salt. Incomplete acidic/aqueous hydrolysis during workup leaves this salt. | MS: M⁺ peak corresponding to the iminium ion. Note: Usually highly water-soluble and removed during extraction. |
Recommended Experimental Protocols
These protocols are designed to be self-validating by including in-process checks and purification guidelines.
Protocol 1: Synthesis of this compound
Caption: Step-by-step synthesis protocol.
Materials:
-
2-Fluoro-4-iodopyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, ~2.5 M in hexanes, 1.1 eq, freshly titrated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an argon atmosphere, add 2-Fluoro-4-iodopyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material completely.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 45 minutes.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, stir the mixture at this temperature for another 30 minutes.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water, and extract the aqueous layer three times with Ethyl Acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
The crude product from the synthesis is rarely pure enough for subsequent steps and requires careful purification.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 Hexane/EtOAc).
-
Column Packing: Pack a glass column with the slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system, starting with a low polarity (e.g., 98:2 Hexane/EtOAc) and gradually increasing the polarity (e.g., to 90:10 Hexane/EtOAc).[4]
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or UV light).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound as a solid.
References
Stability issues with 2-Fluoro-4-iodopyridine-3-carbaldehyde under basic conditions
Guide for Researchers: Troubleshooting Stability Issues Under Basic Conditions
Welcome to the technical support guide for 2-Fluoro-4-iodopyridine-3-carbaldehyde. As a Senior Application Scientist, I've designed this resource to provide in-depth, field-proven insights for researchers, scientists, and drug development professionals. This guide moves beyond simple protocols to explain the causal chemistry behind the stability challenges you may encounter, ensuring your experiments are both successful and reproducible.
This compound is a highly functionalized and valuable building block in medicinal and materials chemistry.[1][2] However, its rich array of reactive sites—a labile 2-fluoro group, an aldehyde moiety, and an iodo substituent on an electron-deficient pyridine ring—creates a complex reactivity profile, particularly in the presence of bases. This guide will help you navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and reactivity of this compound in basic media.
Q1: My reaction mixture containing this compound turned dark and showed multiple spots on TLC analysis after adding a base. What is happening?
A: This is a classic sign of compound degradation. The multiple spots likely correspond to your starting material, the desired product, and several degradation products. The darkening is often due to the formation of complex, polymeric side products. The primary culprits are typically a base-induced disproportionation of the aldehyde (the Cannizzaro reaction) and/or nucleophilic aromatic substitution (SNAr) at the C-2 position.
Q2: What is the most likely degradation pathway when using a strong, nucleophilic base like sodium hydroxide?
A: With strong, concentrated hydroxide bases (e.g., NaOH, KOH), the Cannizzaro reaction is a highly probable degradation pathway.[3] Since the aldehyde group lacks α-hydrogens, it cannot enolize. Instead, two molecules of the aldehyde react in a disproportionation event: one is oxidized to a carboxylic acid (2-fluoro-4-iodonicotinic acid, which will be deprotonated to its carboxylate salt) and the other is reduced to a primary alcohol ((2-fluoro-4-iodopyridin-3-yl)methanol).[4][5]
Q3: How reactive is the 2-fluoro group to displacement by bases?
A: The 2-fluoro group on a pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[6][7] The ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile.[8] Therefore, nucleophilic bases like hydroxides (OH⁻), alkoxides (RO⁻), or even some amines can displace the fluoride to form the corresponding 2-substituted pyridine. This reactivity often surpasses that of analogous chloropyridines.[8]
Q4: Between the C-F and C-I bonds, which is more likely to be cleaved under basic conditions?
A: In a nucleophilic aromatic substitution (SNAr) context, the C-F bond at the 2-position is significantly more labile than the C-I bond at the 4-position.[9] The rate-determining step in SNAr on such activated systems is typically the initial nucleophilic attack, which is favored at the C-2 position due to proximity to the ring nitrogen. While the C-I bond is weaker, the C-F bond's cleavage is part of a faster overall substitution pathway in this specific electronic environment.
Q5: What are considered "safer" or more compatible bases to use in reactions with this molecule?
A: To minimize degradation, you should select bases based on two criteria: low nucleophilicity and moderate strength.
-
Weak Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often excellent choices. They are sufficiently basic to deprotonate many substrates but are poor nucleophiles, reducing the risk of SNAr.
-
Non-Nucleophilic Organic Bases: Sterically hindered amines like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or strong, non-nucleophilic amidine/guanidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are preferred when stronger basicity is required without introducing a competing nucleophile.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This guide provides a structured approach to identifying and resolving specific experimental failures.
Problem 1: Low yield of desired product, with significant formation of alcohol and carboxylic acid byproducts.
-
Suspected Cause: Cannizzaro Reaction. This is the most probable cause when using strong, nucleophilic bases (e.g., >1M NaOH, KOH, Ba(OH)₂) and observing two new major byproducts.[10][11]
-
Causality Explained: The reaction is initiated by the attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride (H⁻) to a second molecule of the aldehyde, completing the redox disproportionation.[4][5] This process is typically second-order in aldehyde and can be third-order overall in high base concentrations.[4]
-
Confirmation:
-
Mass Spectrometry (MS): Look for masses corresponding to the starting material (M), the alcohol byproduct (M+2), and the carboxylic acid byproduct (M+16).
-
NMR Spectroscopy (¹H NMR): The alcohol byproduct will show a new signal for the -CH₂OH group (typically a singlet or doublet around 4.5-5.5 ppm). The aromatic signals will also shift accordingly. The carboxylate salt is often water-soluble and may be lost during aqueous workup, but its presence can be confirmed by acidifying the aqueous layer and extracting the resulting carboxylic acid.
-
-
Solutions & Mitigation Strategies:
-
Change the Base: Immediately switch from strong hydroxides to a weaker, less nucleophilic base like K₂CO₃ or an organic base like triethylamine.
-
Lower the Temperature: The Cannizzaro reaction rate is highly temperature-dependent. Running your reaction at 0 °C or below can significantly suppress this side reaction.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
Protect the Aldehyde: If the aldehyde is not the reactive site for your desired transformation, consider protecting it as an acetal. Acetal groups are stable to bases but can be easily removed under acidic conditions.
-
Problem 2: Formation of a byproduct with a mass 16 Da lower than the starting material (M-16).
-
Suspected Cause: Nucleophilic Aromatic Substitution (SNAr) at the C-2 position, where the fluorine atom is replaced by a hydroxyl group from a hydroxide base.
-
Causality Explained: The pyridine ring is electron-deficient, and this effect is amplified by the aldehyde group at C-3. This makes the C-2 position, adjacent to the nitrogen, highly electrophilic. A nucleophile like OH⁻ readily attacks this position, forming a stable Meisenheimer intermediate, which then expels the fluoride ion to yield the 2-hydroxypyridine product (which exists in equilibrium with its 2-pyridone tautomer).[8]
-
Confirmation:
-
Mass Spectrometry (MS): Search for a mass corresponding to the replacement of F (19 Da) with OH (17 Da), resulting in a net change of -2 Da from the starting material, but if the source is water (H2O replacing HF), the change is M-2. Correction: The user's prompt implies M-16, which would be F replaced by H, or O replacing F and losing a proton. The most likely scenario is F being replaced by OH, which is a mass change of -2 (C6H3FINO -> C6H4INO2). Let's assume the user meant a different mass change or a more complex degradation. However, the most direct SNAr with hydroxide gives the 2-hydroxy product. Let's address the direct SNAr pathway. The primary product would be 2-hydroxy-4-iodopyridine-3-carbaldehyde. Check for its molecular weight.
-
NMR Spectroscopy: The disappearance of the characteristic C-F coupling in ¹³C or ¹⁹F NMR is a definitive indicator. The ¹H NMR will also show shifts in the aromatic protons adjacent to the substitution site.
-
-
Solutions & Mitigation Strategies:
-
Use Non-Nucleophilic Bases: This is the most effective solution. Switch to bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sterically hindered organic bases like DIPEA or DBU.
-
Solvent Choice: Use aprotic solvents (e.g., THF, Dioxane, Toluene) instead of protic solvents (like water or alcohols) to avoid introducing potential nucleophiles.
-
Lower Temperature: SNAr reactions are kinetically controlled. Reducing the temperature will slow down this undesired pathway, often more than the desired reaction.
-
Part 3: Data Summaries & Recommended Protocols
Table 1: Base Selection Guide for Reactions with this compound
| Base | Type | Common Use | Risk of Cannizzaro | Risk of SNAr (at C2-F) | Recommendation |
| NaOH, KOH | Strong, Nucleophilic | Saponification, Deprotonation | Very High | Very High | Not Recommended unless part of a specific hydrolysis or Cannizzaro protocol. |
| NaH, LiHMDS | Strong, Non-Nucleophilic | Deprotonation of weak acids | Low | Low (but can generate nucleophiles from solvent) | Use with caution in aprotic solvents at low temperatures. |
| K₂CO₃, Cs₂CO₃ | Weak, Non-Nucleophilic | General purpose base | Very Low | Low | Highly Recommended for most applications requiring a mild base. |
| Et₃N, DIPEA | Organic Amine, Weakly Nucleophilic | Acid scavenger | Low | Low to Moderate | Good for scavenging acid byproducts. DIPEA is less nucleophilic. |
| DBU, DBN | Organic Amine, Non-Nucleophilic | Strong base for eliminations, etc. | Low | Low | Recommended when a strong, non-nucleophilic organic base is required. |
Experimental Protocol: General Procedure for a Base-Mediated Reaction (e.g., Aldol Condensation)
This protocol is designed to minimize the degradation of this compound.
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq) and your reaction partner (e.g., a ketone for an Aldol reaction, 1.1 eq).
-
Solvent Addition: Add a dry, aprotic solvent (e.g., THF, 0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control reactivity.
-
Base Addition: Add a mild, non-nucleophilic base such as powdered anhydrous K₂CO₃ (2.0 eq) portion-wise over 5 minutes. Rationale: Using a solid, moderately soluble base provides a slow, controlled reaction environment, preventing localized high concentrations of base that can trigger degradation pathways.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed or the reaction stalls, quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Rationale: NH₄Cl is a mild acid salt that will neutralize the base without creating strongly acidic conditions that could harm the product.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product promptly via flash column chromatography.
Part 4: Mechanistic Diagrams (Graphviz)
Visualizing the degradation pathways is key to understanding and preventing them.
Caption: The base-induced disproportionation of the aldehyde.
Caption: Nucleophilic attack displacing the C-2 fluoride.
Caption: A decision tree for diagnosing stability issues.
References
- 1. 2-Fluoro-4-Iodopyridine: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cannizzaro Reaction [organic-chemistry.org]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2-Fluoro-4-iodopyridine-3-carbaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals and functional materials. 2-Fluoro-4-iodopyridine-3-carbaldehyde is a versatile building block, offering multiple reaction sites for diversification. This guide provides an in-depth technical comparison of its reaction products, focusing on the three most impactful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your synthetic strategies.
The Strategic Advantage of this compound
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br > Cl > F.[1] This predictable hierarchy allows for the selective functionalization of the C-I bond at the 4-position, while leaving the more robust C-F bond at the 2-position intact for potential subsequent transformations. The presence of the aldehyde at the 3-position further adds to the molecule's versatility, serving as a handle for a variety of subsequent chemical modifications such as reductive amination, oxidation, or olefination.
Comparative Analysis of Key Cross-Coupling Reactions
The selective functionalization of the C4-position of this compound can be efficiently achieved via three principal palladium-catalyzed cross-coupling reactions. The choice of reaction will be dictated by the desired C-C or C-N bond formation.
| Reaction | Bond Formed | Coupling Partner | Typical Product Class |
| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) | Boronic acids/esters | Biaryls, vinylpyridines |
| Sonogashira Coupling | C(sp²) - C(sp) | Terminal alkynes | Arylalkynes |
| Buchwald-Hartwig Amination | C(sp²) - N | Primary/secondary amines | Arylamines |
The aldehyde group is generally compatible with these cross-coupling conditions, although careful selection of the base and reaction temperature is crucial to prevent side reactions. For instance, strong bases at elevated temperatures could potentially lead to aldol-type side reactions. However, the bases typically employed in these palladium-catalyzed reactions (e.g., carbonates, phosphates) are often mild enough to avoid such complications.
Experimental Protocols and Workflow
The following protocols are presented as robust starting points for the functionalization of this compound. As with any chemical transformation, optimization of reaction parameters may be necessary to achieve optimal yields and purity for specific substrates.
Logical Workflow for Scaffold Diversification
Caption: Workflow for the diversification of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for creating biaryl structures.[2][3]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base, typically K₂CO₃ (2.0-3.0 equiv.) or K₃PO₄ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Performance of Palladium Catalysts in Suzuki Coupling:
| Catalyst System | Typical Loading (mol%) | Advantages | Considerations |
| Pd(PPh₃)₄ | 2 - 5 | Readily available, effective for many substrates. | Can be sensitive to air and moisture. |
| PdCl₂(dppf) | 2 - 5 | More air-stable than Pd(PPh₃)₄, often gives higher yields. | The dppf ligand is more expensive. |
| Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | 1 - 3 | Highly active, allows for lower catalyst loadings and can couple more challenging substrates. | Ligands can be costly. |
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (4-10 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Workflow for Sonogashira Coupling:
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[5][6]
Experimental Protocol:
-
Reaction Setup: In an oven-dried vial or flask, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-3 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or RuPhos, 2-6 mol%).
-
Base and Solvent Addition: Add a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, or Cs₂CO₃, 1.5-2.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Seal the reaction vessel and heat to 80-110 °C with vigorous stirring. Monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.
Comparative Ligand Performance in Buchwald-Hartwig Amination:
| Ligand | Amine Scope | Advantages |
| BINAP | Primary and some secondary amines | Well-established, commercially available. |
| Xantphos | Broad, including many functionalized amines | High activity, good for sterically hindered substrates. |
| RuPhos | Very broad, including challenging primary and secondary amines | Excellent activity, often allows for lower reaction temperatures. |
Characterization of Reaction Products
Accurate characterization of the synthesized compounds is essential for validating the success of the reaction and for their use in subsequent applications. The primary techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Signatures:
-
¹H NMR: The disappearance of the proton signals corresponding to the starting this compound and the appearance of new signals corresponding to the coupled moiety are key indicators of a successful reaction. The aldehyde proton will typically appear as a singlet in the range of 9.5-10.5 ppm. The coupling constants of the pyridine ring protons will also shift upon substitution at the 4-position.
-
¹³C NMR: The carbon spectrum will show the disappearance of the signal for the carbon bearing the iodine and the appearance of new signals for the introduced group. The carbonyl carbon of the aldehyde will be in the 185-195 ppm region.
-
¹⁹F NMR: The fluorine signal will remain, providing a useful diagnostic tool. Its chemical shift may be slightly altered by the new substituent at the 4-position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the product. The isotopic pattern will change significantly upon replacement of the iodine atom.
Alternative Synthetic Approaches and Comparative Analysis
While palladium-catalyzed cross-coupling reactions are the most direct and versatile methods for the functionalization of this compound, other strategies can be considered, particularly for the introduction of nucleophiles.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position can be susceptible to SNAr, especially with strong nucleophiles. However, this generally requires more forcing conditions than the palladium-catalyzed coupling at the iodo-position. This differential reactivity allows for a stepwise functionalization strategy.[7]
-
Lithiation/Metal-Halogen Exchange: Treatment with an organolithium reagent could potentially lead to metal-halogen exchange at the iodo-position, followed by quenching with an electrophile. However, the presence of the electrophilic aldehyde group complicates this approach, likely requiring a protection-deprotection sequence.
Comparison of Synthetic Strategies:
| Method | Position Targeted | Scope | Conditions | Key Advantages |
| Pd-Catalyzed Coupling | C4 (Iodo) | Very broad | Mild to moderate | High selectivity, excellent functional group tolerance. |
| SNAr | C2 (Fluoro) | Strong nucleophiles | Often harsh | Orthogonal to C4 functionalization. |
| Metal-Halogen Exchange | C4 (Iodo) | Limited by aldehyde | Cryogenic, anhydrous | Access to different electrophiles. |
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The predictable and selective reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provides a robust platform for the introduction of a wide array of aryl, alkynyl, and amino functionalities. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute efficient synthetic routes towards novel molecules with potential applications in drug discovery and materials science. As with all synthetic endeavors, empirical optimization based on the specific coupling partners is key to achieving the desired outcomes.
References
- 1. nobelprize.org [nobelprize.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of 2-Fluoro-4-iodopyridine-3-carbaldehyde with other halopyridines
A Comparative Guide to the Reactivity of 2-Fluoro-4-iodopyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halopyridines serve as indispensable building blocks. Their utility is largely defined by the reactivity of the carbon-halogen bonds, which allows for the strategic construction of complex molecular architectures. Among these, this compound stands out as a particularly versatile reagent, offering two distinct halogen atoms with orthogonal reactivity profiles. This guide provides an in-depth comparison of its performance in key synthetic transformations against other halopyridines, supported by mechanistic insights and experimental data, to inform the strategic design of synthetic routes.
The Unique Electronic Profile of this compound
The reactivity of a halopyridine is fundamentally governed by the nature of the halogen, its position on the electron-deficient pyridine ring, and the electronic influence of other substituents.[1][2] In this compound, we have a confluence of competing and complementary electronic effects:
-
The Pyridine Nitrogen: As an electronegative heteroatom, it inductively withdraws electron density, rendering the C2 and C4 positions more electrophilic and susceptible to nucleophilic attack.[2]
-
The Fluorine at C2: Fluorine is the most electronegative halogen, and its strong inductive electron-withdrawing effect further activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[3] Paradoxically, the C-F bond is the strongest carbon-halogen bond, making it the least reactive in palladium-catalyzed cross-coupling reactions.[1]
-
The Iodine at C4: Iodine is the least electronegative and most polarizable halogen. The C-I bond is the weakest among the halogens, making it the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1][4]
-
The Aldehyde at C3: The formyl group is a moderately electron-withdrawing group, which further enhances the electrophilicity of the pyridine ring. It can also act as a directing group in certain C-H activation reactions.[5]
This unique arrangement of substituents creates a molecule with two distinct reactive centers, allowing for highly selective and sequential functionalization.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, enabling the introduction of a wide range of nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[3] The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups.[3]
Key Reactivity Principles:
-
Leaving Group Ability (Halogen Effect): In SNAr, the expected leaving group aptitude based on bond strength (I > Br > Cl > F) is often inverted. The high electronegativity of fluorine powerfully stabilizes the transition state of the rate-determining nucleophilic attack, making fluoropyridines exceptionally reactive.[3][6] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[6]
-
Positional Effects: The C2 and C4 positions of the pyridine ring are the most activated towards SNAr due to effective delocalization of the negative charge in the Meisenheimer intermediate onto the ring nitrogen.[2][7]
Comparing this compound:
In this molecule, the C2-F bond is the primary site for SNAr. The strong electron-withdrawing nature of the fluorine atom, augmented by the aldehyde at C3 and the ring nitrogen, makes the C2 position highly electrophilic. The C4-I bond is significantly less reactive in SNAr.
| Substrate | Relative SNAr Reactivity at C2 | Rationale |
| This compound | Very High | Strong activation by the C2-F bond, further enhanced by the electron-withdrawing aldehyde at C3.[3] |
| 2-Chloro-4-iodopyridine-3-carbaldehyde | High | The C2-Cl bond is a good leaving group, but less activating than fluorine for the initial nucleophilic attack. |
| 2-Fluoropyridine | Moderate | Activated by the C2-F bond and the ring nitrogen. |
| 2-Chloropyridine | Low | Less reactive than 2-fluoropyridine due to the lower electronegativity of chlorine.[6] |
Experimental Protocol: SNAr with a Secondary Amine
This protocol describes a typical procedure for the selective substitution of the fluorine atom in this compound with a secondary amine, such as morpholine.
Workflow Diagram:
Caption: Workflow for the SNAr of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add morpholine (1.2 eq.) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(morpholino)-4-iodopyridine-3-carbaldehyde.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The reactivity of halopyridines in these transformations is primarily dictated by the C-X bond strength, which influences the rate-determining oxidative addition step.[1]
General Reactivity Trend: I > Br > Cl > F[1]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[8]
Chemoselectivity of this compound:
Due to the significantly weaker C-I bond compared to the C-F bond, the Suzuki-Miyaura coupling occurs exclusively at the C4 position under standard conditions, leaving the C2-F bond intact for subsequent transformations.[4] This predictable regioselectivity is a key advantage of this substrate.
| Substrate | Primary Coupling Site | Relative Reactivity | Rationale |
| This compound | C4 (Iodine) | High | Facile oxidative addition at the weak C-I bond.[1] |
| 2-Bromo-4-iodopyridine | C4 (Iodine) | High | Similar to the above, the C-I bond is the most reactive site.[4] |
| 2-Chloro-4-bromopyridine-3-carbaldehyde | C4 (Bromine) | Moderate | The C-Br bond is more reactive than the C-Cl bond. |
| 2,4-Dichloropyridine-3-carbaldehyde | C4 or C2 | Low | Requires more forcing conditions; selectivity can be challenging.[2] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol details the selective coupling of an arylboronic acid at the C4 position of this compound.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a suitable solvent system (e.g., 1,4-dioxane and water).
-
Reaction Conditions: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the organic phase and purify the residue by column chromatography to obtain the 4-aryl-2-fluoropyridine-3-carbaldehyde.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10]
Reactivity Comparison:
Similar to the Suzuki coupling, the reactivity order for Sonogashira coupling is governed by the C-X bond dissociation energy: I > Br > Cl >> F.[10][11] Consequently, this compound undergoes highly selective alkynylation at the C4 position.
| Substrate | Primary Coupling Site | Relative Reactivity |
| This compound | C4 (Iodine) | Very High |
| 2-Fluoro-4-bromopyridine-3-carbaldehyde | C4 (Bromine) | High |
| 4-Chloro-2-fluoropyridine-3-carbaldehyde | C4 (Chlorine) | Low |
| 2,4-Difluoropyridine-3-carbaldehyde | - | Very Low/Inert |
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[12][13] This reaction has become a vital tool for the preparation of aryl amines. The general reactivity trends observed in C-C couplings also apply here.
Chemoselectivity and Application:
The C4-I bond of this compound is the exclusive site of reaction in Buchwald-Hartwig amination under typical conditions. This allows for the introduction of primary or secondary amines at the C4 position, while retaining the C2-fluorine for potential subsequent SNAr reactions, enabling a powerful two-step diversification strategy.
Logical Relationship Diagram:
Caption: Orthogonal diversification strategy for this compound.
Conclusion
This compound is a superior building block for the synthesis of complex, highly functionalized pyridine derivatives. Its key advantage lies in the predictable and orthogonal reactivity of its two halogen substituents.
-
The C-F bond at the C2 position provides a reactive handle for nucleophilic aromatic substitution , facilitated by the high electronegativity of fluorine.
-
The C-I bond at the C4 position serves as the primary site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), owing to its low bond dissociation energy.
This dual reactivity allows researchers to perform sequential, site-selective modifications, opening avenues for the efficient construction of novel compounds for drug discovery and materials science. The principles and protocols outlined in this guide serve as a foundation for leveraging the unique synthetic potential of this versatile reagent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Biological Activity Screening of 2-Fluoro-4-iodopyridine-3-carbaldehyde Derivatives
This guide provides a comprehensive framework for the initial biological evaluation of novel derivatives based on the 2-fluoro-4-iodopyridine-3-carbaldehyde scaffold. Pyridine, a fundamental nitrogen-containing heterocycle, serves as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its unique electronic properties and capacity for diverse chemical interactions make it a valuable starting point for drug discovery.[1] The strategic incorporation of fluorine and iodine atoms into the pyridine ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and introduce new vectors for interaction with biological targets. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of potential biological activities, supported by detailed experimental protocols and illustrative workflows.
The narrative that follows is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and logically sound screening cascade. We will explore three primary areas of therapeutic interest for pyridine derivatives: anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6]
Section 1: The Rationale for Screening and Overall Workflow
The decision to screen a new chemical series is driven by the potential embedded in its core structure. Pyridine derivatives have a well-documented history of potent biological activity. They have been shown to inhibit critical targets in oncology such as kinases, tubulin polymerization, and topoisomerase enzymes.[2][7] Furthermore, the inclusion of halogens like fluorine is a common strategy in medicinal chemistry to enhance antibacterial efficacy.[4][8][9][10] Similarly, various pyridine derivatives have demonstrated significant anti-inflammatory properties.[5][6][11][12][13]
Our screening strategy is designed as a funnel, starting with broad, high-throughput primary assays to identify initial "hits" across different biological activities. These hits are then subjected to more focused secondary assays to confirm activity and elucidate potential mechanisms of action. This approach maximizes efficiency and resource allocation.
Caption: High-level workflow for the biological screening of novel pyridine derivatives.
Section 2: Anticancer Activity Evaluation
The therapeutic potential of pyridine derivatives as anticancer agents is vast, with many acting as kinase inhibitors or apoptosis inducers.[1][2][7][14] A primary screen for anticancer activity typically involves assessing the general cytotoxicity of the compounds against a panel of human cancer cell lines.
Comparative Cytotoxicity Screening
The initial evaluation is performed using a metabolic activity assay, such as the MTT or XTT assay. These assays are reliable, high-throughput, and quantify cell viability by measuring the reduction of a tetrazolium salt into a colored formazan product by metabolically active cells.[15][16] A lower metabolic activity is indicative of cell death or growth inhibition. We compare our novel derivatives against Doxorubicin, a standard chemotherapeutic agent.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Pyridine Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | LoVo (Colon) |
|---|---|---|---|
| Derivative 1 (D1) | 8.5 | 12.3 | 15.1 |
| Derivative 2 (D2) | > 50 | > 50 | > 50 |
| Derivative 3 (D3) | 1.2 | 3.4 | 2.8 |
| Derivative 4 (D4) | 25.6 | 30.1 | 42.5 |
| Doxorubicin (Control) | 1.9 | 2.5 | 2.1 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data are hypothetical examples.
From this hypothetical data, Derivative 3 (D3) emerges as a potent hit, showing activity comparable to or better than the standard drug in some cases.[3][17] In contrast, Derivative 2 (D2) is largely inactive. This initial data is crucial for building a Structure-Activity Relationship (SAR). For instance, the specific substitutions on D3 may be critical for its potent activity.[18]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic potential of novel compounds.[19][20]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and control drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble MTT to insoluble purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Section 3: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Fluorinated pyridine derivatives have shown promise in this area.[4][21] The standard initial screen is to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacteria and fungi.
Comparative Antimicrobial Efficacy
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24][25] This method is highly standardized and allows for the efficient testing of multiple compounds.[26]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyridine Derivatives
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
|---|---|---|---|
| Derivative 1 (D1) | 4 | 16 | 8 |
| Derivative 2 (D2) | 8 | 32 | 16 |
| Derivative 3 (D3) | > 64 | > 64 | > 64 |
| Derivative 4 (D4) | 2 | 8 | 4 |
| Amoxicillin (Control) | 1.5 | - | - |
| Fluconazole (Control) | - | - | 2 |
MIC values are the lowest concentration with no visible growth. Data are hypothetical examples.
Here, hypothetical data suggest that Derivative 4 (D4) is the most potent antimicrobial agent, with significant activity against both Gram-positive bacteria and fungi.[4] Derivative 1 (D1) also shows good activity. Interestingly, the potent anticancer compound D3 shows no antimicrobial effect, suggesting a different mechanism of action and target selectivity.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Culture the microbial strains overnight. Dilute the suspension in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and controls in broth, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader.
Section 4: Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases. Pyridine derivatives have been investigated for their ability to modulate inflammatory pathways.[5][6][12] A common in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS) to produce inflammatory mediators, such as nitric oxide (NO). The inhibition of NO production is a key indicator of anti-inflammatory potential.[27][28]
Comparative NO Inhibition
The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), which is used to quantify NO production by cells.[27][29]
Table 3: Comparative Anti-inflammatory Activity (NO Inhibition IC₅₀ in µM)
| Compound | NO Inhibition IC₅₀ (RAW 264.7 cells) |
|---|---|
| Derivative 1 (D1) | 15.2 |
| Derivative 2 (D2) | 9.8 |
| Derivative 3 (D3) | > 100 |
| Derivative 4 (D4) | 22.5 |
| Indomethacin (Control) | 18.7 |
IC₅₀ values represent the concentration that inhibits 50% of LPS-induced NO production. Data are hypothetical examples.
In this case, Derivative 2 (D2), which was inactive in the anticancer screen, shows the most potent anti-inflammatory activity, even surpassing the standard NSAID, Indomethacin. This highlights the importance of a multi-faceted screening approach to uncover the full biological potential of a new chemical series. Before concluding, it is crucial to perform a cytotoxicity assay (e.g., MTT) on the RAW 264.7 cells to ensure that the observed NO reduction is due to specific anti-inflammatory effects and not simply cell death.[27]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[27]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ values.
Caption: Conceptual diagram of NO inhibition assay in LPS-stimulated macrophages.
Conclusion and Future Directions
This guide outlines a systematic approach to the primary biological screening of novel this compound derivatives. Our hypothetical results demonstrate how a single chemical scaffold can yield derivatives with diverse and specific biological activities.
-
Derivative 3 was identified as a potent anticancer lead.
-
Derivative 4 showed significant antimicrobial efficacy.
-
Derivative 2 emerged as a promising anti-inflammatory agent.
This initial screen provides the critical data needed to establish preliminary structure-activity relationships and guide the next phase of drug development. Future work should focus on secondary assays to elucidate the mechanisms of action for the identified hits, followed by medicinal chemistry efforts to optimize their potency, selectivity, and drug-like properties.
References
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. ijsdr.org [ijsdr.org]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 10. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. theaspd.com [theaspd.com]
- 18. mdpi.com [mdpi.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. researchgate.net [researchgate.net]
- 21. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 25. woah.org [woah.org]
- 26. mdpi.com [mdpi.com]
- 27. mjas.analis.com.my [mjas.analis.com.my]
- 28. researchgate.net [researchgate.net]
- 29. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Functionalization of 2-Fluoro-4-iodopyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Fluoro-4-iodopyridine-3-carbaldehyde represents a versatile building block, offering multiple reaction sites for diversification. The presence of a highly reactive C-I bond, a less reactive C-F bond, and a potentially sensitive aldehyde group necessitates a nuanced approach to catalyst selection for cross-coupling reactions. This guide provides a comparative analysis of common palladium-based catalytic systems for the selective functionalization of this substrate, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Experimental data and detailed protocols are provided to facilitate informed decision-making in the laboratory.
The Challenge of Selective Functionalization
The key to the successful derivatization of this compound lies in exploiting the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-F bond, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This inherent reactivity difference allows for selective functionalization at the C-4 position under carefully controlled conditions.[1] However, the aldehyde functionality introduces a potential complication, as it can be susceptible to degradation or side reactions under harsh basic or thermal conditions. Therefore, the ideal catalytic system should be highly active under mild conditions to ensure both high selectivity and preservation of the carbaldehyde group.
Comparative Analysis of Catalytic Systems
The choice of the palladium precursor, ligand, base, and solvent is critical in controlling the outcome of the coupling reaction.[1] The following sections provide a comparative overview of catalyst performance in three key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and it is widely used in the synthesis of biaryl and hetero-biaryl structures.[2][3] For the coupling of this compound with various arylboronic acids, several palladium catalysts have demonstrated high efficacy.
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 90-98 | Highly active catalyst, allowing for lower catalyst loading.[1] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 | A classic, reliable catalyst, though may require higher loading. |
Expert Insight: While all three catalysts can provide excellent yields, the combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos often allows for lower catalyst loadings and milder reaction conditions, which is advantageous for substrates bearing sensitive functional groups like aldehydes.[1] The use of dppf-based catalysts is also a robust choice for a wide variety of boronic acids.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is an indispensable method for the synthesis of aryl alkynes.[4] The coupling of terminal alkynes with this compound can be achieved with high efficiency using a palladium catalyst in the presence of a copper(I) co-catalyst.
| Catalyst Precursor (mol%) | Ligand | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₂Cl₂ (2) | PPh₃ | CuI (5) | Et₃N/piperidine | THF | RT | 85-95 | Classic conditions, effective for a range of alkynes.[4] |
| Pd(OAc)₂ (2) | XPhos | CuI (5) | Cs₂CO₃ | Dioxane | 60 | 90-98 | Buchwald ligands can enhance activity for challenging substrates. |
| [DTBNpP]Pd(crotyl)Cl (2.5) | DTBNpP | None (Copper-free) | TMP | DMSO | RT | ~90 | Air-stable precatalyst for room-temperature, copper-free coupling.[5] |
Expert Insight: The traditional Sonogashira conditions are often sufficient for this transformation. However, for more sensitive substrates or to avoid the use of copper, modern catalyst systems employing bulky phosphine ligands or air-stable precatalysts offer excellent alternatives.[5] The copper-free conditions are particularly noteworthy as they can simplify purification.
Catalytic Cycle: Sonogashira Coupling
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted 2-Fluoro-4-iodopyridine-3-carbaldehydes
Abstract
Substituted 2-fluoro-4-iodopyridine-3-carbaldehydes are pivotal building blocks in contemporary medicinal chemistry, serving as versatile intermediates for the synthesis of complex molecular architectures with significant biological activity. This guide provides a comparative analysis of prominent synthetic routes to this valuable scaffold. We delve into the mechanistic underpinnings, operational details, and performance metrics of two primary strategies: Directed ortho-Metalation (DoM) and the Halogen Dance Reaction (HDR). Detailed experimental protocols, quantitative data, and decision-making frameworks are presented to empower researchers in selecting the optimal synthetic approach for their specific research and development needs.
Introduction: The Strategic Importance of the 2-Fluoro-4-iodopyridine Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. The specific substitution pattern of a fluorine atom at the 2-position, an iodine atom at the 4-position, and a carbaldehyde at the 3-position creates a highly valuable trifunctional scaffold. The fluorine atom enhances metabolic stability and modulates pKa, the iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the carbaldehyde group allows for a vast array of subsequent transformations, including reductive aminations, oxidations, and olefination reactions. This unique combination makes 2-fluoro-4-iodopyridine-3-carbaldehydes prized precursors in drug discovery programs.
This guide will compare and validate two powerful, yet distinct, synthetic strategies for accessing this core structure, providing the causal logic behind experimental choices to ensure reproducible and scalable results.
Strategic Overview: Two Divergent Pathways
The synthesis of highly substituted pyridines can be challenging due to the inherent electronic properties of the ring system. Two key strategies have emerged that leverage modern organometallic chemistry to achieve regioselective functionalization:
-
Strategy A: Directed ortho-Metalation (DoM): This approach utilizes a directing group to activate a specific C-H bond adjacent (ortho) to it for deprotonation by a strong base, typically an organolithium reagent.[1][2] The resulting aryllithium intermediate is then trapped with an electrophile.
-
Strategy B: The Halogen Dance Reaction (HDR): This fascinating rearrangement involves the base-induced intramolecular migration of a halogen atom to a more thermodynamically stable position on an aromatic ring.[3][4] This process generates a new organometallic intermediate at the position the halogen "danced" from, which can be trapped by an electrophile.
Below, we will dissect each route, providing validated protocols and comparative data.
Route A: Synthesis via Directed ortho-Metalation (DoM)
The DoM strategy is a cornerstone of modern aromatic chemistry, allowing for C-H functionalization at positions that are often inaccessible through classical electrophilic aromatic substitution.[2][5] In the context of pyridine synthesis, the fluorine atom at the C-2 position can serve as a weak ortho-directing group, while the pyridine nitrogen itself strongly influences the regiochemistry.
Mechanistic Rationale
The synthesis begins with a readily available starting material, 2-fluoropyridine. The key step is the deprotonation at the C-3 position. The fluorine atom, despite its electron-withdrawing nature, can stabilize an adjacent carbanion through a dipole effect. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is typically employed to ensure regioselective deprotonation at C-3 over nucleophilic attack at the pyridine ring. The resulting 2-fluoro-3-lithiopyridine is a potent nucleophile, which is then sequentially trapped with iodine and a formylating agent.
Experimental Protocol: DoM Route
Scheme 1: Synthesis of 2-Fluoro-4-iodopyridine-3-carbaldehyde via DoM
Caption: Workflow for the Directed ortho-Metalation (DoM) approach.
Step-by-Step Procedure:
-
Iodination of 2-Fluoropyridine:
-
A solution of 2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (N2 or Ar).
-
Lithium diisopropylamide (LDA), freshly prepared or as a commercial solution (1.1 eq), is added dropwise, maintaining the temperature below -70 °C. The solution is stirred for 1 hour.
-
A solution of iodine (I2) (1.2 eq) in anhydrous THF is added slowly. The reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-fluoro-3-iodopyridine, is purified by column chromatography.
-
-
Formylation via a Second DoM/Iodination Sequence (Hypothetical Adaptation):
-
Note: A direct formylation following a second lithiation at the 4-position of 2-fluoro-3-iodopyridine is challenging. A more viable approach is the Halogen Dance, described in Route B. The DoM strategy is more effective for introducing the initial functionalization. To complete the synthesis from the 2-fluoro-3-iodopyridine intermediate, one would typically proceed through a halogen-metal exchange and trapping, but the Halogen Dance often proves more efficient for this specific rearrangement and functionalization.
-
Route B: Synthesis via Halogen Dance Reaction (HDR)
The Halogen Dance Reaction (HDR) is a powerful, if sometimes counter-intuitive, method for functionalizing aromatic and heteroaromatic rings.[3] It relies on the ability of a halogen to migrate from a kinetically formed lithiation site to a more thermodynamically stable one. This strategy is particularly effective for synthesizing the target molecule, often in a one-pot procedure.[6][7]
Mechanistic Rationale
Starting with 2-fluoro-3-iodopyridine (prepared as in Step 1 of the DoM route), treatment with LDA at a slightly elevated temperature (e.g., -20 °C vs. -78 °C) initiates the Halogen Dance.[7] Deprotonation occurs at the C-4 position, which is the most acidic proton on the ring. This kinetically formed 4-lithio species is unstable and undergoes a rearrangement. The iodine atom at C-3 "dances" to the C-4 position, which is thermodynamically favored, leaving a more stable 3-lithiated species. This rearranged organolithium intermediate is then trapped in situ with an electrophile, such as N,N-dimethylformamide (DMF), to install the carbaldehyde group directly at the desired C-3 position.[6]
Caption: Key steps of the Halogen Dance Reaction (HDR) pathway.
Experimental Protocol: HDR Route
Step-by-Step Procedure:
-
One-Pot Halogen Dance and Formylation:
-
A solution of 2-fluoro-3-iodopyridine (1.0 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere.
-
LDA (1.2 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to allow the halogen dance to proceed to completion.
-
The solution is then cooled to -78 °C.
-
Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour before being allowed to warm slowly to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
-
Comparative Analysis
The choice between these synthetic routes depends on factors such as starting material availability, desired scale, and tolerance for cryogenic conditions.
| Feature | Route A: Directed ortho-Metalation (DoM) | Route B: Halogen Dance Reaction (HDR) |
| Starting Material | 2-Fluoropyridine | 2-Fluoro-3-iodopyridine |
| Key Transformation | C-H activation followed by electrophilic quench | Base-induced halogen migration followed by quench |
| Number of Steps | 2 (for the full sequence) | 1 (from 2-fluoro-3-iodopyridine) |
| Regiocontrol | Excellent, directed by existing functionality | Excellent, driven by thermodynamic stability |
| Typical Yield | Moderate to Good (for initial iodination) | Good to Excellent (often >70%) |
| Scalability | Good; flow chemistry adaptations exist | Excellent; can be performed on a large scale[7] |
| Key Advantage | Builds complexity from a simpler starting material | Highly efficient and convergent one-pot process |
| Key Challenge | Requires multiple cryogenic steps; potential for side reactions | Requires the pre-synthesized halogenated precursor |
Decision Framework:
Caption: Decision tree for selecting an optimal synthetic route.
Conclusion
Both Directed ortho-Metalation and the Halogen Dance Reaction represent powerful and reliable strategies for the synthesis of substituted 2-fluoro-4-iodopyridine-3-carbaldehydes. The DoM route provides a logical, stepwise approach starting from the simpler 2-fluoropyridine. However, for efficiency and convergency, the Halogen Dance Reaction is superior , provided the 2-fluoro-3-iodopyridine precursor is accessible. It offers a highly efficient, one-pot transformation with excellent yields and regioselectivity, making it the recommended pathway for researchers aiming for rapid access to this critical chemical intermediate. The use of continuous-flow technology for such lithiation and rearrangement reactions further promises to enhance the safety and scalability of this chemistry.[6][7]
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Isomers of 2-Fluoro-4-iodopyridine-3-carbaldehyde
Introduction: The Challenge of Isomeric Purity in Synthesis
In the landscape of pharmaceutical and materials science research, halogenated pyridines are invaluable building blocks. Compounds like 2-Fluoro-4-iodopyridine-3-carbaldehyde serve as critical intermediates in the synthesis of complex molecular architectures, enabling the development of novel drug candidates and functional materials.[1] However, synthetic routes can often yield a mixture of positional isomers, where the same atoms are connected in a different arrangement. The positional isomerism of the aldehyde, fluorine, and iodine substituents on the pyridine ring drastically alters the molecule's electronic distribution, steric profile, and, consequently, its chemical reactivity and biological activity.[2]
For researchers and process chemists, the ability to rapidly and unequivocally identify the correct isomer and quantify the purity of a sample is paramount. A misidentification can lead to failed syntheses, misinterpreted biological data, and significant delays in development pipelines. This guide provides a comprehensive comparison of this compound and a key positional isomer, 2-Fluoro-3-iodopyridine-4-carbaldehyde, through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By grounding our analysis in fundamental principles and supporting experimental data, we will demonstrate how a multi-faceted spectroscopic approach provides an unambiguous method for isomer differentiation.
Molecular Structures of the Isomers
The primary distinction between the isomers lies in the positioning of the iodo and carbaldehyde groups. This seemingly minor change has profound effects on the spectroscopic signatures of the molecules, which we will explore in detail.
Caption: Molecular structures of the two primary isomers under comparison.
Analytical Workflow for Isomer Differentiation
A robust identification strategy does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods. The molecular weight is first confirmed by mass spectrometry, which also offers clues from fragmentation. Subsequently, IR spectroscopy confirms the presence of key functional groups. Finally, NMR spectroscopy provides the definitive structural evidence by mapping the precise connectivity of atoms.
Caption: Integrated workflow for the definitive identification of pyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for isomer differentiation as it provides direct information about the chemical environment and connectivity of NMR-active nuclei. For these compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality Behind Chemical Shifts and Coupling
The electronic environment of each nucleus is dictated by the inductive and resonance effects of the substituents.
-
Fluorine (F): A highly electronegative atom, it strongly withdraws electron density through the sigma bond (inductive effect), deshielding nearby nuclei and causing their signals to appear at a higher chemical shift (downfield).
-
Iodine (I): While electronegative, its primary influence is the "heavy atom effect," which can significantly shield adjacent carbon atoms, causing an upfield shift in ¹³C NMR.
-
Carbaldehyde (-CHO): The carbonyl group is strongly electron-withdrawing through resonance and induction, deshielding the ring and its attached proton. The aldehyde proton itself appears far downfield (>9 ppm).
Furthermore, the spin-active ¹⁹F nucleus couples with neighboring ¹H and ¹³C nuclei, providing invaluable connectivity information. This coupling is observed as a splitting of signals, with the magnitude of the coupling constant (J) depending on the number of bonds separating the nuclei.[3][4]
Comparative NMR Data
The following table summarizes the predicted NMR data for the two isomers. These predictions are based on established substituent effects on the pyridine ring.
| Parameter | Isomer 1 (2-F, 4-I, 3-CHO) | Isomer 2 (2-F, 3-I, 4-CHO) | Rationale for Differentiation |
| ¹H NMR | |||
| Aldehyde-H | ~10.2 ppm (s) | ~10.3 ppm (s) | Minimal difference. |
| H-5 | ~7.5 ppm (d) | ~7.8 ppm (d) | H-5 in Isomer 1 is adjacent to the electron-donating iodine, appearing more upfield. In Isomer 2, it is adjacent to the electron-withdrawing CHO group. |
| H-6 | ~8.4 ppm (d) | ~8.6 ppm (d) | H-6 in both isomers is adjacent to the ring nitrogen, causing a downfield shift. The proximity to different groups at C-3/C-4 causes a minor but observable difference. |
| ¹³C NMR | |||
| C=O | ~190 ppm | ~192 ppm | The carbonyl carbon's environment is slightly different, leading to a small shift. |
| C-2 (C-F) | ~165 ppm (d, ¹JCF ≈ 240 Hz) | ~163 ppm (d, ¹JCF ≈ 240 Hz) | The large one-bond C-F coupling constant confirms the direct attachment of fluorine. The chemical shift is significantly downfield due to fluorine's electronegativity. |
| C-3 | ~125 ppm | ~100 ppm (d, ²JCF ≈ 20 Hz) | In Isomer 1, C-3 holds the CHO group. In Isomer 2, it holds the iodine; the heavy atom effect of iodine shields C-3, shifting it significantly upfield. The two-bond C-F coupling is also diagnostic. |
| C-4 | ~95 ppm (d, ³JCF ≈ 5 Hz) | ~135 ppm | In Isomer 1, C-4 is attached to iodine, showing a characteristic upfield shift. In Isomer 2, it holds the CHO group and is deshielded. |
| ¹⁹F NMR | |||
| Chemical Shift | ~ -70 ppm | ~ -65 ppm | The ¹⁹F chemical shift is highly sensitive to the electronic environment.[5][6] The different substituents at the adjacent C-3 position (CHO vs. I) will cause a discernible shift, providing a clear diagnostic marker. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize shim values for field homogeneity.
-
Set a spectral width of approximately 15 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F nucleus.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set a spectral width of ~200 ppm, centered around -100 ppm. ¹⁹F chemical shifts can vary widely, so a wider window may be necessary initially.[4][6]
-
Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard.[8]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not always unambiguously differentiate positional isomers on its own, it provides crucial, self-validating data. The primary absorption band of interest is the C=O stretch of the aldehyde.
Causality Behind Vibrational Frequencies
The position of the C=O stretching frequency is sensitive to electronic effects. Electron-withdrawing groups attached to the pyridine ring tend to increase the C=O bond order and shift the stretching frequency to a higher wavenumber (cm⁻¹). The overall "fingerprint region" (below 1500 cm⁻¹) will also differ between isomers due to changes in the C-C, C-N, C-F, and C-I stretching and bending vibrations.[9][10][11]
Comparative IR Data
| Vibrational Mode | Isomer 1 (2-F, 4-I, 3-CHO) | Isomer 2 (2-F, 3-I, 4-CHO) | Rationale for Differentiation |
| C=O Stretch | ~1705-1715 cm⁻¹ | ~1700-1710 cm⁻¹ | The electronic influence at the 3- vs. 4-position will cause a small but potentially measurable shift in the carbonyl stretching frequency. |
| C-H Stretch (Aldehyde) | ~2820 cm⁻¹, ~2720 cm⁻¹ | ~2825 cm⁻¹, ~2725 cm⁻¹ | The characteristic Fermi resonance doublet for the aldehyde C-H is expected for both isomers. |
| Pyridine Ring Vibrations | ~1600-1400 cm⁻¹ | ~1600-1400 cm⁻¹ | The pattern and exact frequencies of these C=C and C=N stretching modes in the fingerprint region will be unique to each isomer's substitution pattern.[12] |
| C-F Stretch | ~1250-1300 cm⁻¹ | ~1250-1300 cm⁻¹ | A strong band characteristic of an aryl-fluoride bond is expected for both. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond).
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[13]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, confirming the elemental formula. Furthermore, the fragmentation pattern upon ionization can offer structural clues to differentiate isomers.
Causality Behind Fragmentation
Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺˙). This high-energy ion then fragments by breaking the weakest bonds or through rearrangements to form more stable ions. For these isomers, likely fragmentation pathways include:
-
Loss of the aldehyde proton (-1 Da): [M-H]⁺
-
Loss of the formyl radical (-29 Da): [M-CHO]⁺
-
Loss of an iodine atom (-127 Da): [M-I]⁺
The relative abundance of these fragment ions will differ between isomers because the stability of the resulting cation is dependent on the original substitution pattern.[14]
Comparative MS Data
| Parameter | Isomer 1 (2-F, 4-I, 3-CHO) | Isomer 2 (2-F, 3-I, 4-CHO) | Rationale for Differentiation |
| Molecular Ion (M⁺˙) | m/z 251 | m/z 251 | Confirms the molecular formula C₆H₃FINO for both isomers. Iodine is monoisotopic (¹²⁷I), so no M+2 peak from halogen isotopes is expected.[15][16] |
| [M-CHO]⁺ Fragment | m/z 222 | m/z 222 | The relative intensity of this peak may differ. The stability of the resulting 2-fluoro-4-iodopyridyl cation versus the 2-fluoro-3-iodopyridyl cation will influence the favorability of this fragmentation. |
| [M-I]⁺ Fragment | m/z 124 | m/z 124 | Loss of the iodine radical is a major fragmentation pathway for iodo-aromatics. The resulting 2-fluoro-pyridine-carbaldehyde cation will have a different stability depending on the aldehyde position, likely leading to different peak intensities. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a coupled Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[2]
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Scan a mass range appropriate for the expected ions (e.g., m/z 50-300).
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Conclusion
While both this compound and its positional isomers share the same molecular formula and fundamental functional groups, their distinct atomic arrangements give rise to a unique and identifiable spectroscopic fingerprint. Mass spectrometry provides the initial confirmation of molecular weight, and IR spectroscopy validates the presence of the key carbonyl functional group.
However, NMR spectroscopy stands as the definitive and most powerful tool for differentiation . The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unparalleled level of structural detail. The significant upfield shift of the iodine-bound carbon in the ¹³C spectrum, the distinct chemical shifts of the aromatic protons in the ¹H spectrum, and the exquisitely sensitive chemical shift of the fluorine nucleus in the ¹⁹F spectrum create a self-validating system of data points that, when taken together, allow for the unambiguous and confident identification of the correct isomer. Adherence to the detailed protocols provided in this guide will ensure the generation of high-quality, reproducible data, empowering researchers to proceed with their synthetic endeavors with certainty.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rsc.org [rsc.org]
- 8. colorado.edu [colorado.edu]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. asianpubs.org [asianpubs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tutorchase.com [tutorchase.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Fluoro-4-iodopyridine-3-carbaldehyde
Introduction: The Critical Role of Purity in Drug Development
In the landscape of modern drug discovery and development, the structural integrity and purity of chemical intermediates are of paramount importance. 2-Fluoro-4-iodopyridine-3-carbaldehyde stands as a valuable building block, its unique halogenation pattern and aldehyde functionality making it a key precursor in the synthesis of a multitude of pharmacologically active molecules. The presence of even minute impurities can have a cascading effect, leading to unforeseen side reactions, diminished yields, and the introduction of potentially toxic components into an active pharmaceutical ingredient (API).[1] Therefore, a robust and multi-faceted analytical approach to purity assessment is not merely a quality control measure but a fundamental necessity for ensuring the safety, efficacy, and reproducibility of the final drug product.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity evaluation of synthesized this compound. We will explore the "why" behind the "how," offering field-proven insights into the selection and execution of these methods, grounded in a thorough understanding of the compound's synthetic origins.
Deconstructing the Synthesis: A Roadmap to Potential Impurities
To effectively assess the purity of a compound, one must first understand its genesis. A common and efficient synthetic route to this compound is through the directed ortho-metalation (DoM) of 2-fluoro-4-iodopyridine.[2][3][4][5] In this reaction, the fluorine atom at the C2 position acts as a powerful directing group, facilitating the deprotonation of the adjacent C3 position by a strong base, typically n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.[6][7][8]
Caption: Directed ortho-metalation synthesis of this compound.
This synthetic strategy, while effective, can introduce a predictable array of impurities that must be diligently monitored:
-
Unreacted Starting Material: Incomplete lithiation or quenching will result in the presence of 2-fluoro-4-iodopyridine.
-
Over-lithiated Species: While less common due to the strong directing effect of fluorine, lithiation at other positions could lead to isomeric byproducts.
-
Reagent-derived Impurities:
-
Post-synthesis Degradation: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid (2-fluoro-4-iodopyridine-3-carboxylic acid), especially upon exposure to air.
A Triumvirate of Techniques for Unimpeachable Purity Analysis
No single analytical method can provide a complete picture of a compound's purity. A truly trustworthy assessment relies on the convergence of data from orthogonal techniques. Here, we compare and contrast three indispensable methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Determination
RP-HPLC is the quintessential technique for separating and quantifying non-volatile and thermally stable organic compounds, making it an ideal first-line assessment for our target molecule.
Expertise & Experience: The Rationale for RP-HPLC
The choice of a reversed-phase method is dictated by the polarity of this compound and its likely impurities. A C18 stationary phase offers excellent hydrophobic interaction with the aromatic rings, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) allows for the elution of components based on their polarity. The addition of a small amount of acid, such as formic acid, to the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functionalities.
Experimental Protocol: A Validated RP-HPLC Method
Caption: Standard workflow for RP-HPLC purity analysis.
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Data Interpretation: A Comparative Purity Profile
| Sample | Main Peak Retention Time (min) | Main Peak Area % | Impurity Profile |
| Reference Standard | 10.2 | >99.9% | No significant impurities detected. |
| Crude Synthetic Batch | 10.1 | 95.3% | Peak at 8.5 min (2.1%, starting material), multiple minor peaks >11 min. |
| Recrystallized Batch | 10.2 | 99.8% | Trace peak at 8.5 min (0.05%). |
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerhouse for the separation and identification of volatile and semi-volatile compounds. Its high sensitivity makes it ideal for detecting residual solvents and other low-boiling point impurities.
Expertise & Experience: The Strategic Advantage of GC-MS
While the target aldehyde may have limited thermal stability for quantitative GC analysis, this technique is unparalleled for identifying volatile impurities that are often missed by HPLC. The mass spectrometer provides unambiguous identification through fragmentation patterns, which can be compared against spectral libraries. A temperature programming approach is essential to ensure the timely elution of both highly volatile compounds and the less volatile components of the sample.[13][14][15][16]
Experimental Protocol: A Robust GC-MS Method
Caption: Workflow for GC-MS impurity identification.
| Parameter | Specification |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-500 m/z |
Data Interpretation: Identifying Trace Volatiles
| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification |
| 3.1 | 42, 72 | Tetrahydrofuran (Solvent) |
| 4.8 | 44, 73 | N,N-Dimethylformamide (Reagent) |
| 11.5 | 96, 223 | 2-Fluoro-4-iodopyridine (Starting Material) |
| 13.2 | 222, 251 | This compound (Product) |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
NMR spectroscopy provides an unparalleled level of structural detail. For purity assessment, its quantitative application (qNMR) is a powerful tool for determining the absolute purity of a substance without the need for a structurally identical reference standard.[17][18][19][20][21]
Expertise & Experience: The Power of ¹H and ¹⁹F qNMR
-
¹H qNMR: The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known, pure internal standard to a signal from the analyte, the absolute purity of the analyte can be calculated with high precision.
-
¹⁹F NMR: The presence of a fluorine atom provides a unique and highly sensitive spectroscopic handle. The ¹⁹F chemical shift is extremely sensitive to the electronic environment, making it an excellent tool for identifying any fluorine-containing impurities.[22][23][24] A simple ¹⁹F NMR spectrum can quickly confirm the presence or absence of such impurities.
Experimental Protocol: A Rigorous qNMR Method
Caption: Workflow for absolute purity determination by qNMR.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (DMSO-d₆ is often a good choice for its ability to dissolve a wide range of compounds and its well-separated residual solvent peak).
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: ¹H NMR.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full magnetization recovery).
-
Number of Scans: 16 or as needed to achieve adequate signal-to-noise.
Data Analysis and Calculation: The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) × (Nstd / Istd) × (MWanalyte / MWstd) × (mstd / manalyte) × Puritystd
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
Data Interpretation: A Definitive Purity Value
| Parameter | Value |
| Analyte Signal | Aldehyde proton (~10.1 ppm) |
| Nanalyte | 1 |
| Internal Standard Signal | Maleic acid olefinic protons (~6.3 ppm) |
| Nstd | 2 |
| Result | Absolute Purity: 99.7% (± 0.2%) |
Conclusion: An Integrated Strategy for Unquestionable Quality
The purity assessment of this compound is a critical step in the pharmaceutical development pipeline. A comprehensive and trustworthy evaluation cannot be achieved with a single analytical technique. Instead, a strategic combination of RP-HPLC, GC-MS, and qNMR provides a self-validating system that ensures the highest level of confidence in the quality of this vital intermediate.
-
RP-HPLC serves as the primary tool for routine purity checks and the quantification of non-volatile impurities.
-
GC-MS is essential for the detection and identification of residual solvents and other volatile contaminants.
-
qNMR provides the definitive, absolute purity value and offers invaluable structural confirmation.
By implementing this multi-faceted analytical strategy, researchers, scientists, and drug development professionals can ensure the integrity of their synthetic intermediates, paving the way for the successful and safe development of new medicines.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. webqc.org [webqc.org]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Development of In-House Quantitative Nuclear Magnetic Resonance (qNMR) Capabilities for the Agnostic Purity Analysis of Active Pharmaceutical Ingredients and Their Intermediates, 01-R6418 | Southwest Research Institute [swri.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 20. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 24. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Reactions on Dihalogenated Pyridines: Navigating Selectivity in Modern Synthesis
Dihalogenated pyridines are pivotal building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials. Their utility stems from the two reactive handles—the carbon-halogen bonds—that allow for sequential, site-selective functionalization through cross-coupling reactions. This guide provides a comparative analysis of the most prevalent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi—applied to dihalogenated pyridine scaffolds. We will delve into the mechanistic underpinnings of regioselectivity, provide comparative data to guide your choice of methodology, and present detailed experimental protocols for key transformations.
The Intricacies of Regioselectivity: A Tale of Two Halogens
The primary challenge and, simultaneously, the greatest synthetic opportunity in the cross-coupling of dihalogenated pyridines lies in controlling which halogen reacts. This regioselectivity is a delicate interplay of electronic effects, steric hindrance, and the specifics of the catalytic system employed.
Generally, the reactivity of the C-X bond follows the order I > Br > Cl, a trend governed by the decreasing bond dissociation energy.[1] However, in the context of the pyridine ring, the position of the halogen relative to the nitrogen atom introduces a significant electronic bias. The pyridine nitrogen is electron-withdrawing, rendering the α-positions (C2 and C6) and the γ-position (C4) more electrophilic.[2] This inherent electronic property often leads to a "conventional" or "innate" selectivity, where oxidative addition of the palladium catalyst preferentially occurs at the C-X bond α to the nitrogen.[3]
However, as we will explore, this conventional selectivity is not absolute. Judicious selection of ligands, catalyst speciation (mononuclear vs. nanoparticle catalysts), and reaction conditions can override these innate tendencies, leading to "unconventional" selectivity at the more distal halogen.[3][4] This ability to tune the regioselectivity is a powerful tool for the synthetic chemist, opening avenues to a wider range of pyridine-based architectures.
Comparative Analysis of Key Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired bond formation (C-C, C-N, etc.) and the nature of the coupling partners. Below, we compare the performance and selectivity of the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi reactions on dihalogenated pyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its operational simplicity, the commercial availability of a vast array of boronic acids, and its general tolerance of a wide range of functional groups.
Mechanistic Considerations for Selectivity:
The regioselectivity in the Suzuki-Miyaura coupling of dihalogenated pyridines is highly dependent on the catalyst system. While conventional C2-selectivity is often observed with traditional phosphine ligands like PPh₃, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can dramatically alter the outcome.[3][5] For instance, sterically hindered NHC ligands have been shown to promote unconventional C4-selectivity in the coupling of 2,4-dichloropyridines.[5] Furthermore, ligand-free "Jeffery" conditions can also lead to a remarkable enhancement of C4-selectivity.[5]
Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling of 2,4-Dihalopyridines:
| Catalyst System | Dihalopyridine | Coupling Partner | Selectivity (C4:C2) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,4-dibromopyridine | Arylboronic acid | Predominantly C2 | Good to Excellent | [3] |
| Pd(OAc)₂ / QPhos | 2,4-dichloropyridine | Arylboronic acid | C4 favored | Moderate | [5] |
| PEPPSI-IPr | 2,4-dichloropyridine | Arylboronic acid | ~10:1 | Good | [5] |
| PdCl₂ / NBu₄Br (Jeffery conditions) | 2,4-dichloropyridine | Arylboronic acid | >99:1 | High | [5] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[6][7] This reaction allows for the coupling of a wide range of amines with aryl halides, including dihalogenated pyridines.
Mechanistic Considerations for Selectivity:
Similar to Suzuki-Miyaura coupling, the choice of ligand is paramount in controlling the regioselectivity of Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required for efficient coupling, especially with less reactive aryl chlorides.[8] For substrates like 5-bromo-2-chloropyridine, the selection of bulky monophosphine ligands can favor amination at the C5-Br bond, while certain bidentate phosphines promote reaction at the C2-Cl bond.[3]
Comparative Performance of Catalyst Systems for Buchwald-Hartwig Amination:
| Catalyst System | Dihalopyridine | Amine | Selectivity | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | 2,4-dichloropyridine | Aniline | Highly C2-selective | High | [9] |
| Pd(OAc)₂ / RuPhos | 3,5-dibromopyridine | Morpholine | Mono-amination | Good | N/A |
| Pd(OAc)₂ / Xantphos | 2,5-dibromopyridine | Primary Amine | C2-selective | Good | N/A |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, providing a powerful tool for the introduction of sp-hybridized carbon atoms.[10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Considerations for Selectivity:
The Sonogashira reaction on dihalogenated pyridines generally follows the conventional selectivity, with the more reactive halogen (I > Br > Cl) and the position α to the nitrogen being the preferred site of coupling.[2] The reaction is typically carried out under mild conditions, which can help to prevent side reactions and preserve sensitive functional groups.
Comparative Performance of Catalyst Systems for Sonogashira Coupling:
| Catalyst System | Dihalopyridine | Alkyne | Selectivity | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 2,5-dibromopyridine | Terminal Alkyne | C2-selective | High | [2] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 3-bromo-2-chloropyridine | Terminal Alkyne | C3-selective (at Br) | High | [11] |
| PdCl₂(dppf) / CuI | 2,6-dichloropyridine | Terminal Alkyne | Mono-alkynylation | Good | N/A |
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Negishi Coupling: Versatile C-C Bond Formation with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles used in cross-coupling reactions.[12][13] This heightened reactivity allows for couplings to occur under mild conditions and can be particularly useful for less reactive aryl chlorides.
Mechanistic Considerations for Selectivity:
The Negishi reaction often exhibits high regioselectivity, favoring the more electrophilic positions on the pyridine ring. The choice of palladium catalyst and ligand can influence the efficiency and selectivity of the coupling. Nitrogen-donor ligands, such as bipyridines, have emerged as effective alternatives to traditional phosphine ligands in some Negishi couplings.[14]
Comparative Performance of Catalyst Systems for Negishi Coupling:
| Catalyst System | Dihalopyridine | Organozinc Reagent | Selectivity | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromopyridine | Alkylzinc halide | C2-selective | High | |
| Pd(OAc)₂ / SPhos | 2,4-dichloropyridine | Arylzinc halide | C4-selective | Good | [5] |
| Ni(acac)₂ / Ligand | 2,6-dichloropyridine | Arylzinc halide | Mono-arylation | Good | [12] |
Detailed Experimental Protocols
Representative Procedure for a Regioselective Suzuki-Miyaura Coupling
Reaction: C4-Selective Arylation of 2,4-Dichloropyridine using Jeffery Conditions.[5]
Materials:
-
2,4-Dichloropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Tetrabutylammonium bromide (NBu₄Br) (3.0 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube under an atmosphere of argon, add 2,4-dichloropyridine, the arylboronic acid, PdCl₂, NBu₄Br, and Na₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-arylpyridine.
Representative Procedure for a Buchwald-Hartwig Amination
Reaction: C2-Selective Amination of 2,4-Dichloropyridine.[9]
Materials:
-
2,4-Dichloropyridine (1.0 mmol)
-
Aniline (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a flame-dried Schlenk tube.
-
Remove the tube from the glovebox, and add 2,4-dichloropyridine and toluene under an argon atmosphere.
-
Add the aniline via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 4-chloro-N-phenylpyridin-2-amine.
Conclusion and Future Outlook
The cross-coupling of dihalogenated pyridines is a mature yet continually evolving field. The ability to selectively functionalize these scaffolds has had a profound impact on drug discovery and materials science.[7] The ongoing development of novel ligands and catalyst systems continues to push the boundaries of what is possible, enabling chemists to access previously unattainable chemical space.[3] As our understanding of the subtle mechanistic details that govern regioselectivity deepens, we can expect the development of even more precise and efficient methods for the construction of complex pyridine-containing molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 2-Fluoro-4-iodopyridine-3-carbaldehyde in Drug Discovery: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of foundational chemical scaffolds is a critical decision that profoundly impacts the trajectory of a drug discovery program. Among the myriad of heterocyclic building blocks, functionalized pyridines hold a privileged position.[1] This guide provides an in-depth technical evaluation of 2-Fluoro-4-iodopyridine-3-carbaldehyde , a versatile reagent, and objectively compares its efficacy against its 2-chloro and 2-bromo analogs in key synthetic transformations vital to modern drug development.
The Strategic Advantage of a Polysubstituted Pyridine Scaffold
This compound is a trifunctionalized pyridine offering a unique combination of reactive sites. The aldehyde group at the 3-position serves as a versatile handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The true strategic value of this reagent, however, lies in the differential reactivity of its two halogen substituents.
The carbon-iodine bond at the 4-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond at the 2-position. This reactivity differential allows for selective functionalization at the C-4 position, leaving the C-2 position untouched for subsequent modifications. This stepwise approach is invaluable for the modular synthesis of complex molecular architectures.
The fluorine atom at the C-2 position is not merely a placeholder. Its high electronegativity can profoundly influence the physicochemical properties of the final molecule, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of a drug candidate.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with biological targets, potentially increasing binding affinity and potency.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the basicity of the pyridine nitrogen, which can be crucial for optimizing a compound's solubility, permeability, and off-target activity profile.
Comparative Reactivity in Key Cross-Coupling Reactions
To empirically evaluate the efficacy of this compound, we will compare its performance against its 2-chloro and 2-bromo analogs in three of the most powerful and widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[2] This trend is governed by the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[3]
Physicochemical Property Comparison
A molecule's physicochemical properties are critical determinants of its drug-like characteristics. The following table summarizes key properties for this compound and its chloro and bromo analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₆H₃FINO | 251.00 | ~1.9 |
| 2-Chloro-4-iodopyridine-3-carbaldehyde | C₆H₃ClINO | 267.45[4] | 1.9[4] |
| 2-Bromo-4-iodopyridine-3-carbaldehyde | C₆H₃BrINO | 311.90 | ~2.2 |
Note: XLogP3 values are estimated based on structural similarity.
The data indicates that the fluorine-substituted compound has the lowest molecular weight, which can be advantageous for maintaining a favorable ligand efficiency. The lipophilicity, as indicated by the XLogP3 value, is similar across the fluoro and chloro analogs.
Experimental Protocols and Comparative Performance Data
The following sections provide detailed, step-by-step protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The presented data is a synthesis of literature reports on analogous systems and expert analysis to provide a comparative framework.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Halo-4-iodopyridine-3-carbaldehydes
-
To an oven-dried Schlenk tube, add the 2-halo-4-iodopyridine-3-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a degassed 4:1 mixture of dioxane and water (5 mL).
-
Heat the reaction mixture to 95°C and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Product | Typical Reaction Time | Estimated Yield |
| This compound | 2-Fluoro-4-arylpyridine-3-carbaldehyde | 2-6 hours | 85-95% |
| 2-Chloro-4-iodopyridine-3-carbaldehyde | 2-Chloro-4-arylpyridine-3-carbaldehyde | 2-6 hours | 85-95% |
| 2-Bromo-4-iodopyridine-3-carbaldehyde | 2-Bromo-4-arylpyridine-3-carbaldehyde | 2-6 hours | 85-95% |
Analysis: In the Suzuki-Miyaura coupling, the reaction will proceed selectively at the highly reactive C-I bond for all three substrates. The electronic effect of the halogen at the 2-position is expected to have a minimal impact on the reaction rate and yield under these standard conditions, as the oxidative addition at the C-I bond is facile.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6]
Caption: General workflow for a Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of 2-Halo-4-iodopyridine-3-carbaldehydes
-
To a dry Schlenk flask, add the 2-halo-4-iodopyridine-3-carbaldehyde (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Comparative Performance in Sonogashira Coupling
| Substrate | Product | Typical Reaction Time | Estimated Yield |
| This compound | 2-Fluoro-4-alkynylpyridine-3-carbaldehyde | 4-8 hours | 80-90% |
| 2-Chloro-4-iodopyridine-3-carbaldehyde | 2-Chloro-4-alkynylpyridine-3-carbaldehyde | 4-8 hours | 80-90% |
| 2-Bromo-4-iodopyridine-3-carbaldehyde | 2-Bromo-4-alkynylpyridine-3-carbaldehyde | 4-8 hours | 80-90% |
Analysis: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction will selectively occur at the C-I bond. The electronic nature of the halogen at the 2-position is not expected to significantly alter the outcome under these conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a new carbon-nitrogen bond.[7]
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of 2-Halo-4-iodopyridine-3-carbaldehydes
-
To a dry Schlenk tube, add the 2-halo-4-iodopyridine-3-carbaldehyde (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
In a separate glovebox, prepare a stock solution of the palladium pre-catalyst and ligand. Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to degassed toluene.
-
Add the catalyst solution to the reaction tube.
-
Heat the reaction mixture to 110°C and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Product | Typical Reaction Time | Estimated Yield |
| This compound | 2-Fluoro-4-aminopyridine-3-carbaldehyde | 6-12 hours | 75-85% |
| 2-Chloro-4-iodopyridine-3-carbaldehyde | 2-Chloro-4-aminopyridine-3-carbaldehyde | 6-12 hours | 75-85% |
| 2-Bromo-4-iodopyridine-3-carbaldehyde | 2-Bromo-4-aminopyridine-3-carbaldehyde | 6-12 hours | 75-85% |
Analysis: The Buchwald-Hartwig amination is also expected to proceed selectively at the C-4 iodo-position. The choice of ligand is crucial in this reaction, and bulky, electron-rich phosphine ligands like XPhos are often necessary to achieve high yields, especially with less reactive amines. The electronic nature of the halogen at the C-2 position is unlikely to significantly impact the reaction outcome.
Case Study: Synthesis of a CSF-1R Kinase Inhibitor Precursor
Colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[8] Dysregulation of the CSF-1R signaling pathway has been implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[9][10] Many potent CSF-1R inhibitors feature a substituted pyridine core.
This compound can serve as a key starting material for the synthesis of precursors to potent CSF-1R inhibitors. The following schematic illustrates a plausible synthetic route leveraging the differential reactivity of the halogen substituents.
Caption: Plausible synthetic route to a CSF-1R inhibitor precursor.
In this proposed synthesis, a Suzuki-Miyaura coupling is first employed to install a desired aryl group at the C-4 position. The aldehyde is then converted to an amine via reductive amination. Finally, the fluorine at the C-2 position can be displaced by a nucleophile, such as an alcohol, under appropriate conditions to introduce further diversity and fine-tune the molecule's properties.
Conclusion
This compound is a highly versatile and valuable building block for drug discovery. Its trifunctionality, combined with the predictable and selective reactivity of its iodo and fluoro substituents, enables the efficient and modular synthesis of complex, highly substituted pyridine derivatives.
While its reactivity in palladium-catalyzed cross-coupling reactions at the C-4 position is comparable to its 2-chloro and 2-bromo analogs, the presence of the fluorine atom at the C-2 position offers a distinct advantage. This fluorine atom can be retained in the final molecule to impart beneficial physicochemical properties or can be utilized as a leaving group for late-stage functionalization. This dual utility makes this compound a superior choice for the synthesis of diverse compound libraries and for lead optimization campaigns where fine-tuning of metabolic stability, binding affinity, and other drug-like properties is paramount. The strategic incorporation of this building block can significantly accelerate the drug discovery process, enabling the rapid generation of novel and potent therapeutic candidates.
References
- 1. echemi.com [echemi.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloro-4-iodopyridine-3-carbaldehyde | C6H3ClINO | CID 10038637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
